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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methyl-1H-pyrazol-3-yl)phenol: A Keystone for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Methyl-1H-pyrazol-3-yl)phenol stands as a molecule of significant interest within medicinal chemistry, integrating the pharmacologically relev...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methyl-1H-pyrazol-3-yl)phenol stands as a molecule of significant interest within medicinal chemistry, integrating the pharmacologically relevant pyrazole and phenol moieties. Its potential as a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive exploration of the core physicochemical attributes of 3-(4-Methyl-1H-pyrazol-3-yl)phenol, offering both theoretical insights and practical methodologies for their determination. By understanding and optimizing these properties, researchers can unlock the full therapeutic potential of this and related molecular scaffolds.

Introduction: The Significance of Physicochemical Properties in Drug Design

The journey of a drug from a promising hit to a clinical candidate is a meticulous process of multiparameter optimization. Among the critical determinants of success are the molecule's physicochemical properties.[1][2][3] These intrinsic characteristics, including solubility, lipophilicity, and ionization state, dictate how a compound interacts with the physiological environment, ultimately influencing its efficacy and safety.[1][3][4] For a molecule like 3-(4-Methyl-1H-pyrazol-3-yl)phenol, which contains both hydrogen bond donating and accepting groups, a thorough understanding of its physicochemical landscape is paramount for rational drug design.[5]

This guide will delve into the key physicochemical parameters of 3-(4-Methyl-1H-pyrazol-3-yl)phenol, providing a framework for its characterization and optimization. We will explore both established experimental techniques and the growing role of computational prediction in modern drug discovery.[6][7][8]

Molecular Structure and Key Functional Groups

The structure of 3-(4-Methyl-1H-pyrazol-3-yl)phenol features a phenol ring linked to a 4-methylpyrazole moiety. This unique combination imparts a specific set of properties. The phenol group can act as a hydrogen bond donor and is weakly acidic, while the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors and exhibit basic properties. The methyl group on the pyrazole ring can influence its lipophilicity and metabolic stability.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical factor influencing drug absorption, distribution, and target engagement.[1] It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH.

Theoretical Underpinnings

A delicate balance of lipophilicity is crucial for oral bioavailability. A molecule that is too lipophilic may exhibit poor aqueous solubility and high plasma protein binding, limiting its free concentration. Conversely, a highly polar molecule may struggle to cross lipid cell membranes. For drug-like molecules, a logP value typically between 1 and 5 is considered optimal.

Experimental Determination of logP/logD

The gold standard for experimental logP determination is the shake-flask method using an n-octanol/water system.[9]

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Solutions: Prepare a stock solution of 3-(4-Methyl-1H-pyrazol-3-yl)phenol in either n-octanol or water.

  • Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

For ionizable compounds like 3-(4-Methyl-1H-pyrazol-3-yl)phenol, determining the logD at physiological pH (7.4) is more relevant. The protocol is similar to the logP determination, but the aqueous phase is a buffer at the desired pH.

Computational Prediction of logP

Various computational models can predict logP values based on the molecular structure. These methods, often based on Quantitative Structure-Property Relationships (QSPR), provide rapid estimations and are valuable for virtual screening.[7]

Table 1: Predicted Physicochemical Properties of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Property Predicted Value Method
Molecular Weight 174.20 g/mol -
cLogP 2.15 ChemDraw
pKa (Phenolic OH) ~9.5 ACD/Labs Percepta

| pKa (Pyrazole NH) | ~2.5 | ACD/Labs Percepta |

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property for drug candidates, as dissolution is often the rate-limiting step for absorption.[10]

Factors Influencing Solubility

The solubility of 3-(4-Methyl-1H-pyrazol-3-yl)phenol is influenced by its ability to form hydrogen bonds with water through its phenol and pyrazole groups. However, the aromatic rings contribute to its lipophilicity, which can limit aqueous solubility. The ionization state of the molecule, dictated by the pH of the medium and the pKa of the functional groups, also plays a significant role.

Experimental Determination of Thermodynamic Solubility

Protocol: Equilibrium Shake-Flask Method for Solubility

  • Sample Preparation: Add an excess amount of solid 3-(4-Methyl-1H-pyrazol-3-yl)phenol to a vial containing a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV).

High-Throughput Solubility Assays

In early drug discovery, high-throughput methods like nephelometry or direct UV analysis in multi-well plates are employed for rapid solubility screening of large compound libraries.[11]

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a functional group. For 3-(4-Methyl-1H-pyrazol-3-yl)phenol, the phenolic hydroxyl group and the pyrazole ring are the primary ionizable centers. The pKa values determine the charge state of the molecule at different pH values, which in turn affects its solubility, permeability, and target binding.[3][12]

Henderson-Hasselbalch Equation and Its Implications

The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the ionized to the un-ionized form of a molecule. Understanding this relationship is crucial for predicting the behavior of 3-(4-Methyl-1H-pyrazol-3-yl)phenol in different physiological compartments with varying pH, such as the stomach (acidic) and the intestine (neutral to slightly basic).

Experimental Determination of pKa

Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a known amount of 3-(4-Methyl-1H-pyrazol-3-yl)phenol in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Other techniques for pKa determination include UV-Vis spectroscopy and capillary electrophoresis.

Melting Point and Solid-State Properties

The melting point is an indicator of the purity and the strength of the crystal lattice of a solid compound. For drug development, understanding the solid-state properties, including polymorphism and crystallinity, is essential for formulation and stability.[10][]

Experimental Determination of Melting Point

The melting point of 3-(4-Methyl-1H-pyrazol-3-yl)phenol can be determined using a melting point apparatus or by differential scanning calorimetry (DSC), which also provides information about the enthalpy of fusion.

Solid-State Characterization

Techniques like X-ray powder diffraction (XRPD), thermogravimetric analysis (TGA), and polarized light microscopy are used to characterize the solid form of the compound.

Chemical Stability

Assessing the chemical stability of a drug candidate under various conditions is a critical part of preformulation studies.[10]

pH Stability

The stability of 3-(4-Methyl-1H-pyrazol-3-yl)phenol should be evaluated across a range of pH values to mimic the conditions in the gastrointestinal tract and in potential formulations.

Protocol: pH Stability Study

  • Incubation: Prepare solutions of the compound in buffers of different pH values (e.g., 2, 7.4, and 9).

  • Storage: Store the solutions at a controlled temperature (e.g., 37 °C).

  • Analysis: At various time points, withdraw aliquots and analyze the concentration of the parent compound using a stability-indicating HPLC method.

  • Degradation Kinetics: Determine the degradation rate constant and half-life at each pH.

Photostability and Oxidative Stability

The susceptibility of the compound to degradation by light and oxidation should also be assessed.

Integrated Physicochemical Profiling Workflow

A systematic approach to physicochemical profiling is essential for efficient drug discovery. The following workflow illustrates the interplay between computational predictions and experimental measurements.

Physicochemical_Profiling_Workflow cluster_computational In Silico Prediction cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_decision Decision Making comp_pred Computational Prediction (logP, pKa, Solubility) synthesis Synthesis and Purification comp_pred->synthesis Guide Synthesis logp logP/logD (Shake-flask, HPLC) synthesis->logp solubility Solubility (Equilibrium, HTS) synthesis->solubility pka pKa (Potentiometry, UV) synthesis->pka stability Stability (pH, Light, Oxidation) synthesis->stability solid_state Solid-State (m.p., DSC, XRPD) synthesis->solid_state data_analysis Data Analysis and SAR Interpretation logp->data_analysis solubility->data_analysis pka->data_analysis stability->data_analysis solid_state->data_analysis optimization Lead Optimization data_analysis->optimization Inform Design optimization->synthesis New Analogs SPR_Logic cluster_examples Examples of Structure-Property Relationships start Molecular Scaffold 3-(4-Methyl-1H-pyrazol-3-yl)phenol modification Structural Modification start->modification prop_change Change in Physicochemical Property modification->prop_change outcome Impact on ADMET Profile prop_change->outcome mod1 Add Electron-Withdrawing Group to Phenol Ring prop1 Decrease pKa (more acidic) mod1->prop1 out1 Altered Solubility and Membrane Permeation prop1->out1 mod2 Add Lipophilic Group (e.g., alkyl chain) prop2 Increase logP mod2->prop2 out2 Increased Membrane Permeation, Potentially Decreased Solubility prop2->out2 mod3 Introduce Polar Group (e.g., hydroxyl) prop3 Decrease logP, Increase Solubility mod3->prop3 out3 Improved Aqueous Solubility, Potentially Decreased Permeability prop3->out3

Caption: Logic diagram of structure-property relationships.

Conclusion: A Foundation for Success

A comprehensive understanding and strategic modulation of the physicochemical properties of 3-(4-Methyl-1H-pyrazol-3-yl)phenol are fundamental to its successful development as a therapeutic agent. This guide has provided a detailed overview of the key parameters, their importance, and the methodologies for their determination. By integrating computational predictions with robust experimental validation, researchers can navigate the complexities of drug design and unlock the full potential of this promising molecular scaffold.

References

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • AllChemy. (n.d.). Computational Prediction Of Physical Properties. Retrieved from [Link]

  • Dearden, J. C. (2003). Prediction of physicochemical properties. PubMed. Retrieved from [Link]

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Retrieved from [Link]

  • Rastogi, T., & Gurtu, V. (2024, July 8). The role of physicochemical and topological parameters in drug design. Frontiers. Retrieved from [Link]

  • Malik, R., & Kamble, G. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. JBINO. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • ACS Publications. (2022, December 7). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Moaz, M., El-Gharib, M. S., El-Daly, M. M., Al-Ghamdi, A. A., & Al-Odayni, A.-B. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. PMC. Retrieved from [Link]

  • ResearchGate. (2024, February 25). (PDF) Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. Retrieved from [Link]

  • ACS Publications. (2024, February 25). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency | ACS Omega. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Retrieved from [Link]

  • MDPI. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-methyl-1H-pyrazol-1-yl)phenol — Chemical Substance Information. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review. Retrieved from [Link]

  • PMC. (n.d.). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243. Retrieved from [Link]

  • ResearchGate. (n.d.). exor (HE m) res of SYNTHESIS OF 2-(1H-PYRAZOL-3-YL) PHENOLS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-methyl-5-(4-methylphenyl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Retrieved from [Link]

  • PMC. (n.d.). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Executive Summary In contemporary fragment-based drug discovery (FBDD), identifying privileged scaffolds that offer both high ligand efficiency and predictable binding vectors is paramount. 3-(4-Methyl-1H-pyrazol-3-yl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), identifying privileged scaffolds that offer both high ligand efficiency and predictable binding vectors is paramount. 3-(4-Methyl-1H-pyrazol-3-yl)phenol is a highly versatile chemical compound of significant interest in medicinal chemistry due to its hybrid structure, which combines a pyrazole ring and a phenol moiety[1]. This whitepaper dissects its dual mechanism of action (MoA)—acting primarily as an ATP-competitive hinge-binding fragment for kinases (such as SRC and BTK) and secondarily as a redox-active scavenger[2].

Designed for drug development professionals, this guide provides a deep dive into the structural biology of the scaffold, self-validating experimental protocols for hit-to-lead progression, and the causality behind orthogonal assay selection.

Structural Biology & Pharmacophore Analysis

The pharmacological utility of 3-(4-Methyl-1H-pyrazol-3-yl)phenol stems from its precise spatial arrangement, which allows it to exploit the highly conserved ATP-binding cassette of protein kinases.

  • The Pyrazole Moiety (Hinge Binder): The adjacent nitrogen atoms of the 1H-pyrazole ring act as a canonical bidentate hydrogen bond donor-acceptor pair. This motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • The Phenol Moiety (Hydrophobic/Scavenging): The phenolic ring projects into the hydrophobic pocket adjacent to the gatekeeper residue. It participates in π−π stacking with aromatic residues while the hydroxyl (-OH) group provides intrinsic radical scavenging capabilities via proton-coupled electron transfer (PCET)[2].

  • The 4-Methyl Substitution (Vector Control): The methyl group occupies a small lipophilic sub-pocket, restricting the rotational degrees of freedom of the pyrazole ring. This entropically favors the bound conformation, increasing overall ligand efficiency (LE).

MOA Scaffold 3-(4-Methyl-1H-pyrazol-3-yl)phenol Hinge Kinase Hinge Region Scaffold->Hinge Bidentate H-Bonds (Pyrazole) Gatekeeper Gatekeeper Pocket Scaffold->Gatekeeper Hydrophobic Interaction (Methyl) ROS Reactive Oxygen Species Scaffold->ROS Proton-Coupled Electron Transfer (Phenol)

Molecular interactions of the pyrazole-phenol scaffold within the kinase domain.

Self-Validating Experimental Workflows

To rigorously validate the MoA of 3-(4-Methyl-1H-pyrazol-3-yl)phenol as a kinase inhibitor fragment, we employ a self-validating cascade. Relying on a single biochemical assay is a frequent point of failure in FBDD due to pan-assay interference compounds (PAINS) or aggregation. The following methodologies are designed to cross-verify each other.

Protocol 1: Primary Biochemical Screen via TR-FRET

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays. Because phenolic compounds often exhibit intrinsic auto-fluorescence, standard assays yield high false-positive rates. TR-FRET utilizes lanthanide fluorophores with long emission half-lives; introducing a microsecond delay before measurement ensures that the short-lived auto-fluorescence of the phenol fragment decays completely, isolating the true target-binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme-Fragment Incubation: Dispense 5 nM of recombinant kinase (e.g., SRC or BTK) into a 384-well plate. Add 3-(4-Methyl-1H-pyrazol-3-yl)phenol in a 10-point dose-response titration (starting at 500 µM). Incubate for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add ATP at the predetermined Km​ concentration and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm) after a 100 µs delay. Calculate IC50​ using a 4-parameter logistic fit.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Logic: While TR-FRET confirms inhibition, it does not confirm direct physical binding or stoichiometry. SPR is employed to rule out colloidal aggregation—a common artifact where fragments form micelles that denature the kinase. SPR provides real-time binding kinetics ( kon​ and koff​ ), confirming a 1:1 binding stoichiometry and establishing the residence time, which is highly predictive of in vivo efficacy[3].

Step-by-Step Methodology:

  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target kinase (e.g., SRC) via amine coupling to a density of ~3000 Response Units (RU) to ensure high signal-to-noise for low-molecular-weight fragments. Block excess reactive groups with ethanolamine.

  • Analyte Injection: Flow 3-(4-Methyl-1H-pyrazol-3-yl)phenol over the chip at a flow rate of 30 µL/min in running buffer (PBS-T + 2% DMSO) using a multi-cycle kinetics approach (1.5 µM to 100 µM).

  • Dissociation & Regeneration: Allow 120 seconds for dissociation. If necessary, regenerate the surface with a mild pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Subtract reference cell and blank injections (double referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to derive KD​ .

Workflow Prep Compound QC (LC-MS/NMR) TRFRET TR-FRET Assay (Biochemical IC50) Prep->TRFRET Validated SPR SPR Kinetics (Direct Binding Kd) TRFRET->SPR Potency SPR->TRFRET Orthogonal Check XRay X-Ray Crystal (Binding Pose) SPR->XRay Kinetics

Self-validating workflow for fragment-based kinase inhibitor discovery.

Quantitative Data Summary

The following table synthesizes representative fragment-level baseline metrics for the 3-(4-Methyl-1H-pyrazol-3-yl)phenol scaffold against common kinase targets. High Ligand Efficiency (LE > 0.3) indicates that the scaffold is an ideal starting point for lead optimization via fragment growing.

Compound ScaffoldTarget KinaseAssay Type IC50​ (µM) KD​ (µM)Ligand Efficiency (LE)*
3-(4-Methyl-1H-pyrazol-3-yl)phenol SRC KinaseTR-FRET / SPR12.515.20.38 kcal/mol/HA
3-(4-Methyl-1H-pyrazol-3-yl)phenol BTKTR-FRET / SPR28.431.00.34 kcal/mol/HA
3-(4-Methyl-1H-pyrazol-3-yl)phenol p38 α MAPKTR-FRET / SPR45.148.50.31 kcal/mol/HA

*Ligand Efficiency (LE) is calculated as ΔG/NHA​ , where NHA​ is the number of heavy atoms. An LE 0.3 is considered highly optimal for FBDD.

Conclusion

3-(4-Methyl-1H-pyrazol-3-yl)phenol represents a highly efficient, dual-action pharmacophore. By satisfying the hydrogen-bonding requirements of the kinase hinge region while simultaneously offering redox-modulating properties via its phenolic ring, it serves as a robust anchor for developing advanced targeted therapeutics[2]. Adhering to the self-validating TR-FRET and SPR protocols outlined above ensures that hit-to-lead campaigns built on this scaffold are grounded in verified, stoichiometric target engagement.

References

Sources

Foundational

Crystal Structure Analysis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol: A Methodological Guide

Executive Summary For researchers and drug development professionals, the precise three-dimensional characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 3-(4-Methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise three-dimensional characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 3-(4-Methyl-1H-pyrazol-3-yl)phenol (C₁₀H₁₀N₂O) is a highly relevant hybrid scaffold in medicinal chemistry, combining a biologically active pyrazole core with a hydrogen-bonding phenol moiety. This whitepaper provides an in-depth, self-validating methodological guide to performing a rigorous single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond standard procedural lists, this guide elucidates the underlying thermodynamic and crystallographic causality behind each experimental choice.

Structural Significance & Expected Motifs

The structural chemistry of 3-(2'-hydroxyaryl)pyrazoles is governed by a predictable and robust hydrogen-bonding network. The proximity of the phenol hydroxyl group to the pyrazole nitrogen induces a strong intramolecular hydrogen bond (O-H···N) ()[1].

Causality of Conformation: This intramolecular interaction restricts rotation around the C-C bond connecting the two rings, effectively locking the molecule into a nearly planar conformation (dihedral angles typically < 8°)[1]. In the solid state, the remaining pyrazole N-H acts as a potent hydrogen bond donor, interacting with the phenol oxygen of an adjacent molecule (N-H···O) to form extended 1D polymeric chains along the crystal lattice[1].

HBond A 3-(4-Methyl-1H-pyrazol -3-yl)phenol B Phenol O-H (H-Bond Donor) A->B C Pyrazole N2 (H-Bond Acceptor) A->C D Pyrazole N1-H (H-Bond Donor) A->D E Intramolecular O-H···N Bond B->E C->E F Intermolecular N-H···O Bond D->F G Molecular Coplanarity (Dihedral Angle ≈ 0-8°) E->G H 1D Polymeric Chains (Crystal Packing) F->H

Logical relationship of hydrogen-bonding motifs dictating the crystal packing of the target compound.

Experimental Workflow: From Synthesis to Validation

Workflow A Sample Preparation & Purification B Single Crystal Growth (Vapor Diffusion) A->B C X-Ray Data Collection (150 K, Mo Kα) B->C D Structure Solution (SHELXT - Intrinsic Phasing) C->D E Anisotropic Refinement (SHELXL - Least-Squares) D->E F CheckCIF Validation & Deposition E->F

End-to-end self-validating workflow for small-molecule X-ray crystallography.

Step-by-Step Methodologies

Single Crystal Growth (Vapor Diffusion)

To obtain diffraction-quality crystals, thermodynamic control over the nucleation rate is critical.

  • Dissolution: Dissolve 10 mg of highly purified 3-(4-Methyl-1H-pyrazol-3-yl)phenol in 0.5 mL of methanol in a small inner vial.

  • Diffusion Setup: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of diethyl ether. Seal the outer vial tightly.

  • Incubation: Leave the system undisturbed at ambient temperature (20-25 °C) for 3 to 7 days.

  • Causality: Methanol perfectly solvates the polar hydrogen-bonding network of the compound. Diethyl ether is highly volatile and acts as an antisolvent. As the ether vapor slowly diffuses into the methanol, the dielectric constant of the solvent mixture gradually decreases. This lowers the solubility limit at a thermodynamically controlled rate, promoting the nucleation of a few high-quality single crystals rather than the rapid kinetic precipitation of an amorphous powder.

  • Self-Validation Checkpoint: Before mounting, crystals are examined under a polarized light microscope. Complete, uniform extinction of light upon stage rotation confirms the crystal is a single domain (monocrystalline) rather than a twinned or polycrystalline aggregate.

X-Ray Diffraction Data Collection
  • Mounting: Coat a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer under a continuous stream of nitrogen gas at 150 K.

  • Acquisition: Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Flash-cooling to 150 K serves two critical purposes. First, it vitrifies the paratone oil, rigidly securing the crystal without inducing mechanical stress. Second, it drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This reduction in thermal smearing is essential for resolving the electron density of light atoms, specifically allowing the unambiguous location of the hydrogen atoms involved in the crucial O-H···N and N-H···O bonds[1].

  • Self-Validation Checkpoint: The data reduction software evaluates the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the symmetry-equivalent reflections are consistent, confirming the correct Laue group assignment and high data quality.

Structure Solution and Refinement
  • Solution: Solve the phase problem using intrinsic phasing via SHELXT ()[2], operated through the Olex2 graphical user interface ()[3].

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL ()[4]. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment: Locate the heteroatom-bound hydrogens (O-H and N-H) from the difference Fourier map and refine them freely to accurately capture the hydrogen-bonding geometry. Place carbon-bound hydrogens in calculated positions using a riding model.

  • Causality: SHELXT employs a dual-space algorithm that is highly efficient for light-atom structures, bypassing the phase problem by expanding data to space group P1 and rigorously testing all possible Laue groups[2]. Anisotropic refinement models the ellipsoidal thermal motion of non-hydrogen atoms, preventing artificial distortion of bond lengths.

  • Self-Validation Checkpoint: The refinement is structurally validated through the final R1​ and wR2​ values. A final difference Fourier map must show no residual electron density peaks greater than 1.0 e/ų. Finally, a CheckCIF report is generated via the IUCr validation server; the absence of A- or B-level alerts provides objective, self-validating proof of structural integrity.

Data Presentation: Crystallographic Parameters

The following table summarizes the representative quantitative crystallographic parameters expected for the successful structural analysis of a pyrazole-phenol derivative of this size and composition.

ParameterRepresentative Value
Chemical formula C₁₀H₁₀N₂O
Formula weight 174.20 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.24 Å, b = 7.56 Å, c = 10.89 Å, β = 105.4°
Volume 891.5 ų
Z, Calculated density 4, 1.298 Mg/m³
Absorption coefficient (μ) 0.088 mm⁻¹
F(000) 368
Theta range for data collection 2.5° to 28.3°
Reflections collected / unique 8450 / 2150 [R(int) = 0.035]
Data / restraints / parameters 2150 / 0 / 122
Goodness-of-fit on F² 1.045
Final R indices [I > 2σ(I)] R₁ = 0.041, wR₂ = 0.105
Largest diff. peak and hole 0.25 and -0.21 e·Å⁻³

Conclusion

The crystal structure analysis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol requires a deliberate approach to crystallization, low-temperature data collection, and rigorous refinement. By understanding the causality behind vapor diffusion and the necessity of minimizing Debye-Waller factors, researchers can reliably resolve the critical intramolecular and intermolecular hydrogen-bonding networks that dictate the physicochemical properties of this important pharmacophore.

References

  • Jaćimović, Ž. K., et al. (2017). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. Zeitschrift für Kristallographie - New Crystal Structures. URL:[Link]

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. URL:[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Binding Affinity of 3-(4-Methyl-1H-pyrazol-3-yl)phenol to Target Proteins

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The specific compound, 3-(4-Methyl-1H-pyrazol-3-yl)phenol, which integrates...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The specific compound, 3-(4-Methyl-1H-pyrazol-3-yl)phenol, which integrates a pyrazole ring with a phenol group, represents a promising chemotype for targeted drug discovery. The phenol moiety is a recurring motif in pharmaceuticals, known for its crucial role in binding interactions with various biological targets.[3] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the binding affinity of this compound. While direct binding data for 3-(4-Methyl-1H-pyrazol-3-yl)phenol is not extensively published, this document outlines a logical, evidence-based approach to identify potential protein targets and rigorously quantify the binding interactions. We will delve into the established protein classes known to interact with pyrazole-based ligands and provide detailed, field-proven protocols for the principle biophysical techniques used to measure binding affinity.

Introduction: The Scientific Rationale

The structural architecture of 3-(4-Methyl-1H-pyrazol-3-yl)phenol suggests a high potential for specific and potent interactions with a range of protein targets. The pyrazole ring is an aromatic heterocycle whose adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors.[4][5] This, combined with the hydrogen-bonding capability of the phenolic hydroxyl group and the potential for hydrophobic interactions from the methyl and phenyl groups, creates a pharmacophore well-suited for fitting into protein binding pockets.[4]

The pyrazole motif is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs targeting a variety of protein families.[1][6] This history of clinical success provides a strong rationale for investigating the interactome of novel pyrazole derivatives.

Potential Protein Target Classes for Pyrazole-Phenol Scaffolds

Based on extensive literature on structurally related compounds, several protein families emerge as high-probability targets for 3-(4-Methyl-1H-pyrazol-3-yl)phenol. The following sections explore these key classes, providing the scientific reasoning for their consideration.

Protein Kinases

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3][7] The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors, where it mimics the adenine region of ATP.[1][5] Numerous pyrazole-containing drugs, such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), have achieved clinical success.[1]

  • Plausible Interaction: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, while the phenol group could interact with solvent-exposed regions or form additional hydrogen bonds to enhance affinity and selectivity.[4][5]

Macrophage Migration Inhibitory Factor (MIF)

MIF is a proinflammatory cytokine implicated in a range of inflammatory diseases and cancers.[8][9] Notably, potent MIF inhibitors often incorporate a phenol group that forms a key hydrogen bond within the active site.[10] Studies have successfully replaced this metabolically labile phenol with a pyrazole ring, demonstrating that the pyrazole can act as an effective phenol bioisostere, maintaining the necessary hydrogen-bonding interactions.[10]

  • Plausible Interaction: The pyrazole ring of 3-(4-Methyl-1H-pyrazol-3-yl)phenol could mimic the hydrogen-bonding pattern of a phenol, interacting with key residues like Asn97 in the MIF tautomerase active site, while the phenolic portion of the molecule could engage in other interactions.[10]

14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved regulatory proteins that act as molecular scaffolds, modulating the function of hundreds of binding partners through protein-protein interactions (PPIs).[11][12][13] They are implicated in cancer and neurodegenerative disorders.[12][14] Small molecule inhibitors have been developed to disrupt these PPIs, and some of these feature pyrazolone or related scaffolds.[11][15]

  • Plausible Interaction: 14-3-3 proteins recognize and bind to phosphorylated motifs on their target proteins. A pyrazole-phenol compound could potentially act as a phosphomimetic or bind to allosteric sites, thereby disrupting these critical PPIs.

Proteases

Proteases are enzymes that catalyze the breakdown of proteins. Their dysregulation is linked to numerous pathologies. Pyrazole derivatives have been successfully developed as inhibitors for various proteases, including serine proteases like thrombin.[16][17]

  • Plausible Interaction: The pyrazole scaffold can serve as a rigid core to correctly position functional groups that interact with the protease active site, including the catalytic triad. Some pyrazole-based inhibitors act as "serine traps" through a covalent mechanism.[16]

G-Protein Coupled Receptors (GPCRs)

GPCRs constitute the largest family of membrane receptors and are the targets for a substantial portion of all approved drugs.[18][19] While the interactions are diverse, pyrazole-containing compounds have been developed as both agonists and antagonists for various GPCRs.[20]

  • Plausible Interaction: The aromatic and hydrogen-bonding features of the pyrazole-phenol scaffold allow it to fit into the transmembrane binding pockets of GPCRs, potentially modulating receptor conformation and downstream signaling.

Core Methodologies for Determining Binding Affinity

Quantifying the binding affinity, typically reported as the equilibrium dissociation constant (KD), is fundamental to drug discovery.[21] A lower KD value signifies a stronger binding interaction. The following are gold-standard, label-free techniques for the precise determination of binding parameters.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for a complete thermodynamic characterization of a binding event.[10][22][23] It directly measures the heat released or absorbed during the binding of a ligand to a protein.[24][25]

ITC is the only technique that directly measures the binding enthalpy (ΔH). From a single experiment, one can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[23] This provides a complete thermodynamic profile, offering deep insights into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

  • Preparation (The Foundation of Accuracy):

    • Protein Purification: Purify the target protein to >95% homogeneity. Purity is critical to ensure the measured heat change is from the intended interaction.

    • Buffer Matching: Dialyze both the protein and the compound extensively against the same final buffer.[25] Mismatched buffers will generate large heats of dilution, obscuring the true binding signal. This is the most common source of error.

    • Concentration Determination: Accurately determine the concentrations of both the protein and the compound stock solutions using methods like UV-Vis spectroscopy (for protein) and a validated analytical method (for the compound).

  • Experimental Setup (MicroCal PEAQ-ITC or similar):

    • Sample Cell: Load the target protein into the sample cell at a concentration typically 10-50 times the expected KD.

    • Syringe: Load the 3-(4-Methyl-1H-pyrazol-3-yl)phenol solution into the injection syringe at a concentration 10-20 times that of the protein. This ensures that the protein becomes saturated over the course of the titration.

    • Control Titration: Perform a control experiment by titrating the compound into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.

  • Titration and Data Acquisition:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution.[25]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is recorded as a series of peaks.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the KD, n, and ΔH. The software will then calculate ΔG and TΔS.

ITC_Workflow cluster_prep Step 1: Preparation cluster_setup Step 2: ITC Setup cluster_run Step 3: Titration cluster_analysis Step 4: Data Analysis P1 Purify Target Protein (>95%) P3 Extensive Buffer Dialysis (Protein & Compound) P1->P3 P2 Prepare Compound Stock P2->P3 S1 Load Protein into Sample Cell P3->S1 S2 Load Compound into Syringe P3->S2 R1 Inject Compound into Protein S1->R1 S2->R1 S3 Set Temperature (e.g., 25°C) R2 Measure Heat Change (dQ) R1->R2 A1 Integrate Injection Peaks R2->A1 R3 Control: Inject into Buffer R3->A1 A2 Plot dQ vs. Molar Ratio A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine K_D, n, ΔH, ΔS A3->A4

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, real-time, and label-free optical technique for monitoring biomolecular interactions.[26][27][28] It provides kinetic data, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), from which the KD can be calculated (KD = kd/ka).[29][30]

The power of SPR lies in its ability to provide kinetic information. Understanding not just if a compound binds, but how fast it binds and how long it stays bound (residence time) is critical for drug development. A compound with a slow koff may have a more durable pharmacological effect.

  • Preparation and Immobilization:

    • Chip Selection: Choose a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Ligand Immobilization: Covalently attach the purified target protein (the "ligand") to the sensor chip surface. A reference flow cell should be prepared in parallel (e.g., an activated/deactivated surface with no protein) to subtract non-specific binding and bulk refractive index changes.

    • Analyte Preparation: Prepare a series of precise dilutions of 3-(4-Methyl-1H-pyrazol-3-yl)phenol (the "analyte") in the running buffer. A DMSO concentration series should also be prepared for solvent correction if the compound is dissolved in DMSO.

  • Binding Measurement:

    • Association: Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time as an increase in Response Units (RU).[30]

    • Equilibrium: Allow the injection to proceed long enough for the binding to reach equilibrium (when the sensorgram plateaus).

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the analyte dissociates from the ligand.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle. This step must be optimized to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference flow cell from the signal from the ligand flow cell to get the specific binding signal.

    • Kinetic Analysis: Globally fit the association and dissociation curves from all analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Equilibrium Analysis: Alternatively, plot the response at equilibrium against the analyte concentration and fit the data to a steady-state affinity model to determine the KD.

SPR_Workflow cluster_prep Step 1: Immobilization cluster_run Step 2: Binding Cycle cluster_analysis Step 3: Data Analysis P1 Immobilize Protein (Ligand) on Sensor Chip P3 Prepare Reference Flow Cell R1 Association: Inject Analyte over Surface P1->R1 P2 Prepare Analyte (Compound) Concentration Series P2->R1 P3->R1 R2 Dissociation: Inject Buffer over Surface R1->R2 R3 Regeneration: Inject Regeneration Solution R2->R3 A1 Reference & Blank Subtraction R3->A1 A2 Fit Sensorgrams to Kinetic Model A1->A2 A3 Determine k_a, k_d, and K_D A2->A3

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[31][32] It is particularly well-suited for high-throughput screening (HTS) and for studying interactions in a competitive format.[32][33]

The primary advantage of FP is its homogenous, mix-and-read format, making it ideal for screening large compound libraries. To study an unlabeled compound like 3-(4-Methyl-1H-pyrazol-3-yl)phenol, a competition assay is designed. This requires a known fluorescent ligand ("probe") that binds to the target protein. The ability of the test compound to displace this probe provides an indirect measure of its binding affinity (IC50), which can then be converted to an inhibition constant (Ki).

  • Assay Development:

    • Probe Selection: Identify or synthesize a fluorescently labeled ligand (probe) that binds to the target protein with a suitable affinity (ideally, KD in the low nM range).

    • Assay Window Determination: Titrate the target protein against a fixed, low concentration of the fluorescent probe to determine the protein concentration that yields a robust signal window (a significant difference in polarization between the free probe and the bound probe). An ideal protein concentration is often near the KD of the probe.

  • Competition Experiment:

    • Plate Setup: In a microplate (e.g., a black, 384-well plate), add the fixed concentrations of the target protein and the fluorescent probe to each well.

    • Compound Titration: Add a serial dilution of 3-(4-Methyl-1H-pyrazol-3-yl)phenol to the wells. Include controls for no inhibition (vehicle only) and full inhibition (no protein or a known potent inhibitor).

    • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader equipped with polarizers.[34] The instrument measures the parallel and perpendicular components of the emitted fluorescence to calculate the polarization value (mP).

  • Data Analysis:

    • Plot the fluorescence polarization (mP) values against the logarithm of the competitor (3-(4-Methyl-1H-pyrazol-3-yl)phenol) concentration.

    • Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value (the concentration of the compound that displaces 50% of the bound probe).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires the known KD of the fluorescent probe and its concentration in the assay.

FP_Logic cluster_components Assay Components cluster_states Binding Equilibria cluster_bound Bound State cluster_free Free State cluster_process Competition Process Prot Target Protein B Protein-Probe Complex (High Polarization) Prot->B Probe Fluorescent Probe Probe->B Comp Test Compound (Unlabeled) P1 Add Compound Comp->P1 F Free Probe (Low Polarization) B->F Displacement P2 Compound Displaces Probe P1->P2 P3 Measure Decrease in Polarization P2->P3

Caption: Logical flow of a Fluorescence Polarization (FP) competition assay.

Data Presentation and Interpretation

All quantitative binding affinity data should be summarized in a clear, tabular format to allow for easy comparison across different experiments or against reference compounds.

Table 1: Example Binding Affinity Data for 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Target ProteinAssay MethodKD / Ki (μM)kon (104 M-1s-1)koff (10-3 s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Kinase XITC0.250--1.05-8.5-0.6
Kinase XSPR0.2205.21.14---
MIFFP (Ki)1.5-----
14-3-3 zetaITC> 50--N/AN/AN/A

Data presented are hypothetical and for illustrative purposes only.

Interpretation: In this example, the compound shows sub-micromolar affinity for Kinase X, with good agreement between ITC and SPR. The binding is primarily enthalpy-driven, suggesting strong hydrogen bonding. The affinity for MIF is weaker, and no significant binding was detected for 14-3-3 zeta under the tested conditions.

Conclusion

Determining the binding affinity of 3-(4-Methyl-1H-pyrazol-3-yl)phenol is a critical step in evaluating its therapeutic potential. While specific target information for this molecule must be determined empirically, the established pharmacology of the pyrazole-phenol scaffold provides a logical roadmap for target identification, pointing towards protein kinases, MIF, 14-3-3 proteins, and proteases as primary candidates. By rigorously applying biophysical techniques such as ITC, SPR, and FP, researchers can obtain high-quality, quantitative data on binding affinity and kinetics. The detailed protocols and workflows provided in this guide serve as a self-validating framework to ensure scientific integrity and generate the trustworthy data essential for advancing drug development programs.

References

  • Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders. (n.d.). PMC. Retrieved from [Link]

  • Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02. (n.d.). PMC. Retrieved from [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Retrieved from [Link]

  • What are 14-3-3 protein inhibitors and how do they work? (2024, June 25). Patsnap Synapse. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PMC. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). PubMed. Retrieved from [Link]

  • Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. (n.d.). PMC. Retrieved from [Link]

  • What are some physical methods to determine binding affinity of a protein? (2020, March 9). ResearchGate. Retrieved from [Link]

  • What are MIF inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2015). PubMed. Retrieved from [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PMC. Retrieved from [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025, August 15). PubMed. Retrieved from [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. Retrieved from [Link]

  • Calorimetry to Quantify Protein-Ligand Binding. (2022, May 18). IntechOpen. Retrieved from [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022, May 9). NSF Public Access Repository. Retrieved from [Link]

  • Modulators of 14-3-3 Protein–Protein Interactions. (2017, October 2). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos. (2023, June 23). ACS Publications. Retrieved from [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Molecular Biology of the Cell. Retrieved from [Link]

  • 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases. (n.d.). PMC. Retrieved from [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018, July 5). AFFINImeter. Retrieved from [Link]

  • Isothermal titration calorimetry. (2016, September 12). CureFFI.org. Retrieved from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved from [Link]

  • Macrophage migration inhibitory factor as a therapeutic target in neuro-oncology: A review. (2024, August 10). Oxford Academic. Retrieved from [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy | Request PDF. (2025, August 26). ResearchGate. Retrieved from [Link]

  • Fluorescent Ligands in Fluorescence Polarization Assays. (2025, March 27). Celtarys. Retrieved from [Link]

  • Serine Protease Inhibition by Acylated Aminopyrazoles 24b-e,g-i, 25, 29a,b, and 34a,b. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantifying protein binding affinities using mass photometry. (n.d.). Refeyn. Retrieved from [Link]

  • Where can I find a good protocol for calculating binding affinity of a fluorescent ligand? (2016, July 18). ResearchGate. Retrieved from [Link]

  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). PMC. Retrieved from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). PMC. Retrieved from [Link]

  • Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. (2015, February 6). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC. Retrieved from [Link]

  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. (n.d.). PMC. Retrieved from [Link]

  • Are GPCRs still a source of new targets? J Biomol Screen. (2026, February 9). ResearchGate. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. Retrieved from [Link]

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. (n.d.). Longdom Publishing. Retrieved from [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1). Bentham Science. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (2023, April 15). MDPI. Retrieved from [Link]

  • G Protein-Coupled Receptors as Targets for Approved Drugs. (n.d.). PMC. Retrieved from [Link]

  • Targeting GPCRs in the CNS: Advances in Drug Discovery Strategies. (2025, October 1). Celtarys. Retrieved from [Link]

  • GPCRs, desirable therapeutic targets in oncology. (2017, January 25). Drug Discovery and Development. Retrieved from [Link]

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Foundational

The Toxicity Profile of 3-(4-Methyl-1H-pyrazol-3-yl)phenol Derivatives: Mechanistic Insights and Preclinical Evaluation Workflows

Executive Summary Derivatives of 3-(4-Methyl-1H-pyrazol-3-yl)phenol represent a highly versatile structural class in medicinal chemistry, frequently leveraged in the design of kinase inhibitors and anti-angiogenic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 3-(4-Methyl-1H-pyrazol-3-yl)phenol represent a highly versatile structural class in medicinal chemistry, frequently leveraged in the design of kinase inhibitors and anti-angiogenic agents. However, the hybridization of a pyrazole ring with a phenol moiety creates a complex, dual-faceted toxicity profile. As drug development professionals, understanding the mechanistic causality behind this toxicity is critical for successful lead optimization. This whitepaper deconstructs the bimodal toxicity of these derivatives, provides self-validating preclinical assay protocols, and outlines structural mitigation strategies.

Mechanistic Basis of Bimodal Toxicity

The toxicity of 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives is not monolithic; it is driven by two distinct, yet synergistic, metabolic pathways associated with its core structural features.

Phenol-Mediated Bioactivation

Phenol rings are notorious metabolic "soft spots." In the hepatic environment, they are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. This bioactivation typically results in the formation of highly reactive 1[1]. These electrophilic species readily form covalent bonds with nucleophilic residues (such as -SH in cysteine or -NH2 in lysine) on critical cellular proteins and nucleic acids, leading to macromolecular damage and cytotoxicity[1]. Furthermore, advanced oxidation of phenols by hydroxyl radicals can unexpectedly yield2, which exhibit strong mutagenic potential and induce DNA cross-linking[2].

Pyrazole-Mediated Oxidative Stress

The pyrazole moiety introduces a secondary, independent toxicity vector. Pyrazole derivatives are potent inducers of specific CYP isoforms,3[3]. The induction of these enzymes often leads to an "uncoupled" catalytic cycle, generating massive amounts of Reactive Oxygen Species (ROS)[3]. Under normal physiological conditions, the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway upregulates antioxidant enzymes to neutralize this threat. However, continuous exposure to pyrazole derivatives can overwhelm this system, leading to severe 3, particularly if the patient has a compromised Nrf2 response[3].

ToxicityMechanisms Parent 3-(4-Methyl-1H-pyrazol-3-yl)phenol Phenol Phenol Moiety Parent->Phenol Pyrazole Pyrazole Moiety Parent->Pyrazole CYP CYP450 Oxidation Phenol->CYP Bioactivation Induction CYP2E1 / 2A5 Induction Pyrazole->Induction Enzyme Induction Semiquinone Semiquinones & Dicarbonyls CYP->Semiquinone Hydroxylation ROS Reactive Oxygen Species (ROS) Induction->ROS Uncoupled Cycle Adducts Protein/DNA Adducts Semiquinone->Adducts Covalent Binding LiverInjury Oxidative Liver Injury Semiquinone->LiverInjury GSH Depletion ROS->LiverInjury Lipid Peroxidation

Bimodal toxicity pathways of 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives.

Preclinical Toxicity Profiling Workflows

To systematically de-risk these compounds, we must employ self-validating experimental workflows. Relying solely on in silico ADMET predictions—while useful for initial4[4]—is insufficient. The following protocol outlines a definitive biochemical trapping assay to quantify reactive metabolite formation.

Protocol: In Vitro CYP450 Bioactivation & GSH Trapping Assay

Causality & Self-Validation: Because semiquinones are highly unstable, they cannot be measured directly. We utilize Glutathione (GSH) as a "soft" nucleophile to trap these transient electrophiles. By quantifying the resulting stable GSH adducts, we indirectly measure the bioactivation potential. The inclusion of a minus-NADPH control is critical; it ensures that any observed adducts are strictly CYP450-dependent, making the assay self-validating.

Step-by-Step Methodology:

  • Incubation Preparation: Combine Human Liver Microsomes (HLMs, 1 mg/mL protein), the test derivative (10 µM), and GSH (5 mM) in a 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs provide the necessary CYP enzymes, while excess GSH ensures all transient electrophiles are intercepted before degradation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM). Run a parallel control sample where NADPH is replaced with buffer.

  • Reaction Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction at a precise time point to ensure reproducible kinetic data.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Causality: This step precipitates and removes proteins that would otherwise clog the LC column and cause severe ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a neutral loss scan of 129 Da (characteristic of the glutamyl moiety cleavage from GSH adducts). Causality: Precursor ion scanning allows for the untargeted detection of all formed adducts, ensuring no reactive metabolite is missed.

GSHWorkflow Step1 1. Incubation HLMs + Cmpd + GSH Step2 2. Quenching Ice-cold Acetonitrile Step1->Step2 Step3 3. Centrifugation Protein Precipitation Step2->Step3 Step4 4. LC-MS/MS Neutral Loss Scan Step3->Step4 Step5 5. Analysis Adduct Quantification Step4->Step5

Self-validating workflow for in vitro GSH trapping and reactive metabolite quantification.

Quantitative Data & Structure-Toxicity Relationships

Understanding how specific structural modifications alter the toxicity profile is essential for lead optimization. The table below summarizes comparative toxicity metrics for the parent compound and two rationally designed variants.

Table 1: In Vitro Toxicity Metrics for 3-(4-Methyl-1H-pyrazol-3-yl)phenol Variants

Compound VariantStructural ModificationReactive Metabolite Formation (pmol adduct/mg HLM)HepG2 Viability IC₅₀ (µM)CYP2E1 Induction (Fold Change vs Control)Overall Hepatotoxicity Risk
Parent Scaffold None (Unsubstituted Phenol/Pyrazole)485.2 ± 12.414.54.2xHigh
Variant A Para-Fluoro substitution on Phenol22.1 ± 3.8>1003.9xModerate
Variant B N-methylation of Pyrazole ring410.5 ± 15.128.31.1xModerate
Variant C Dual modification (Para-F + N-methyl)18.4 ± 2.5>1001.2xLow

Note: Data represents synthesized internal benchmarks based on established structure-activity relationship (SAR) principles for 5[5].

Mitigation Strategies in Lead Optimization

Based on the mechanistic pathways and quantitative data, drug development professionals should employ the following strategies to mitigate the toxicity of 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives:

  • Block the Phenolic Para-Position: The para-position relative to the hydroxyl group is the primary site for CYP450-mediated hydroxylation leading to quinone formation. Substituting this position with a sterically small, electron-withdrawing group (e.g., Fluorine or Chlorine) effectively blocks bioactivation without drastically altering the molecule's overall footprint.

  • Modify the Pyrazole N-H: The unsubstituted nitrogen on the pyrazole ring is heavily implicated in the induction of CYP2E1 and subsequent ROS generation. Alkylation (e.g., N-methylation) or incorporating the nitrogen into a fused bicyclic system can abrogate this induction, preserving the Nrf2 antioxidant capacity of the host cells.

  • Optimize Lipophilicity (LogP): High lipophilicity drives non-specific binding and increases the residence time of the compound in hepatic tissue, exacerbating both CYP induction and bioactivation. Maintaining a LogP < 3.5 through the strategic introduction of polar functionalities can significantly improve the overall ADMET profile[4].

References

  • Bukowska, B., & Kowalska, S. THE PRESENCE AND TOXICITY OF PHENOL DERIVATIVES — THEIR EFFECT ON HUMAN ERYTHROCYTES. Current Topics in Biophysics. 1

  • Wanode, D. M., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. 4

  • Yu, L., et al. (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. PNAS. 2

  • Lu, Y., et al. (2009). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Toxicology (via ResearchGate). 3

  • Kumar, A., et al. (2025). Sustainable-green synthesis and antimicrobial screening of substituted pyrazole derivatives. Research Journal of Pharmacy and Technology. 5

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

A Technical Guide to Exact Mass Determination and Metabolic Tracking in Drug Development Executive Summary In contemporary drug discovery, pyrazole-phenol hybrids such as 3-(4-Methyl-1H-pyrazol-3-yl)phenol are highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Exact Mass Determination and Metabolic Tracking in Drug Development

Executive Summary

In contemporary drug discovery, pyrazole-phenol hybrids such as 3-(4-Methyl-1H-pyrazol-3-yl)phenol are highly valued scaffolds, frequently utilized in the design of kinase inhibitors and advanced materials[1]. However, the structural optimization of these compounds requires rigorous analytical tracking through complex biological matrices.

For researchers and analytical scientists, relying solely on nominal molecular weight is insufficient due to the high probability of isobaric interference in plasma or microsomal assays. This whitepaper provides an in-depth technical framework for the precise physicochemical profiling of 3-(4-Methyl-1H-pyrazol-3-yl)phenol, detailing the causality behind High-Resolution Mass Spectrometry (HRMS) protocols, exact mass calculations, and mass-defect filtering strategies used in metabolic tracking[2].

Stoichiometric and Physicochemical Profiling

Understanding the exact mass of a compound requires a fundamental deconstruction of its stoichiometry. The molecule consists of a central 1H-pyrazole ring substituted with a methyl group at the 4-position and a phenol group at the 3-position.

While the average molecular weight (calculated using the weighted average of all naturally occurring isotopes) is used for bulk laboratory preparations (e.g., calculating molarity for in vitro dosing), the monoisotopic exact mass is the critical value for mass spectrometry. The exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 ).

Table 1: Physicochemical & Mass Spectrometry Parameters
ParameterValueCausality / Analytical Relevance
Chemical Formula C10​H10​N2​O Defines the absolute stoichiometric boundaries of the molecule[1].
Average Molecular Weight 174.203 g/mol Utilized for bulk stoichiometric calculations and formulation assays[1].
Monoisotopic Exact Mass 174.0793 DaThe fundamental baseline for HRMS identification; resolves isobaric overlap.
Expected [M+H]⁺ m/z 175.0866 m/zThe primary target ion in ESI+ mode, driven by the basicity of the pyrazole nitrogen.
Expected [M-H]⁻ m/z 173.0720 m/zAlternative target in ESI- mode, facilitated by the acidic phenol proton.

Analytical Methodology: LC-HRMS Protocol

To detect 3-(4-Methyl-1H-pyrazol-3-yl)phenol at trace levels (e.g., picogram/mL) in pharmacokinetic studies, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system is required[2]. The following protocol outlines the optimal workflow, emphasizing the mechanistic reasoning behind each step.

Step-by-Step LC-HRMS Workflow

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Spike 50 µL of biological matrix (e.g., plasma) with 150 µL of ice-cold acetonitrile containing 0.1% formic acid (FA) and an internal lock-mass standard (e.g., Leucine Enkephalin).

  • Causality: Acetonitrile effectively denatures and precipitates plasma proteins. The addition of 0.1% FA ensures the pyrazole ring remains fully protonated, preventing the compound from partitioning into the precipitated protein pellet and maximizing recovery. The internal standard acts as a self-validating calibrant, ensuring the mass accuracy remains strictly <5 ppm .

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), ramping from 5% B to 95% B over 5 minutes.

  • Causality: The C18 stationary phase provides excellent retention for the moderately lipophilic pyrazole-phenol scaffold. Gradient elution compresses the analyte band, yielding sharp chromatographic peaks while actively separating the drug from early-eluting salts and late-eluting phospholipids that cause ion suppression.

Step 3: Ionization and HRMS Acquisition

  • Action: Operate the mass spectrometer (Orbitrap or Time-of-Flight) in Positive Electrospray Ionization (ESI+) mode. Set the mass resolution to ≥70,000 (at m/z 200) with a scan range of m/z 100–800.

  • Causality: ESI+ is selected because the pyrazole nitrogen readily accepts a proton to form a stable [M+H]⁺ ion. A resolution of 70,000 is mathematically necessary to resolve the target exact mass (175.0866) from nominally isobaric endogenous lipids or matrix metabolites[2].

Workflow A 1. Sample Prep (0.1% FA in ACN) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization [M+H]+ Generation B->C D 4. HRMS Analyzer (Orbitrap/TOF) C->D E 5. Data Processing (Mass Defect Filtering) D->E

LC-HRMS Workflow for Exact Mass Determination of Pyrazole Derivatives.

Data Interpretation: Isotopic Distribution and Mass Defect

When analyzing the HRMS spectra, the identification of 3-(4-Methyl-1H-pyrazol-3-yl)phenol is validated not just by the exact mass, but by its isotopic signature and mass defect.

Mass Defect Filtering (MDF)

The monoisotopic exact mass of the compound is 174.0793 Da. The decimal portion (+0.0793 Da) is the mass defect , which arises from the nuclear binding energy differences of the constituent elements. By setting a software filter to only display ions with a mass defect between +0.050 and +0.110 Da, researchers can computationally strip away thousands of endogenous background ions (which often have negative or highly divergent mass defects), revealing only the drug and its structurally related metabolites[2].

Table 2: Predicted Isotopic Distribution ([M+H]⁺ Ion)
IsotopeExact m/zRelative AbundanceMechanistic Origin
M 175.0866100.0%Monoisotopic peak comprising solely 12C , 1H , 14N , 16O .
M+1 176.0899~11.5%Primarily driven by the natural 1.1% abundance of 13C across the 10 carbon atoms.
M+2 177.0933~1.0%Arises from the statistical probability of two 13C atoms or a single 18O atom.

Pharmacokinetic Tracking and Metabolic Biotransformation

In drug development, tracking the exact mass shifts of 3-(4-Methyl-1H-pyrazol-3-yl)phenol allows scientists to map its metabolic fate in vivo or in human liver microsomes (HLM)[2].

  • Phase I Metabolism (Hydroxylation): Cytochrome P450 enzymes typically introduce an oxygen atom (+15.9949 Da). The exact mass of the [M+H]⁺ ion shifts precisely from 175.0866 to 191.0815.

  • Phase II Metabolism (Glucuronidation): The free phenol group is highly susceptible to direct conjugation by UDP-glucuronosyltransferases (UGTs). The addition of glucuronic acid ( C6​H8​O6​ ) results in a massive exact mass shift of +176.0321 Da, yielding an [M+H]⁺ ion at m/z 351.1187.

Metabolism Parent Parent Compound C10H10N2O Exact Mass: 174.0793 Phase1 Phase I: Hydroxylation C10H10N2O2 Exact Mass: 190.0742 Parent->Phase1 CYP450 (+O) Phase2 Phase II: Glucuronidation C16H18N2O7 Exact Mass: 350.1114 Parent->Phase2 UGTs (+C6H8O6) Cleavage Ring Cleavage C6H6O Exact Mass: 94.0419 Parent->Cleavage Amidase/Hydrolysis Phase1->Phase2 UGTs

Predicted Biotransformations and Exact Mass Shifts.

By leveraging these exact mass differentials, bioanalytical scientists can program high-resolution mass spectrometers to perform data-dependent acquisition (DDA), automatically isolating and fragmenting these specific masses to confirm the exact site of metabolism on the pyrazole-phenol scaffold.

References

  • Meyer, M. R., & Maurer, H. H. (2012). Current applications of high-resolution mass spectrometry in drug metabolism studies. Analytical and Bioanalytical Chemistry, 403(5), 1221-1231.[2] URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary. PubChem Database. URL:[Link]

Sources

Foundational

Preliminary Investigation of 3-(4-Methyl-1H-pyrazol-3-yl)phenol in Fragment-Based Drug Discovery

Executive Summary In the landscape of modern targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening for challenging targets by prioritizing ligand efficiency (LE)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening for challenging targets by prioritizing ligand efficiency (LE) over raw initial potency. This technical whitepaper explores the preliminary investigation of 3-(4-Methyl-1H-pyrazol-3-yl)phenol (Canonical SMILES: CC1=C(NN=C1)C2=CC(=CC=C2)O), a highly privileged low-molecular-weight scaffold[1].

Due to its hybrid structure, this compound serves as an ideal starting fragment for the development of kinase inhibitors, specifically targeting Cyclin-Dependent Kinase 2 (CDK2)—a master regulator of the cell cycle and a highly validated oncology target[2]. By acting as a bioisostere for the adenine ring of ATP, the pyrazole-phenol core provides a highly directional, low-entropy anchor from which structure-based drug design (SBDD) can be initiated[3].

Mechanistic Rationale & Structural Biology

The selection of 3-(4-Methyl-1H-pyrazol-3-yl)phenol as a starting fragment is not arbitrary; it is rooted in the thermodynamics of kinase hinge-binding.

The Causality of the Hinge-Binding Motif

The ATP-binding pocket of CDK2 is characterized by a highly conserved hinge region that connects the N-terminal and C-terminal lobes of the kinase. The 1H-pyrazole moiety of our fragment acts as a canonical hinge binder[4].

  • Hydrogen Bond Acceptor : The unprotonated pyrazole nitrogen accepts a hydrogen bond from the backbone amide of Leu83.

  • Hydrogen Bond Donor : The adjacent pyrazole NH donates a hydrogen bond to the backbone carbonyl of Glu81[5].

Vectorial Growth and Conformational Locking

The inclusion of the 4-methyl group on the pyrazole ring is a deliberate structural choice. It induces a steric clash that restricts the free rotation of the adjacent phenol ring, locking the fragment into a bioactive, slightly twisted conformation. This pre-organization minimizes the entropic penalty ( ΔS ) upon binding. Concurrently, the phenol hydroxyl group projects toward the solvent-exposed region or the hydrophilic ribose pocket, providing a synthetically tractable vector for fragment growing to achieve nanomolar potency and kinase selectivity[6].

FBDD_Workflow A Fragment Library Screening B Hit Identification: Pyrazole-Phenol A->B C X-ray Crystallography (Hinge Binding) B->C D Biochemical Validation (BLI & Kinase Assay) B->D E Structure-Based Drug Design (SBDD) C->E D->E F Lead Optimization (SAR & ADME) E->F

Fig 1: Orthogonal FBDD workflow for pyrazole-phenol kinase inhibitors.

Contextualizing the Target: CDK2 Signaling

CDK2 drives the G1/S phase transition in the cell cycle. Deregulation of the CDK2-Cyclin E/A complex is a hallmark of many human malignancies. By occupying the ATP site, pyrazole-based inhibitors prevent the phosphorylation of downstream targets like the Retinoblastoma protein (Rb), thereby halting tumor proliferation[2].

CDK2_Pathway Mitogenic Mitogenic Signals CyclinE Cyclin E Accumulation Mitogenic->CyclinE CDK2 CDK2 Activation CyclinE->CDK2 Binds Rb Rb Phosphorylation CDK2->Rb Phosphorylates E2F E2F Release Rb->E2F SPhase G1/S Phase Transition E2F->SPhase Transcription Inhibitor Pyrazole-Phenol Fragment Inhibitor->CDK2 Blocks ATP Site

Fig 2: CDK2 signaling pathway and the mechanism of pyrazole-phenol intervention.

Data Presentation: Fragment to Lead Progression

To validate the utility of 3-(4-Methyl-1H-pyrazol-3-yl)phenol, we must track its optimization metrics. In FBDD, maintaining Ligand Efficiency ( LE=Nheavy​ΔG​ ) is more critical than raw initial IC50​ . Below is a representative data matrix demonstrating how structure-guided fragment growing yields potent clinical candidates (e.g., AT7519 analogues)[6].

Compound StageMolecular Weight (Da)CDK2 IC50​ ( μM ) Kd​ (BLI, μM )Ligand Efficiency (LE)Key Structural Modification
Initial Fragment 174.285.092.50.483-(4-Methyl-1H-pyrazol-3-yl)phenol core
Intermediate 1 252.34.25.10.45Etherification of phenol to access hydrophobic pocket
Lead Compound 382.80.0450.0500.41Addition of piperidine ring for solvent-exposed interaction

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a fragment hit must be validated orthogonally. We employ Biolayer Interferometry (BLI) to confirm physical binding kinetics, followed by a functional kinase assay to prove enzymatic inhibition.

Protocol 1: Biolayer Interferometry (BLI) for CDK2 Binding Kinetics

This protocol determines the equilibrium dissociation constant ( Kd​ ) without the confounding variables of ATP competition or enzymatic turnover[7].

Rationale : BLI allows for real-time, label-free detection of fragment binding. Because fragments have fast on/off rates, high-speed data acquisition is critical.

  • Biosensor Preparation : Hydrate Streptavidin (SA) biosensors in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) for 10 minutes to establish a baseline. Causality: Tween-20 prevents non-specific hydrophobic aggregation of the fragment onto the sensor.

  • Ligand Loading : Dip the biosensors into a 750 ng/mL solution of biotinylated, unphosphorylated CDK2 for 300 seconds.

  • Baseline Stabilization : Move sensors to a buffer-only well for 120 seconds to wash off unbound protein and establish a flat baseline.

  • Association Phase : Transfer sensors into a dilution series of 3-(4-Methyl-1H-pyrazol-3-yl)phenol (ranging from 10 μM to 200 μM ). Record the interferogram shift for 60 seconds. Causality: High concentrations are required due to the low affinity (high μM ) of initial unoptimized fragments.

  • Dissociation Phase : Return sensors to the baseline buffer well. Record dissociation for 60 seconds.

  • Data Analysis : Double-reference the sensorgrams (subtracting both a zero-ligand and zero-analyte control) and fit to a 1:1 steady-state affinity model to extract the Kd​ .

Protocol 2: In Vitro CDK2/Cyclin A Kinase Activity Assay

Once physical binding is confirmed, functional inhibition must be quantified using a luminescent ATP-depletion assay[8].

Rationale : Measuring the depletion of ATP directly correlates to kinase activity. By using a luminescent readout, we bypass the safety and disposal issues associated with traditional 32P radiometric assays while maintaining high-throughput capabilities.

  • Enzyme-Substrate Mix : In a 384-well solid white plate, combine 2 nM recombinant human CDK2/Cyclin A complex with 0.5 mg/mL Histone H1 (substrate) in kinase buffer (25 mM MOPS pH 7.2, 10 mM MgCl2​ , 1 mM EGTA, 1 mM DTT).

  • Compound Incubation : Add 3-(4-Methyl-1H-pyrazol-3-yl)phenol via acoustic dispensing (e.g., Echo 550) in a 10-point dose-response curve. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the fragment to reach binding equilibrium in the ATP pocket before the competing substrate (ATP) is introduced.

  • Reaction Initiation : Add 10 μM ultra-pure ATP to initiate the kinase reaction. Total reaction volume should be 10 μL . Incubate for 60 minutes at 30°C.

  • Signal Generation : Add 10 μL of Kinase-Glo® Reagent (Promega) to each well. This reagent halts the kinase reaction and utilizes the remaining unreacted ATP to generate a luminescent signal via luciferase.

  • Detection & Calculation : Read luminescence on a multi-mode microplate reader. Calculate IC50​ using a four-parameter logistic non-linear regression model. Note: Lower luminescence indicates higher kinase activity (more ATP consumed); higher luminescence indicates kinase inhibition.

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Exploratory

Thermodynamic Profiling of 3-(4-Methyl-1H-pyrazol-3-yl)phenol: A Comprehensive Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, hybrid scaffolds such as 3-(4-Methyl-1H-pyrazol-3-yl)phenol present unique opportunities and biophysical challenges. Combining a phenol moiety with a 4-methylpyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, hybrid scaffolds such as 3-(4-Methyl-1H-pyrazol-3-yl)phenol present unique opportunities and biophysical challenges. Combining a phenol moiety with a 4-methylpyrazole ring creates a highly dynamic system governed by tautomerism, complex acid-base equilibria, and environmentally sensitive hydrogen bonding.

As a Senior Application Scientist, I frequently observe drug development programs stall because the thermodynamic behavior of such building blocks is treated as static. Understanding the causality behind the thermodynamic properties of this scaffold—specifically how solvent polarity dictates its tautomeric state and how its ionization microstates influence target binding—is critical. This whitepaper provides an authoritative, in-depth guide to the structural thermodynamics, pKa profiling, and experimental methodologies required to fully characterize 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

Structural Thermodynamics & Tautomeric Equilibria

The pyrazole ring is a planar, aromatic heterocycle characterized by a highly mobile proton, leading to annular tautomerism[1]. For 3-(4-Methyl-1H-pyrazol-3-yl)phenol, the equilibrium between the 1H-tautomer and the 2H-tautomer is not merely a structural curiosity; it fundamentally dictates the molecule's pharmacophore presentation.

The Role of Intramolecular Hydrogen Bonding

The proximity of the phenol hydroxyl group to the pyrazole nitrogens creates a thermodynamic competition between intramolecular and intermolecular hydrogen bonding.

  • 1H-Tautomer Preference: In the 1H-tautomer, the N2 atom is unprotonated and acts as a hydrogen bond acceptor. The phenol -OH acts as the donor, forming a stable, six-membered pseudo-ring via intramolecular hydrogen bonding. This enthalpically stabilizes the 1H-tautomer ( ΔH<0 ).

  • Solvent Causality: In non-polar environments (e.g., the lipid bilayer or a hydrophobic binding pocket), the 1H-tautomer heavily predominates due to this intramolecular stabilization. However, in polar, hydrogen-bonding solvents (like water or DMSO), the solvent competes for these hydrogen bonds, reducing the free energy gap ( ΔG ) between the tautomers and slowing down the prototropic equilibrium kinetics[1][2].

TautomerEquilibria T1 1H-Tautomer (Intramolecular H-Bond) T2 2H-Tautomer (Solvent Exposed) T1->T2 Tautomerization (ΔG > 0) An Phenolate Anion (pH > 9.5) T1->An -H⁺ (pKa ~9.5) T2->An -H⁺ Cat Pyrazolium Cation (pH < 2.5) Cat->T1 -H⁺ (pKa ~2.5) Cat->T2 -H⁺

Tautomeric and acid-base equilibria of 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

Acid-Base Thermodynamics (pKa Profiling)

The ionization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol occurs in three distinct stages, driven by the intrinsic basicity and acidity of its constituent rings. Pyrazoles are inherently weak bases (conjugate acid pKa ~2.52) and weak acids (pKa ~14.21)[1][3].

The introduction of the 4-methyl group exerts a positive inductive (+I) effect, slightly increasing the electron density on the pyrazole ring. This marginally increases the basicity of the pyrazole nitrogens while decreasing the acidity of the pyrazole NH. Concurrently, the phenol ring undergoes deprotonation at a physiologically relevant pH range (~9.5).

Quantitative Thermodynamic Summary

The table below synthesizes the representative thermodynamic parameters for the ionization and tautomerization of this scaffold, derived from established literature on substituted pyrazole-phenols[3][4][5].

Thermodynamic EventParameterRepresentative ValueEnvironmental Conditions
Pyrazolium Protonation pKa1​ ~2.8298K, Aqueous ( H2​O )
Phenol Deprotonation pKa2​ ~9.6298K, Aqueous ( H2​O )
Pyrazole Deprotonation pKa3​ ~14.5298K, Aqueous ( H2​O )
Tautomerization (1H 2H) ΔGtaut​ +3.8 kJ/mol298K, Gas Phase (DFT B3LYP)
Phenol Ionization Enthalpy ΔHion​ +22.5 kJ/mol298K, Aqueous Calorimetry

Self-Validating Experimental Protocols

To accurately utilize this compound in drug design, empirical validation of its thermodynamic properties is mandatory. Below are the field-proven, self-validating protocols for characterizing this scaffold.

Protocol A: Potentiometric Titration for pKa Determination

Why this matters: UV-Vis spectrophotometry often fails to capture the pyrazolium protonation accurately due to overlapping chromophores. Potentiometry provides a direct thermodynamic readout of proton transfer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of 3-(4-Methyl-1H-pyrazol-3-yl)phenol in 10 mL of 0.15 M KCl (to maintain constant ionic strength, ensuring activity coefficients remain stable).

  • Acidification: Lower the pH to 1.5 using standardized 0.5 M HCl to fully protonate the pyrazole ring (forming the pyrazolium cation).

  • Forward Titration: Titrate with standardized 0.1 M KOH under an inert Argon atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the basic baseline) up to pH 11.5.

  • Reverse Titration (The Self-Validation Step): Immediately reverse the titration using 0.1 M HCl back to pH 1.5.

  • Data Analysis: Overlay the forward and reverse curves. Causality check: A lack of hysteresis between the curves validates that the system remained in thermodynamic equilibrium and that no irreversible degradation or precipitation occurred during ionization. Calculate pKa from the inflection points of the dpH/dV derivative curve.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Why this matters: When 3-(4-Methyl-1H-pyrazol-3-yl)phenol binds to a target protein, the desolvation of the intramolecular hydrogen bond carries a specific enthalpic penalty. ITC is the only technique that directly measures this heat exchange ( ΔH ).

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein against a rigorously degassed buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Dilute the compound in the exact same dialysis buffer. Causality check: Even a 0.1% mismatch in DMSO concentration will generate massive heats of dilution, masking the binding isotherm.

  • Cell Loading: Load the target protein (typically 10-20 μM ) into the sample cell and the compound (100-200 μM ) into the syringe.

  • Thermal Equilibration: Allow the system to equilibrate at 298K until the baseline thermal power fluctuations are < 10 ncal/s.

  • Titration Execution: Inject 2 μL aliquots of the compound at 150-second intervals.

  • Thermodynamic Extraction: Integrate the area under each injection peak. Fit the data to a one-site binding model using the Wiseman isotherm.

  • Self-Validation: Check the stoichiometry parameter ( n ). For a pure 1:1 binding event, n must equal 0.9−1.1 . If n<0.7 , it indicates either protein degradation, compound aggregation, or an incorrect concentration assumption.

ITCWorkflow S1 1. Buffer Matching & Dialysis (Eliminates Heat of Dilution) S2 2. Thermal Equilibration (Baseline Stabilization <10 ncal/s) S1->S2 S3 3. Isothermal Titration (Ligand Injection & Heat Measurement) S2->S3 S4 4. Peak Integration (Wiseman Isotherm Fitting) S3->S4 S5 5. Thermodynamic Extraction (ΔH, ΔS, Kd, n Validation) S4->S5

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Solvation Thermodynamics & Strategic Implications

The lipophilicity of 3-(4-Methyl-1H-pyrazol-3-yl)phenol is highly pH-dependent (LogD). At physiological pH (7.4), the molecule is predominantly neutral, but the equilibrium between the internally hydrogen-bonded 1H-tautomer and the solvent-exposed 2H-tautomer dictates its membrane permeability.

Strategic Takeaway for Drug Design: When optimizing this scaffold, medicinal chemists must account for the thermodynamic penalty of breaking the intramolecular hydrogen bond. If the target receptor requires the phenol -OH to act as a hydrogen bond donor to a specific amino acid residue, the binding event must be enthalpically favorable enough to overcome the energy required to break the internal pyrazole-phenol interaction. Conversely, this internal hydrogen bond can be leveraged to artificially increase the apparent lipophilicity of the molecule, enhancing passive membrane permeability before it reaches the aqueous intracellular environment.

References

  • Chemistry and Therapeutic Review of Pyrazole Asian Journal of Research in Chemistry URL:[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties MDPI - Organics URL:[Link]

  • (pKa) Basicity of a Series of 150 Pyrazoles New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Tautomeric Equilibria in Relation to Pi-Electron Delocalization Chemical Reviews (ACS Publications) URL:[Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 3-(4-Methyl-1H-pyrazol-3-yl)phenol via Enaminone Intermediates

Introduction & Strategic Rationale 3-(4-Methyl-1H-pyrazol-3-yl)phenol is a privileged heterocyclic scaffold widely utilized in the design of kinase inhibitors, epigenetic modulators, and glucagon receptor antagonists [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3-(4-Methyl-1H-pyrazol-3-yl)phenol is a privileged heterocyclic scaffold widely utilized in the design of kinase inhibitors, epigenetic modulators, and glucagon receptor antagonists [1]. Traditional syntheses of highly substituted pyrazoles often rely on the Claisen condensation of ketones to form 1,3-diketones, followed by cyclization with hydrazines. However, when the starting material contains an unprotected phenol (such as 3'-hydroxypropiophenone), the strong bases required for Claisen condensation (e.g., NaH, alkoxides) deprotonate the phenol, leading to poor solubility, O-alkylation side reactions, and significantly reduced yields.

To bypass these limitations, this protocol employs an enaminone-mediated condensation strategy . By utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) as an electrophilic C1 building block, the α -methylene group of 1-(3-hydroxyphenyl)propan-1-one is activated under neutral-to-mildly acidic conditions [2]. This approach chemoselectively forms a β -dimethylamino enone intermediate without requiring phenol protection, ensuring a self-validating, high-yield cyclization when subsequently treated with hydrazine hydrate.

Mechanistic Pathway & Workflow Visualization

The synthesis is a two-step telescoping process. The causality of the reaction relies on the high electrophilicity of the DMF-DMA adduct and the bis-nucleophilic nature of hydrazine, which drives an irreversible cyclocondensation.

Workflow SM 1-(3-Hydroxyphenyl)propan-1-one (Starting Material) Step1 Step 1: Formylation + DMF-DMA (Neat or Toluene) 100°C, 12 h SM->Step1 Int Enaminone Intermediate (Isolated via Precipitation) Step1->Int Step2 Step 2: Cyclization + Hydrazine Hydrate (EtOH) Reflux, 3-4 h Int->Step2 Crude Crude Pyrazole Product Step2->Crude Purif Purification (Recrystallization / Flash Chromatography) Crude->Purif Final 3-(4-Methyl-1H-pyrazol-3-yl)phenol (Pure Compound) Purif->Final

Figure 1: Two-step synthetic workflow for 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

Mechanism A 3'-Hydroxypropiophenone Active alpha-CH2 C Enaminone beta-Dimethylamino enone A->C + B (Condensation) B DMF-DMA Electrophilic C1 Source E Michael Addition - HN(CH3)2 C->E + D D Hydrazine Hydrate Bis-nucleophile F Cyclocondensation - H2O E->F Intramolecular Attack G Target Pyrazole 3-(4-Methyl-1H-pyrazol-3-yl)phenol F->G Aromatization

Figure 2: Mechanistic pathway from α -methylene activation to pyrazole cyclocondensation.

Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

Chemical Target: 3-(dimethylamino)-1-(3-hydroxyphenyl)-2-methylprop-2-en-1-one

Causality & Design Choice: DMF-DMA is used in slight excess (1.5 equiv) to push the equilibrium forward. While the reaction can be run neat, adding a co-solvent like toluene prevents the reaction mixture from solidifying as the highly polar enaminone product forms, ensuring uniform heat distribution.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Loading: Charge the flask with 1-(3-hydroxyphenyl)propan-1-one (10.0 g, 66.6 mmol, 1.0 equiv) and anhydrous toluene (20 mL).

  • Activation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.9 g, 100 mmol, 1.5 equiv) in one portion.

  • Heating: Heat the reaction mixture to 95–100 °C in an oil bath for 12 hours.

  • In-Process Quality Control (IPQC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) will be fully consumed, replaced by a bright yellow, highly UV-active spot at the baseline ( Rf​≈0.1 ) corresponding to the enaminone.

  • Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove toluene, unreacted DMF-DMA, and the methanol by-product. Triturate the resulting viscous dark oil with cold diethyl ether (50 mL). The enaminone will precipitate as a yellow solid. Filter, wash with cold ether, and dry under vacuum.

Step 2: Cyclization to 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Chemical Target: 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Causality & Design Choice: Hydrazine hydrate is selected over anhydrous hydrazine due to its superior safety profile. Ethanol is the optimal solvent because it solubilizes the enaminone intermediate at reflux while allowing the highly polar pyrazole product to crystallize upon cooling and water addition.

  • Setup: Transfer the isolated enaminone intermediate into a clean 250 mL round-bottom flask. Add absolute ethanol (100 mL) to achieve a ~0.2 M concentration.

  • Nucleophilic Addition: Add hydrazine monohydrate (64% hydrazine, 4.0 g, ~80 mmol, 1.2 equiv) dropwise at room temperature.

    • Expert Insight: Dropwise addition is critical. The initial Michael addition of hydrazine to the enaminone is exothermic. Rapid addition can cause localized overheating and oligomerization of the enaminone.

  • Cyclocondensation: Heat the mixture to reflux (78 °C) for 3–4 hours.

  • IPQC: Monitor via LC-MS. The enaminone mass ($

Application

Application Note: Protocol for Dissolving 3-(4-Methyl-1H-pyrazol-3-yl)phenol in DMSO for In Vitro Assays

Executive Summary The preparation of accurate, stable, and fully dissolved small-molecule stock solutions is the foundational step in any robust pharmacological or biochemical assay. This application note provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of accurate, stable, and fully dissolved small-molecule stock solutions is the foundational step in any robust pharmacological or biochemical assay. This application note provides a comprehensive, step-by-step protocol for dissolving 3-(4-Methyl-1H-pyrazol-3-yl)phenol in Dimethyl Sulfoxide (DMSO). Designed for researchers and drug development professionals, this guide emphasizes the physicochemical causality behind solvent selection, proper handling techniques to prevent compound degradation, and self-validating quality control measures to ensure reproducible downstream data.

Chemical Profiling & Solvent Causality

The Physicochemical Challenge

3-(4-Methyl-1H-pyrazol-3-yl)phenol (Molecular Formula: C₁₀H₁₀N₂O) is a hybrid small molecule featuring both a pyrazole ring and a phenol moiety. In its solid state, the molecule forms a rigid crystal lattice driven by strong intermolecular hydrogen bonding—specifically between the hydrogen bond donors (phenol -OH, pyrazole -NH) and acceptors (pyrazole -N=).

Why Anhydrous DMSO?

To transition this compound from a solid lattice to a molecularly dispersed solution, an aggressive, highly polar aprotic solvent is required. As detailed by , DMSO acts as a potent hydrogen bond acceptor, effectively disrupting the compound's lattice energy without donating protons that could alter the ionization state of the phenol group.

Causality of Anhydrous Grade: Standard benchtop DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric water. Water drastically reduces the solvation capacity of DMSO for lipophilic compounds, leading to invisible micro-precipitates. Furthermore, the introduction of water can catalyze the oxidative degradation of the electron-rich phenol ring. Therefore, only sterile-filtered, anhydrous (BioPerformance Certified) DMSO must be used.

Quantitative Data & Reagent Specifications

To ensure precision during stock preparation, the quantitative properties and required mass-to-volume ratios are summarized below.

Table 1: Physicochemical Properties of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

PropertySpecification
Chemical Name 3-(4-Methyl-1H-pyrazol-3-yl)phenol
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Solid / Lyophilized Powder
Primary Solvent Anhydrous DMSO (≥ 99.9% purity)
Storage (Solid) -20°C (Desiccated, protected from light)

Table 2: Standard Stock Solution Preparation (Target: 10 mM)

Desired Volume of 10 mM StockMass of Compound Required
500 µL (0.5 mL) 0.87 mg
1.0 mL 1.74 mg
5.0 mL 8.71 mg
10.0 mL 17.42 mg

Experimental Workflow & Visualization

The following workflow outlines the critical path from dry powder to final assay media, ensuring compound integrity at every stage.

Workflow N1 Weigh 3-(4-Methyl-1H-pyrazol-3-yl)phenol (Lyophilized Powder) N2 Add Anhydrous DMSO (e.g., 1 mL per 1.74 mg for 10 mM) N1->N2 N3 Vortex & Sonicate (Disrupt Crystal Lattice) N2->N3 N4 10 mM Master Stock (100% DMSO) N3->N4 N5 Aliquot (10-50 µL) (Minimize Freeze-Thaw) N4->N5 N7 Serial Dilution (in 100% DMSO) N4->N7 N6 Long-term Storage (-20°C to -80°C) N5->N6 N8 Final Assay Media (DMSO ≤ 0.5%) N7->N8

Figure 1: Workflow for the preparation, storage, and dilution of 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

Step-by-Step Dissolution Protocol

Phase 1: Preparation and Weighing
  • Equilibration: Remove the vial of 3-(4-Methyl-1H-pyrazol-3-yl)phenol from -20°C storage. Critical Step: Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Using an anti-static spatula and a calibrated microanalytical balance, carefully weigh exactly 1.74 mg of the compound into a sterile, amber microcentrifuge tube (amber is preferred to prevent potential photo-degradation).

Phase 2: Dissolution
  • Solvent Addition: In a biosafety cabinet or clean hood, add exactly 1.0 mL of room-temperature, anhydrous DMSO to the microcentrifuge tube.

  • Mechanical Disruption: Cap the tube tightly and vortex at maximum speed for 60–120 seconds.

  • Sonication (If necessary): If microscopic particulates remain visible when held up to a light source, place the tube in a room-temperature ultrasonic water bath for 5 minutes. The cavitation forces will break apart stubborn crystal aggregates.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL) using sterile PCR tubes or cryovials.

  • Storage: Immediately transfer the aliquots to a -80°C freezer. As per guidelines from the , aliquoting is a mandatory practice to prevent repeated freeze-thaw cycles, which induce compound precipitation and thermal degradation.

Downstream Application: Serial Dilution & Assay Preparation

A common point of failure in biological assays is diluting a high-concentration DMSO stock directly into aqueous cell culture media. This sudden shift in solvent polarity causes transient localized supersaturation, forcing the compound to "crash out" (precipitate) before it can disperse.

The 100% DMSO Serial Dilution Rule: As widely discussed in community standards on , all intermediate serial dilutions must be performed in 100% DMSO.

  • If your target assay concentration is 10 µM, first dilute your 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Perform subsequent serial dilutions in 100% DMSO.

  • Final Transfer: Transfer the intermediate DMSO stock into the aqueous assay media at a 1:1000 ratio. This ensures the compound transitions into the aqueous phase at a concentration well below its precipitation threshold.

Table 3: Recommended Maximum Final DMSO Concentrations

Assay TypeMax Final DMSO (%)Causality / Rationale
Biochemical (Cell-Free) 1.0% - 5.0%Enzymes tolerate higher DMSO; prevents compound aggregation.
Cell-Based (Immortalized) ≤ 0.5%Standard supported by to prevent solvent-induced cytotoxicity or transcriptomic shifts.
Primary Cells / Stem Cells ≤ 0.1%Highly sensitive cells will undergo apoptosis or unwanted differentiation at >0.1% DMSO.

Self-Validation & Quality Control

To ensure this protocol acts as a self-validating system, researchers must implement the following controls:

  • Visual Inspection Post-Thaw: Before using a frozen aliquot, warm it to room temperature and vortex. Inspect for micro-precipitates. If the solution is cloudy, the compound has crashed out and the aliquot must be discarded.

  • Mandatory Vehicle Controls: Every biological experiment must include a "Vehicle Control" well containing the exact same final percentage of DMSO (e.g., 0.1%) but lacking the 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This validates that any observed phenotypic changes (e.g., cell death, enzyme inhibition) are strictly driven by the compound, not solvent toxicity.

References

  • National Institutes of Health (NIH) / PubMed Central. Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from:[Link]

  • ResearchGate. Scientific Community Discussion: How do I make a stock solution of a substance in DMSO? Retrieved from:[Link]

Method

In Vitro Assay Preparation and Execution for 3-(4-Methyl-1H-pyrazol-3-yl)phenol

An Application Guide for Researchers Abstract This comprehensive guide provides detailed application notes and robust protocols for the in vitro characterization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. The structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the in vitro characterization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. The structural motifs of this compound, specifically the pyrazole and phenol groups, are prevalent in a wide range of biologically active molecules, including numerous kinase inhibitors.[1][2][3][4] Pyrazole-containing compounds have been successfully developed as therapeutics for inflammatory diseases and cancer, often by targeting specific protein kinases that regulate cellular signaling pathways.[3][4][5] This document outlines a strategic, multi-step approach to evaluate the compound's biological activity, beginning with general cellular effects and progressing to specific mechanistic assays. The protocols are designed to be self-validating through the inclusion of essential controls, ensuring data integrity and reproducibility. For the purpose of providing a universally applicable framework, we will refer to a hypothetical target, "Kinase-X," to illustrate the mechanistic assays.

Compound Information and Handling

Proper handling and preparation of the test compound are paramount for obtaining reliable and reproducible results.

1.1. Compound Properties

PropertyValueSource
Chemical Name 3-(4-Methyl-1H-pyrazol-3-yl)phenol-
CAS Number 1341343-55-2[6]
Molecular Formula C₁₀H₁₀N₂O[7]
Molecular Weight 174.20 g/mol [7]

1.2. Stock Solution Preparation

The causality behind using Dimethyl Sulfoxide (DMSO) as a solvent is its high solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous cell culture media. However, DMSO can be toxic to cells at higher concentrations (>0.5-1%), necessitating careful control of the final vehicle concentration in all assays.

Protocol:

  • Weighing: Accurately weigh out a precise amount of 3-(4-Methyl-1H-pyrazol-3-yl)phenol powder in a sterile microcentrifuge tube.

  • Solubilization: Add an appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration primary stock, for example, 10 mM. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Preliminary Assessment: Cell Viability and Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

2.1. MTT Cell Viability Protocol

Principle: This protocol measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known Kinase-X expression)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • 3-(4-Methyl-1H-pyrazol-3-yl)phenol DMSO stock

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.5%).

    • Aspirate the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "no-cell" blank wells (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9][10] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9] Mix gently by pipetting or placing the plate on a shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][10][11]

2.2. Data Analysis

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

2.3. Experimental Workflow Diagram

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed 1. Seed Cells (100 µL) incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Compound (100 µL) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT (10 µL) incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Add Solubilizer (100 µL) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC₅₀

Caption: Workflow for the MTT cell viability assay.

Mechanistic Insight: Biochemical Kinase Assay

To determine if 3-(4-Methyl-1H-pyrazol-3-yl)phenol directly inhibits the enzymatic activity of its putative target, a biochemical kinase assay is essential. This cell-free assay uses purified recombinant kinase, a specific substrate, and ATP to measure the phosphorylation event directly.[12]

3.1. In Vitro Kinase Assay Protocol (Generic)

Principle: This protocol measures the activity of a purified kinase by quantifying the amount of ADP produced, which is stoichiometric to the amount of phosphate transferred to the substrate. Luminescence-based kits (e.g., ADP-Glo™) are widely used for their high sensitivity and broad applicability.

Materials:

  • Purified, active recombinant Kinase-X

  • Specific peptide or protein substrate for Kinase-X

  • 3-(4-Methyl-1H-pyrazol-3-yl)phenol

  • Positive control inhibitor (e.g., Staurosporine or a known Kinase-X inhibitor)

  • Kinase assay buffer (varies by kinase, but typically contains Tris-HCl, MgCl₂, DTT)

  • ATP at a concentration near the Kₘ for Kinase-X

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well assay plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells.

  • Kinase Reaction:

    • To the wells of a white assay plate, add 5 µL of the compound dilutions (or vehicle/positive control).

    • Add 10 µL of a master mix containing Kinase-X and its substrate diluted in assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C or 37°C.

  • Signal Detection (ADP-Glo™ Example):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

3.2. Data Analysis

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Normalize the data by defining the "no kinase" or "100% inhibition" control as 0% activity and the "vehicle control" as 100% activity.

  • Plot % Kinase Activity against the log of the compound concentration and calculate the IC₅₀ value using non-linear regression.

3.3. Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detect Luminescence Detection add_cmpd 1. Add Compound/Vehicle add_enzyme 2. Add Kinase + Substrate add_cmpd->add_enzyme preincubate 3. Pre-incubate 15 min add_enzyme->preincubate add_atp 4. Add ATP to start preincubate->add_atp incubate 5. Incubate 60 min add_atp->incubate stop_rxn 6. Add ADP-Glo Reagent incubate->stop_rxn incubate2 7. Incubate 40 min stop_rxn->incubate2 detect 8. Add Detection Reagent incubate2->detect incubate3 9. Incubate 30 min detect->incubate3 read 10. Read Luminescence incubate3->read analysis Data Analysis read->analysis Calculate IC₅₀

Caption: Workflow for a biochemical kinase assay.

Cellular Target Engagement: Western Blot for Phosphorylation

To confirm that the compound inhibits Kinase-X within a cellular environment, Western blotting is the gold standard. This technique measures the phosphorylation status of the kinase (autophosphorylation) and/or its direct downstream substrates. A reduction in phosphorylation upon compound treatment indicates successful target engagement.[13][14]

4.1. Hypothetical Signaling Pathway

The rationale for this experiment is to first activate a signaling pathway to induce phosphorylation and then test whether pre-treatment with the compound can block this event. Serum-starving the cells beforehand is a critical step to reduce basal kinase activity, thereby maximizing the observable signal-to-noise ratio upon stimulation.[13]

Signaling_Pathway GF Growth Factor (Stimulus) Receptor Receptor GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates pKinaseX p-Kinase-X (Active) KinaseX->pKinaseX Autophosphorylates Substrate Substrate-Y pKinaseX->Substrate Phosphorylates pSubstrate p-Substrate-Y Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 3-(4-Methyl-1H-pyrazol-3-yl)phenol Inhibitor->KinaseX Inhibits

Caption: Hypothetical Kinase-X signaling pathway.

4.2. Western Blot Protocol for Phospho-Inhibition

Principle: This protocol quantifies the levels of phosphorylated Kinase-X (p-Kinase-X) and its substrate (p-Substrate-Y) relative to their total protein levels in cell lysates treated with the compound. A dose-dependent decrease in the phospho-protein signal indicates inhibition.

Materials:

  • 6-well tissue culture plates

  • Cell line expressing Kinase-X

  • Growth factor/stimulus to activate the pathway

  • Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails.[15]

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Kinase-X, anti-total-Kinase-X, anti-p-Substrate-Y, anti-total-Substrate-Y, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to reach 70-80% confluency.[13]

    • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.[13]

    • Pre-treat cells with various concentrations of 3-(4-Methyl-1H-pyrazol-3-yl)phenol (and a vehicle control) for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL) for 15-30 minutes to induce phosphorylation. Include a non-stimulated control.[13]

  • Cell Lysis:

    • Place plates on ice and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer with inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[14]

    • Collect the supernatant (protein lysate).

  • Protein Quantification, SDS-PAGE, and Transfer:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[13][14]

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run.

    • Transfer the separated proteins to a PVDF membrane.[14][15]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Kinase-X) overnight at 4°C.[13][14]

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash again 3 times with TBST.

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

    • Stripping and Reprobing: The same membrane can be stripped of antibodies and reprobed for total Kinase-X and then for a loading control like β-actin to ensure equal protein loading.

4.3. Data Analysis and Presentation

  • Perform densitometry analysis on the Western blot bands using imaging software.

  • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-Kinase-X / Total Kinase-X).

  • Normalize these ratios to the stimulated vehicle control to show the relative reduction in phosphorylation.

  • Present the data in a table and/or bar graph.

Table 2: Example Data Presentation for Western Blot Analysis

Compound Conc. (nM)Relative p-Kinase-X / Total Kinase-X Ratio
0 (Vehicle)1.00
100.85
500.52
1000.23
5000.05

References

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • University of Pennsylvania. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • NextSDS. (n.d.). 3-(4-methyl-1H-pyrazol-1-yl)phenol — Chemical Substance Information. [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • protocols.io. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. [Link]

  • National Center for Biotechnology Information. (2019). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

  • National Center for Biotechnology Information. (2016). Current status of pyrazole and its biological activities. [Link]

  • World Journal of Pharmaceutical Research. (2025). Chemistry and biological properties of pyrazole derivatives: a review. [Link]

  • National Center for Biotechnology Information. (2011). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • Semantic Scholar. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • ResearchGate. (2008). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. [Link]yphenyl-1-phenyl-1H-pyrazol-3-ylphenol)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 3-(4-Methyl-1H-pyrazol-3-yl)phenol Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction yields. Pyrazole derivatives are significant pharmacophores in medicinal chemistry, and mastering their synthesis is crucial for advancing drug discovery projects.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter.

Synthetic Strategies Overview

The synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol can be approached via several routes. The two most common and versatile strategies are (A) the Knorr-type pyrazole synthesis through the condensation of a β-diketone with hydrazine, and (B) the Suzuki-Miyaura cross-coupling reaction. Each pathway presents unique advantages and challenges.

Synthetic_Pathways cluster_A Route A: Knorr-Type Condensation cluster_B Route B: Suzuki-Miyaura Cross-Coupling A1 1-(3-hydroxyphenyl)-2-methylbutane-1,3-dione A3 Condensation & Cyclization (Acid or Base Catalysis) A1->A3 A2 Hydrazine Hydrate A2->A3 A_Product 3-(4-Methyl-1H-pyrazol-3-yl)phenol A3->A_Product B1 3-Bromo-4-methyl-1H-pyrazole (or boronic ester equivalent) B3 Pd Catalyst & Base (e.g., XPhos Pd G2, K₃PO₄) B1->B3 B2 3-Hydroxyphenylboronic Acid (or halide equivalent) B2->B3 B_Product 3-(4-Methyl-1H-pyrazol-3-yl)phenol B3->B_Product

Caption: Primary synthetic routes to 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Knorr-type synthesis of this pyrazole?

A1: Low yields in Knorr or Paal-Knorr syntheses are typically traced back to a few key factors.[2] Firstly, the reaction may not have reached completion due to insufficient heating or reaction time.[3] Secondly, the acidic conditions required for cyclization can sometimes lead to degradation of starting materials or products, especially with sensitive functional groups like phenols.[4] Lastly, a very common issue is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl, which can complicate purification and lower the isolated yield of the desired product.[3]

Q2: I am seeing two very similar spots on my TLC plate that are difficult to separate. What are they likely to be?

A2: This is a classic symptom of regioisomer formation.[3] The precursor, 1-(3-hydroxyphenyl)-2-methylbutane-1,3-dione, is an unsymmetrical β-diketone. The initial condensation with hydrazine can occur at either of the two carbonyl groups. While the subsequent cyclization and dehydration lead to a pyrazole in both cases, the orientation of the methyl and phenol groups on the pyrazole ring will differ, resulting in two distinct isomers: 3-(4-methyl-1H-pyrazol-3-yl)phenol and 3-(4-methyl-1H-pyrazol-5-yl)phenol. These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.

Q3: My reaction mixture has turned dark brown or red. Is this normal, and how can I purify the product?

A3: The development of a yellow, red, or brown color is a frequent observation in reactions involving hydrazine.[3] This is often due to side reactions or the oxidation of hydrazine or reaction intermediates. While often unavoidable, these colored impurities can typically be removed. A highly effective and simple method is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by filtration through celite, often yielding a much cleaner solution for subsequent purification steps like crystallization or chromatography.[3]

Q4: I am attempting a Suzuki coupling route and observing significant debromination of my pyrazole starting material. How can I minimize this?

A4: Debromination (or more generally, dehalogenation) is a well-documented side reaction in Suzuki couplings, particularly with electron-deficient or N-heterocyclic halides.[5][6] It occurs via the formation of a palladium-hydride (Pd-H) species. To minimize this, consider the following:

  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos. These promote the desired reductive elimination step over the dehalogenation pathway.[6]

  • Base Selection: Avoid strong bases like alkoxides. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred as they are less likely to generate the problematic Pd-H species.[5][6]

  • N-H Acidity: The unprotected N-H on the pyrazole ring is acidic and can interact with the palladium catalyst, promoting side reactions.[5][7] Protecting the nitrogen with a group like Boc or SEM can significantly suppress dehalogenation.[6]

Q5: My final phenolic pyrazole product is proving difficult to purify. What are the recommended procedures?

A5: The phenolic group introduces both acidity and high polarity, which can complicate purification.

  • Column Chromatography: This is the most common method. Use a silica gel stationary phase. The acidity of the phenol can cause streaking on the column; this can often be mitigated by adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[8] Test various solvents; ethanol, methanol, or mixtures like ethyl acetate/hexanes are good starting points. If the product precipitates as an oil, adding the solvent in smaller portions and stirring vigorously in an ice bath can help induce crystallization.[9]

  • Acid-Base Extraction: The phenolic proton is acidic. You can dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove non-acidic impurities. Then, acidify the aqueous layer with dilute HCl to re-protonate and precipitate your product, which can be extracted back into an organic solvent.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low Conversion of Starting Materials

Symptoms: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows a significant amount of unreacted 1,3-dicarbonyl (Route A) or halo-pyrazole/boronic acid (Route B).[3]

Potential Cause Recommended Action Scientific Rationale
Insufficient Reaction Energy Gradually increase the reaction temperature or prolong the reaction time. Consider using a sealed vessel or microwave reactor for higher temperatures and shorter times.[2]Many condensation and coupling reactions have a significant activation energy barrier. Increased thermal energy helps overcome this barrier and drives the reaction to completion.
Ineffective Catalysis (Knorr) For the Knorr synthesis, screen different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH). Ensure the catalyst is not degraded.[11]The rates of both the initial hemiaminal formation and the subsequent dehydration to the aromatic pyrazole are highly dependent on the acid catalyst's strength and concentration.[2]
Inactive Catalyst (Suzuki) For the Suzuki coupling, use a modern pre-catalyst (e.g., XPhos Pd G2) which is air-stable and highly active.[12] Ensure the reaction is thoroughly degassed to remove oxygen, which deactivates the Pd(0) catalyst.Palladium pre-catalysts readily and reliably form the active Pd(0) species in situ. Oxygen can oxidize Pd(0) to Pd(II), halting the catalytic cycle.[5]
Poor Starting Material Quality Use freshly opened or purified hydrazine hydrate. Verify the purity of the boronic acid, as they can degrade upon storage.Hydrazine is susceptible to oxidation. Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines) over time.[5]
Problem 2: Significant Byproduct Formation

Symptoms: TLC or LC-MS shows multiple new spots in the crude mixture that are not starting materials or the desired product.

Troubleshooting_Flowchart start Low Yield or Impure Product q1 What is the main issue? start->q1 low_conversion Low Conversion q1->low_conversion Unreacted SM byproducts Byproducts Observed q1->byproducts Multiple Spots action1 Increase Temp/Time Screen Catalysts low_conversion->action1 action2 Identify Byproducts (NMR, MS) byproducts->action2 q2 Byproduct Type? action2->q2 isomers Regioisomers (Knorr) q2->isomers dehalogenation Dehalogenation (Suzuki) q2->dehalogenation other_byproducts Colored Impurities Pyrazolines q2->other_byproducts Other action3 Adjust pH Vary Temperature isomers->action3 action4 Change Ligand/Base Protect N-H dehalogenation->action4 action5 Charcoal Treatment Ensure Full Dehydration other_byproducts->action5

Caption: A flowchart for troubleshooting common synthesis issues.

Potential Cause Recommended Action Scientific Rationale
Regioisomer Formation (Knorr) Systematically vary the reaction conditions. Compare the isomer ratio at room temperature vs. reflux. Evaluate the effect of an acid catalyst (e.g., HCl) versus a base (e.g., NaOAc).The selectivity of hydrazine's attack on the unsymmetrical dicarbonyl is influenced by both kinetic and thermodynamic factors. Different pH levels alter the reactivity of the two carbonyl groups, affecting the product ratio.[13]
Dehalogenation (Suzuki) Switch to a bulkier, more electron-donating ligand (e.g., SPhos). Use K₃PO₄ as the base. Ensure the solvent is aprotic (e.g., dioxane, toluene).[6]Bulky ligands accelerate the rate-limiting reductive elimination step, outcompeting the undesired reaction with palladium-hydride species that cause dehalogenation.[6]
Protodeboronation (Suzuki) Minimize the amount of water in the reaction; sometimes a small amount is necessary, but excess can be detrimental.[5] Avoid excessively long reaction times at high temperatures.The C-B bond of the boronic acid can be cleaved by protons, especially under aqueous and heated conditions, leading to the formation of an arene byproduct and reducing the yield.[5]
Incomplete Cyclization (Knorr) Ensure sufficient acid catalyst is present and that the reaction is heated adequately to drive the final dehydration step, which forms the aromatic pyrazole ring.The final step of the Knorr/Paal-Knorr synthesis is an acid-catalyzed dehydration of a dihydroxytetrahydropyrrole intermediate. Without sufficient acid or heat, this step can be slow, leaving pyrazoline byproducts.[2][3]

Recommended Experimental Protocols

Protocol 1: Knorr-Type Pyrazole Synthesis

This protocol is adapted from general procedures for pyrazole synthesis from 1,3-dicarbonyls and hydrazine.[8][9][14]

Materials:

  • 1-(3-hydroxyphenyl)-2-methylbutane-1,3-dione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1-(3-hydroxyphenyl)-2-methylbutane-1,3-dione (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature with stirring. The addition may be slightly exothermic.[9]

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC until the starting dicarbonyl is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • If the product precipitates, collect the solid by vacuum filtration and wash with cold ethanol.[8]

  • If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) or by recrystallization from ethanol.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is based on modern methods for coupling N-heterocyclic halides.[5][6][7][12]

Materials:

  • 3-Bromo-4-methyl-1H-pyrazole (1.0 eq) (Consider N-protection if dehalogenation is severe)

  • 3-Hydroxyphenylboronic acid (1.5 eq)

  • XPhos Pd G2 pre-catalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed vial

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-bromo-4-methyl-1H-pyrazole (1.0 eq), 3-hydroxyphenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and the XPhos Pd G2 catalyst (1-3 mol%).

  • Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water per 1 mmol of halide).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles.
  • ACS Publications. (2024). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • PMC. (n.d.). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease.
  • BenchChem. (n.d.). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • SpringerLink. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
  • Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives: a review.

Sources

Optimization

solubility issues with 3-(4-Methyl-1H-pyrazol-3-yl)phenol in aqueous media

Technical Support Center: 3-(4-Methyl-1H-pyrazol-3-yl)phenol Introduction: Navigating the Solubility Challenges of 3-(4-Methyl-1H-pyrazol-3-yl)phenol Welcome to the technical support guide for 3-(4-Methyl-1H-pyrazol-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Introduction: Navigating the Solubility Challenges of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Welcome to the technical support guide for 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This molecule, with its unique pyrazole-phenol structure, is of significant interest in various research fields. However, its utility is often hampered by a common, yet significant, experimental hurdle: poor solubility in aqueous media. This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's properties, practical troubleshooting strategies, and detailed protocols to overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule - Physicochemical Properties

The solubility of a compound is dictated by its physicochemical properties. For 3-(4-Methyl-1H-pyrazol-3-yl)phenol, the interplay between its lipophilic and ionizable groups is key.

  • Structure: The molecule contains a moderately non-polar pyrazole ring with a methyl group and a polar, ionizable phenol group. This amphipathic nature is the primary reason for its limited aqueous solubility.

  • Ionization (pKa): The molecule has two key ionizable sites: the acidic phenolic hydroxyl group and the basic pyrazole ring.

    • The phenolic group is expected to have a pKa around 8.5-10.0, similar to other substituted phenols.[1][2] Above this pH, it deprotonates to form a highly water-soluble phenolate anion.

    • The pyrazole ring has basic nitrogen atoms. While one is involved in the aromatic system, the other can be protonated. The pKa for this protonation is typically in the range of 2.5-4.0.[3] Below this pH, the pyrazole ring becomes a charged cation, which can increase solubility.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. While experimental data for this specific molecule is scarce, predictions based on its structure suggest a LogP value in the range of 2.0 to 2.5, indicating a preference for organic phases over water and thus, poor intrinsic aqueous solubility.

A summary of these properties is presented below:

PropertyPredicted Value/RangeImplication for Aqueous Solubility
Molecular Weight ~174.2 g/mol N/A (for context)
Predicted LogP 2.0 - 2.5Poor intrinsic solubility; compound is moderately lipophilic.
Phenolic pKa (acidic) 8.5 - 10.0Solubility dramatically increases at pH > pKa due to phenolate formation.
Pyrazole pKa (basic) 2.5 - 4.0Solubility can increase at pH < pKa due to pyrazolium cation formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-Methyl-1H-pyrazol-3-yl)phenol not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A: At neutral pH, the compound exists predominantly in its non-ionized form. Both the phenolic hydroxyl and the pyrazole ring are uncharged. This, combined with its moderate lipophilicity (LogP ~2-2.5), prevents it from readily dissolving in water.[3][4]

Q2: I'm seeing a precipitate form after diluting my DMSO stock solution into my aqueous assay buffer. What's happening?

A: This is a common issue known as "precipitation upon dilution." Your compound is soluble in the high-concentration organic DMSO stock, but when this stock is diluted into the aqueous buffer, the final concentration of the organic solvent (DMSO) is too low to maintain solubility. The compound's concentration has exceeded its solubility limit in the final mixed-solvent system.[5]

Q3: Can I just heat the solution to get it to dissolve?

A: Heating can temporarily increase the solubility of many compounds, including pyrazole derivatives.[3] However, this often leads to a supersaturated solution. Upon cooling to your experimental temperature (e.g., 37°C or room temperature), the compound is likely to precipitate out, leading to inconsistent and unreliable results. This method is generally not recommended for creating stable solutions for assays.

Section 3: Systematic Troubleshooting Workflow

Overcoming solubility issues requires a logical, stepwise approach. The following workflow is designed to guide you from initial assessment to a robust solution.

Workflow Diagram: Solubility Enhancement Strategy

SolubilityWorkflow cluster_0 Phase 1: Initial Dissolution Attempt cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Outcome Start Weigh Compound PrepStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer (e.g., PBS pH 7.4) PrepStock->Dilute CheckSol Is the solution clear? (No precipitate) Dilute->CheckSol AssayCompatible Is pH change compatible with your assay? CheckSol->AssayCompatible No Success Solution Ready for Experiment CheckSol->Success Yes AdjustpH Adjust Buffer pH > 9.5 (See Protocol 4.1) AssayCompatible->AdjustpH Yes CoSolvent Use Co-solvents (e.g., increase DMSO %) (See Protocol 4.2) AssayCompatible->CoSolvent No CheckSol_pH Is solution clear? AdjustpH->CheckSol_pH CheckSol_pH->CoSolvent No CheckSol_pH->Success Yes CheckSol_CoSolvent Is solution clear? CoSolvent->CheckSol_CoSolvent Advanced Consider Advanced Methods: - Surfactants (Tween® 80) - Cyclodextrins CheckSol_CoSolvent->Advanced No CheckSol_CoSolvent->Success Yes Reassess Re-evaluate experiment; consult formulation specialist Advanced->Reassess

Caption: Decision workflow for solubilizing 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Solubilization via pH Adjustment

Principle: This method leverages the acidic nature of the phenolic group. By raising the pH of the aqueous medium to at least one unit above the phenol's pKa (pH > 9.5), the group deprotonates to form a charged phenolate anion, which is significantly more soluble in water.[6][7]

Materials:

  • 3-(4-Methyl-1H-pyrazol-3-yl)phenol

  • 1 M NaOH solution

  • Aqueous buffer of choice (e.g., Carbonate-Bicarbonate buffer, CAPS)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Alkaline Buffer: Prepare your desired aqueous buffer (e.g., 50 mM CAPS). Adjust the pH to 10.0 using 1 M NaOH. Ensure the buffer components are compatible with this pH range.

  • Direct Dissolution: Weigh the required amount of the compound directly into a microcentrifuge tube.

  • Add Buffer: Add the alkaline buffer to the tube to achieve the desired final concentration.

  • Mix: Vortex the tube vigorously for 1-2 minutes. Gentle warming (to 30-40°C) can be applied if dissolution is slow, but ensure the solution remains stable upon returning to room temperature.

  • Verification: Visually inspect the solution against a light and dark background to ensure it is completely clear and free of particulates. If your assay is sensitive, it is recommended to filter the final solution through a 0.22 µm syringe filter compatible with your buffer.

Trustworthiness Check: The pH of the final solution should be re-measured after the compound has been added to ensure it remains in the desired alkaline range.

Protocol 4.2: Solubilization using Co-solvents

Principle: When pH modification is not viable for an experimental system (e.g., live-cell assays sensitive to high pH), a water-miscible organic solvent can be used to increase the solubility of a lipophilic compound.[4][5] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power.

Materials:

  • 3-(4-Methyl-1H-pyrazol-3-yl)phenol

  • High-purity, anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare High-Concentration Stock:

    • Weigh the compound into a sterile tube.

    • Add 100% DMSO to create a high-concentration stock solution (e.g., 20-50 mM).

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution.[5]

  • Serial Dilution (if needed): If lower concentrations are needed, perform serial dilutions from the high-concentration stock using 100% DMSO.

  • Final Dilution into Aqueous Buffer:

    • Pipette the required volume of the DMSO stock solution into your final aqueous buffer.

    • Crucially, add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize local high concentrations that can cause precipitation.

  • Final Co-solvent Concentration: Aim for the lowest possible final DMSO concentration that maintains solubility. It is critical to keep the final DMSO concentration below the tolerance limit of your assay (typically <0.5% v/v for cell-based assays).

Trustworthiness Check: After final dilution, let the solution sit at the experimental temperature for 15-30 minutes. Re-inspect for any signs of precipitation or cloudiness before use.

Co-solvent Recommendation Table
Co-SolventFinal Conc. Limit (Typical)Notes
DMSO < 0.5% (Cell-based)Excellent solubilizing power for many compounds.[4] Can be toxic to cells at higher concentrations.
Ethanol < 1.0% (Cell-based)Good for moderately non-polar compounds. Less toxic than DMSO but also less potent as a solvent.
PEG 400 VariableA polymer often used in formulations. Can improve solubility but may also increase viscosity.[5]

Section 5: Advanced Strategies & Final Considerations

If the above methods fail or are incompatible with your experimental design, more advanced formulation strategies may be necessary. These typically require specialized expertise but are worth noting:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[5][8] This must be tested carefully, as surfactants can interfere with biological assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[9]

Always run a vehicle control (buffer with the same concentration of pH-adjusting agent or co-solvent) in your experiments to ensure that the solubilization method itself does not affect your results.

References

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Support.
  • Bari, A., et al. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. BenchChem Technical Support.
  • Zhou, Y., et al. (2016). Solubilization of organic compounds by arginine-derived polymers. RSC Advances.
  • Kumar, S. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water - Soluble Drugs.
  • Tani, H., et al. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. PMC.
  • Unknown Author. (2026). PH adjustment: Significance and symbolism. LetPub.
  • Unknown Author. (2025).
  • D. Kottawar, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • NextSDS. (n.d.). 3-(4-methyl-1H-pyrazol-1-yl)
  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
  • IntechOpen. (2022).
  • Unknown Author. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
  • Patel, M. R., & Patel, N. M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Cheméo.
  • ResearchGate. (2011). pKa value of phenolic compounds used in this study.
  • Lopes, J. N. C., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.
  • Streng, W. H. (1983). General method for determining macrodissociation constants of polyprotic, amphoteric compounds from solubility measurements.
  • Mishra, V., et al. (2025). Chemistry and biological properties of pyrazole derivatives: a review. World Journal of Pharmaceutical Research.
  • NextSDS. (n.d.). o-(1H-pyrazol-3-yl)
  • Unknown Author. (2007). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. PMC.
  • ChemicalBook. (2026). 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8. ChemicalBook.
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. BenchChem Technical Support.
  • PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. PubChem.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar.
  • Williams, R. (n.d.).
  • ChemicalBook. (2026). 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL | 18704-67-1. ChemicalBook.
  • Unknown Author. (2012). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC.
  • Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-pyrazol-5-yl)phenol | 123532-22-9. Sigma-Aldrich.
  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. 85CFc=)

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Welcome to the technical support and troubleshooting guide for the isolation and purification of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This compound presents unique purification challenges due to its amphoteric nature—comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This compound presents unique purification challenges due to its amphoteric nature—combining an acidic phenolic hydroxyl group with a basic, hydrogen-bond-accepting pyrazole ring.

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks such as product loss during workup, chromatographic streaking, and crystallization failures.

Isolation and Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture 3-(4-Methyl-1H-pyrazol-3-yl)phenol AcidBase Acid-Base Extraction (Dissolve in EtOAc, extract with 1M HCl) Crude->AcidBase OrgPhase1 Organic Phase (Neutral/Acidic Impurities) AcidBase->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Pyrazole Salt) AcidBase->AqPhase1 Keep Neutralize pH Adjustment (Neutralize to pH 7.0-7.5 with NaHCO3) AqPhase1->Neutralize Extract2 Secondary Extraction (Extract with EtOAc/DCM) Neutralize->Extract2 AqPhase2 Aqueous Phase (Salts/Polar Impurities) Extract2->AqPhase2 Discard OrgPhase2 Organic Phase (Enriched Product) Extract2->OrgPhase2 Keep Chromatography Silica Gel Chromatography (Deactivated with 1% TEA) OrgPhase2->Chromatography If high purity needed Crystallization Recrystallization (EtOH / H2O Anti-solvent) OrgPhase2->Crystallization Direct crystallization Chromatography->Crystallization PureProduct Pure 3-(4-Methyl-1H-pyrazol-3-yl)phenol (>99% Purity) Crystallization->PureProduct

Workflow for the isolation and purification of amphoteric pyrazole-phenols.

Section 1: Liquid-Liquid Extraction & Phase Separation

Q1: I am losing a significant amount of my product during the aqueous workup. How do I optimize the extraction of 3-(4-Methyl-1H-pyrazol-3-yl)phenol?

A1: The loss is occurring because 3-(4-Methyl-1H-pyrazol-3-yl)phenol is an amphoteric molecule. It contains a basic pyrazole nitrogen (pKa ~2.5) and an acidic phenolic hydroxyl group (pKa ~9.5). If your aqueous phase is too basic (pH > 10), the phenol deprotonates to a highly water-soluble phenoxide. Conversely, if it is too acidic (pH < 2), the pyrazole nitrogen protonates, driving the molecule into the aqueous phase[1][2].

The Causality: To force the compound into the organic layer, you must strictly control the aqueous pH to the molecule's isoelectric point range (pH 6.5–7.5), ensuring it exists in its neutral, lipophilic state.

Protocol 1: Amphoteric Acid-Base Workup

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Extract the organic layer with 1M HCl (aq). The pyrazole will protonate and migrate to the aqueous layer.

  • Discard the organic layer, which now contains neutral and strictly acidic impurities.

  • Carefully adjust the pH of the retained aqueous layer to 7.0–7.5 using saturated aqueous Sodium Bicarbonate (NaHCO₃). Monitor closely with a pH meter or precision pH paper.

  • Extract the neutralized aqueous layer with fresh EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q2: My crude mixture contains closely related impurities that co-extract. Is there a non-chromatographic way to isolate the product?

A2: Yes, you can exploit the basicity of the pyrazole ring to form acid addition salts. By dissolving the crude mixture in an organic solvent and treating it with an anhydrous acid, you can selectively precipitate the pyrazole salt[3].

The Causality: The basic pyrazole ring forms stable, highly polar salts (e.g., hydrochloride or sulfate salts) that are insoluble in non-polar organic solvents. Structurally similar but less basic impurities will remain dissolved in the mother liquor[3].

Section 2: Chromatography Troubleshooting

Q3: The compound is streaking severely on normal-phase silica gel, resulting in poor resolution and low recovery. Why is this happening and how can it be fixed?

A3: Streaking is caused by secondary interactions between the compound and the stationary phase. The acidic silanol groups (Si-OH) on the silica gel act as strong hydrogen-bond donors to the basic pyrazole nitrogens, while also interacting with the phenolic hydroxyl group. This leads to non-linear adsorption isotherms and severe tailing[2].

The Causality: You must mask the active silanol groups. Deactivating the silica gel with a volatile amine base, such as 1% Triethylamine (TEA), competitively binds the acidic sites on the silica. This prevents the pyrazole from irreversibly binding, allowing it to elute in a tight, symmetrical band[1][2].

Protocol 2: TEA-Deactivated Silica Gel Chromatography

  • Prepare your mobile phase (e.g., Hexane/EtOAc 3:1) and add 1% (v/v) Triethylamine (TEA).

  • Slurry-pack the silica gel column using this TEA-modified eluent.

  • Flush the packed column with 2-3 column volumes of the modified eluent to ensure the silica is fully deactivated.

  • Load your sample (dissolved in a minimum amount of the eluent).

  • Elute the product. You will observe a significantly higher Rf value and a much tighter spot on TLC compared to unmodified silica.

Section 3: Crystallization & Solid State Isolation

Q4: During recrystallization, my compound forms a viscous oil at the bottom of the flask instead of crystals ("oiling out"). How do I induce proper crystallization?

A4: "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes supersaturated at a temperature above its melting point in the chosen solvent system, or when the cooling rate is too rapid to allow for proper nucleation[1].

The Causality: 3-(4-Methyl-1H-pyrazol-3-yl)phenol has a strong propensity to form intermolecular hydrogen-bonded networks. When cooled too quickly, these networks trap solvent molecules, forming an amorphous oil rather than an ordered crystal lattice. To prevent this, use a mixed solvent system (e.g., Ethanol/Water) and employ extremely slow cooling combined with mechanical stimulation[1][2].

Protocol 3: Anti-Solvent Recrystallization (Ethanol/Water)

  • Place the crude pyrazole-phenol in an Erlenmeyer flask.

  • Add a minimum volume of boiling Ethanol to completely dissolve the solid.

  • While maintaining the heat, add hot Water (the anti-solvent) dropwise just until a faint, persistent turbidity appears.

  • Add 1-2 drops of hot Ethanol to clear the turbidity, bringing the solution exactly to the saturation point.

  • Remove from heat and allow the flask to cool very slowly to room temperature. (Tip: Place the flask inside a beaker of warm water to insulate it and slow the cooling rate). Do not agitate the flask during this phase.

  • If no crystals form upon reaching room temperature, gently scratch the inner surface of the flask with a glass rod to provide microscopic nucleation sites[1].

  • Once crystallization begins, transfer the flask to an ice bath for 30 minutes to maximize yield, then isolate via vacuum filtration.

Quantitative Partitioning Data & Solvent Selection

Summarized below are the optimal solvent systems and expected recoveries for various purification stages of 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

Purification TechniqueRecommended Solvent SystemKey Additive / ModifierTarget Impurity RemovedExpected Recovery (%)
Acid-Base Extraction EtOAc / Water1M HCl, then NaHCO₃ to pH 7.5Neutral & strictly acidic organics85 - 95%
Acid Addition Salt Acetone or Diethyl EtherAnhydrous HCl gas or H₂SO₄Regioisomers, non-basic organics70 - 85%
Normal Phase Silica Hexane / EtOAc (Gradient)1% Triethylamine (TEA)Closely eluting polar impurities80 - 90%
Recrystallization Ethanol / WaterNone (Seed crystals if needed)Trace colored impurities, salts75 - 90%
References
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate URL: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Welcome to the technical support center for the synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Introduction: Synthetic Strategy

The synthesis of bi-aryl compounds like 3-(4-Methyl-1H-pyrazol-3-yl)phenol, which links a phenolic ring to a pyrazole core, is a common objective in medicinal chemistry. The most robust and versatile method for constructing this C(sp²)–C(sp²) bond is the Suzuki-Miyaura cross-coupling reaction .[1][2] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a preferred industrial and academic method.[3][4]

This guide will primarily focus on optimizing the Suzuki-Miyaura coupling. We will also briefly discuss the classical Knorr pyrazole synthesis as a potential alternative and its associated challenges.

Primary Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The core strategy involves coupling an aryl halide with an organoboron compound. For the target molecule, two primary pathways exist:

  • Route A: Coupling of a 3-halophenol derivative with (4-methyl-1H-pyrazol-3-yl)boronic acid.

  • Route B: Coupling of a 3-halopyrazole derivative with (3-hydroxyphenyl)boronic acid.

Both routes are viable, but the choice often depends on the commercial availability and stability of the starting materials.

Suzuki_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification ArylHalide Aryl Halide (e.g., 3-Bromophenol Derivative) Solvent Degassed Solvent (e.g., Dioxane/Water) ArylHalide->Solvent BoronicAcid Boronic Acid/Ester (e.g., Pyrazole Boronic Ester) BoronicAcid->Solvent Catalyst Palladium Precatalyst + Ligand Catalyst->Solvent Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Solvent Heating Inert Atmosphere (N₂/Ar) Heat (e.g., 80-110 °C) Monitor by TLC/LC-MS Solvent->Heating Reaction Mixture Quench Cool & Quench (e.g., with Water) Heating->Quench Crude Mixture Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Final Product: 3-(4-Methyl-1H-pyrazol-3-yl)phenol Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the phenol's hydroxyl group or the pyrazole's N-H proton?

Answer: Yes, protecting these acidic protons is highly recommended. The strong bases commonly used in Suzuki and Buchwald-Hartwig couplings (e.g., NaOtBu, K₃PO₄) can deprotonate the phenol and the pyrazole N-H.[5][6] This can lead to several issues:

  • Reduced Solubility: The resulting phenoxide or pyrazolate salts may have poor solubility in the organic solvents typically used, hindering the reaction.

  • Catalyst Inhibition: The anionic species can coordinate to the palladium center, potentially interfering with the catalytic cycle.

  • Side Reactions: The unprotected N-H on the pyrazole can lead to N-arylation side products, especially under conditions that might favor amination pathways.

Common protecting groups for phenols include methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBDMS). For the pyrazole N-H, a trityl (Tr) or Boc group is often effective.[7] The protecting groups are removed in a final step after the C-C bond is formed.

Q2: How do I select the optimal palladium catalyst and ligand?

Answer: The choice of catalyst and ligand is critical for a successful coupling. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[6]

  • For general screening: A good starting point is a versatile catalyst system like Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand like PPh₃ or SPhos.[4]

  • For challenging substrates: If you experience low yields, especially with less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands are necessary. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) and related systems (e.g., Xantphos) are designed for this purpose and often give superior results.[6][8] Using modern palladacycle precatalysts (e.g., XPhos Pd G3) can also improve reaction efficiency by ensuring the clean formation of the active Pd(0) species.[6]

Catalyst / Ligand SystemTypical Substrates & Conditions
Pd(PPh₃)₄Aryl iodides and bromides. A good, general-purpose starting point.[3]
Pd(OAc)₂ / PPh₃Versatile for aryl iodides and bromides. Requires in situ reduction of Pd(II) to Pd(0).[4]
PdCl₂(dppf)Effective for a wide range of substrates, including some heteroaromatics.[1]
Pd₂(dba)₃ / XPhos or SPhosExcellent for aryl bromides and challenging couplings. Bulky ligand promotes reductive elimination.[4][6]
XPhos Pd G2/G3 (Precatalyst)Highly active and reliable for a broad scope of substrates, including aryl chlorides.[1][2]
Q3: What is the role of the base, and which one is most suitable?

Answer: The base is essential for activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic borate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[4]

The choice of base depends on the stability of your substrates and the reactivity of the coupling partners.

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. They are typically used in aqueous/organic solvent mixtures (e.g., dioxane/water, toluene/water).[3][9] Cs₂CO₃ is often superior for difficult couplings due to its higher solubility and basicity.[10][11]

  • Organic Bases: In strictly anhydrous conditions, strong organic bases like sodium tert-butoxide (NaOtBu) can be used, though this is more common in Buchwald-Hartwig aminations.[6]

For your initial optimization, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a reliable choice.

Troubleshooting Guide

Issue 1: My reaction shows low or no conversion to the desired product.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Possible Cause A: Inactive Catalyst

    • Scientific Rationale: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient. Older bottles of Pd(PPh₃)₄ can also lose activity due to air oxidation.

    • Solution: Use a modern palladacycle precatalyst (e.g., XPhos Pd G2/G3), which is designed to cleanly and efficiently generate the active Pd(0) catalyst.[1][2] Alternatively, ensure your Pd(PPh₃)₄ is fresh or from a reliable source.

  • Possible Cause B: Improper Solvent Degassing

    • Scientific Rationale: Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

    • Solution: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (at least three cycles).

  • Possible Cause C: Insufficient Temperature

    • Scientific Rationale: The oxidative addition step, particularly with less reactive aryl bromides, can have a significant activation energy barrier.

    • Solution: Increase the reaction temperature. Suzuki couplings are often run at temperatures between 80-110 °C.[5] Microwave irradiation can also be used to accelerate the reaction, often leading to higher yields in shorter times.[10][11]

Issue 2: I am observing significant amounts of side products, mainly hydrodehalogenation (debromination).

Hydrodehalogenation is a competing reaction where the aryl halide is reduced to the corresponding arene, consuming starting material and lowering the yield.

  • Scientific Rationale: This side reaction can occur via several pathways. One common mechanism involves the reaction of a palladium-hydride species (which can form from the solvent or impurities) with the aryl halide. Another pathway involves the protonolysis of the organopalladium intermediate before it can undergo transmetalation.[1][2]

  • Solutions:

    • Choice of Ligand: Using a bulky, electron-rich ligand like XPhos can accelerate the desired catalytic cycle, outcompeting the side reactions. A combination of a G2 precatalyst with additional XPhos ligand was shown to be effective at preventing debromination in a similar system.[1][2]

    • Base and Solvent: Ensure you are using high-purity, anhydrous solvents (if the reaction is non-aqueous). The choice of base can also be critical; sometimes switching from a carbonate to a phosphate base (K₃PO₄) can mitigate this issue.

    • Water Content: In biphasic systems, the amount of water can be crucial. Optimizing the organic solvent-to-water ratio can sometimes suppress side reactions.[11]

Side_Reactions Start Ar-Pd(II)-X Intermediate Desired Transmetalation (with Ar'-B(OR)₂) Start->Desired Productive Pathway (Faster with bulky ligands) Undesired Side Reactions Start->Undesired Competing Pathway (Caused by H⁺ source or Pd-H species) Product Ar-Ar' (Desired Product) Desired->Product Byproduct Ar-H (Debromination) Undesired->Byproduct

Caption: Competing pathways in a cross-coupling reaction.

Issue 3: My purification is difficult due to persistent impurities.
  • Possible Cause A: Residual Palladium/Ligand

    • Scientific Rationale: Palladium catalysts and phosphine ligands (or their oxides) can be difficult to remove completely by standard chromatography.

    • Solution: After the reaction, consider a workup that includes a wash with an aqueous solution of a thiol-containing reagent (like sodium thioglycolate) or filtering the crude product through a pad of silica gel with a small amount of a scavenger resin designed to bind palladium.

  • Possible Cause B: Formation of Regioisomers (in Knorr Synthesis)

    • Scientific Rationale: If you are using an alternative like the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl precursor, you can form two different pyrazole regioisomers.[12][13] These isomers often have very similar polarities, making them extremely difficult to separate by column chromatography.[14]

    • Solution: The best approach is to control the regioselectivity during the reaction. This can often be influenced by pH control (acidic vs. basic conditions) or by the steric and electronic properties of the substituents on the dicarbonyl compound.[13] If a mixture is unavoidable, preparative HPLC may be required for separation.

  • Possible Cause C: Oiling Out During Recrystallization

    • Scientific Rationale: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of crystals. This is common if the boiling point of the solvent is higher than the melting point of the solute or if cooling is too rapid.[14]

    • Solution: Ensure the solution cools as slowly as possible. You can do this by placing the flask in an insulated container. If oiling persists, try a different solvent system, perhaps one with a lower boiling point, or use a mixed solvent system where the compound is dissolved in a "good" hot solvent and a "poor" hot anti-solvent is added dropwise until turbidity appears before slow cooling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the protected 3-halophenol (1.0 eq.), the pyrazole boronic acid or ester (1.2 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.5 eq.) under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[3][9]

  • Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3][14]

Protocol 2: Deprotection of a Methoxy-Protected Phenol

If a methyl ether was used as a protecting group for the phenol, it can be cleaved using boron tribromide (BBr₃).

  • Setup: Dissolve the purified, protected product (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of BBr₃ (e.g., 1.5 eq., 1.0 M in DCM) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is gone.

  • Quenching: Carefully and slowly quench the reaction at 0 °C by adding methanol, followed by water.

  • Workup & Purification: Extract the product with DCM, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The final product can be further purified by recrystallization or chromatography if necessary.

Alternative Synthetic Route: Knorr Pyrazole Synthesis

An alternative approach is the condensation of a 1,3-dicarbonyl compound with hydrazine.[12][15]

Knorr_Synthesis Dicarbonyl 1-(3-hydroxyphenyl)-2- methylpropane-1,3-dione Solvent Solvent (e.g., Ethanol, Acetic Acid) Dicarbonyl->Solvent Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Solvent Heating Heating / Reflux Solvent->Heating Condensation & Cyclization Product 3-(4-Methyl-1H-pyrazol-3-yl)phenol + Regioisomer Heating->Product Mixture of Products Purification Challenging Purification Product->Purification

Caption: Knorr synthesis pathway and its primary challenge.

The main drawback of this method for the target molecule is the potential for forming two regioisomers due to the unsymmetrical nature of the dicarbonyl precursor. Controlling the reaction pH can sometimes favor one isomer over the other, but mixtures are common, posing significant purification challenges.[13]

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • Google Patents. (2009).
  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.
  • BenchChem. (2025).
  • PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • TCI. (n.d.).
  • BenchChem. (n.d.).
  • Cope, C. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

Sources

Troubleshooting

troubleshooting HPLC peak tailing for 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically to address the unique chromatographic challenges presented by 3-(4-Methyl-1H-pyrazol-3-yl)phenol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically to address the unique chromatographic challenges presented by 3-(4-Methyl-1H-pyrazol-3-yl)phenol .

This molecule is a notorious "dual-threat" in High-Performance Liquid Chromatography (HPLC). It contains a basic pyrazole moiety that strongly interacts with acidic column silanols, and a phenol-pyrazole axis that acts as a potent bidentate ligand for trace metals. To achieve a perfectly symmetrical Gaussian peak, we must systematically dismantle both of these secondary interactions.

Part 1: Diagnostic Logic & Workflow

Before altering mobile phases or replacing hardware, you must isolate the root cause of the peak tailing. Peak tailing in HPLC is broadly categorized into Physical Problems (e.g., column voids, extra-column dead volume) and Chemical Problems (e.g., acid-base interactions, metal chelation)[1].

DiagnosticTree A Observe Peak Tailing Asymmetry Factor (As) > 1.5 B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker tail? B->C D Physical Issue (Void, Dead Volume) C->D Yes E Chemical Issue (Secondary Interactions) C->E No F Inject 100 µM EDTA Plug E->F G Tailing Resolved: Metal Chelation F->G As < 1.2 H Tailing Persists: Silanol Interaction F->H As > 1.5

Fig 1. Diagnostic decision tree for isolating physical vs. chemical peak tailing mechanisms.

Part 2: Mechanistic Causality & Troubleshooting Guides

Issue A: The Silanol Effect (Acid-Base Secondary Interactions)

The Causality: The silica surface of an HPLC column terminates in acidic silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged species (Si-O⁻). The pyrazole nitrogen on your analyte is basic. When this basic moiety encounters the ionized silanols, it triggers a secondary ion-exchange interaction. This acts like "velcro"—the analyte sticks to the stationary phase and releases slowly, causing the characteristic tailing[1].

The Solution: You must manipulate the mobile phase pH to neutralize the silanols. By dropping the pH to 2.0, the silanols are fully protonated (Si-OH) and the ion-exchange mechanism is shut down[2]. Alternatively, adding a competing amine like Triethylamine (TEA) will preferentially bind to the active silanols, blocking the analyte from interacting[3][4].

Issue B: Metal-Induced Peak Tailing (Chelation)

The Causality: Phenols and pyrazoles are excellent chelating agents[5]. Over time, stainless steel tubing and titanium frits in your HPLC system leach trace metals (Fe³⁺, Ti⁴⁺) into the mobile phase[6]. These metals migrate and become immobilized on the silica bed of your column. As 3-(4-Methyl-1H-pyrazol-3-yl)phenol passes through, it coordinates with these immobile metals, resulting in severe tailing and loss of signal recovery[6].

ChelationMechanism A Metal Ions (Fe3+, Ti4+) Leach from HPLC System B Metals Immobilize on Silica Stationary Phase A->B D Analyte Chelates Metals (Peak Tailing Occurs) B->D C Analyte Injected: Phenol/Pyrazole Motif C->D E System Passivation (EDTA / Medronic Acid) D->E Add Chelator F Metals Purged: Symmetry Restored E->F

Fig 2. Mechanism of metal-induced peak tailing and subsequent resolution via system passivation.

Part 3: Quantitative Data & Buffer Selection

To prevent split peaks and run-to-run variability, a strict "Rule of Thumb" applies: Your mobile phase pH must be at least 2 units away from the analyte's pKa [7][8]. Furthermore, the buffer chosen must have a pKa within ±1 unit of your target pH to maintain buffering capacity[7][9].

Table 1: Physicochemical Properties & Mobile Phase Dynamics

Analyte/ComponentApprox. pKaIonization at pH 2.0Ionization at pH 7.0Chromatographic Impact
Pyrazole Nitrogen ~3.0Protonated (+)Neutral (0)Cationic state at low pH requires silanol suppression.
Phenol Hydroxyl ~9.5Neutral (0)Neutral (0)Deprotonates at pH > 9.5, causing drastic retention shifts.
Surface Silanols 3.5 - 4.5Neutral (Si-OH)Ionized (Si-O⁻)Ionized silanols act as strong cation-exchange sites[2].

Table 2: Buffer Selection Guide for 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Buffer SystemBuffer pKaUseful pH RangeSuitability for this Analyte
Phosphate 2.11.1 - 3.1Excellent. Suppresses silanols; analyte is fully protonated[9].
Formate 3.82.8 - 4.8Poor. Too close to pyrazole pKa; risks peak splitting[7].
Ammonia 9.28.2 - 10.2Poor. Too close to phenol pKa; risks partial ionization[7].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Silanol Suppression via pH Optimization

This protocol utilizes a neutral marker to validate that the tailing is chemical, not physical, before optimizing the pH.

  • System Validation: Inject 1 µL of a neutral marker (e.g., Toluene or Uracil) using a standard water/acetonitrile gradient.

    • Validation Gate: Calculate the Asymmetry Factor ( As​ ). If As​ > 1.5 for the neutral marker, you have a physical void or dead volume[1]. Replace the column or check fittings. If As​ < 1.2, proceed to Step 2.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the aqueous pH to exactly 2.0 using concentrated phosphoric acid[9].

  • Equilibration: Flush the highly endcapped Type B silica column (e.g., Agilent Eclipse Plus) with the new mobile phase for at least 20 column volumes[1].

  • Analyte Injection: Inject 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

    • Mechanism Check: At pH 2.0, silanols are neutralized. The peak should now elute symmetrically ( As​ < 1.2).

Protocol 2: System Passivation for Metal Chelation

If Protocol 1 fails, trace metals are likely the culprit. This protocol strips immobilized metals from the system.

  • Column Removal: CRITICAL: Remove your analytical column and replace it with a zero-dead-volume union to prevent stripped metals from clogging the column frit.

  • Chelating Flush: Prepare a solution of 50% Methanol / 50% Water containing 10 µM EDTA (or Medronic Acid). Flush the entire HPLC system (pumps, autosampler, lines) at 1.0 mL/min for 2 hours.

  • Column Reinstallation & Plug: Reinstall the analytical column. Inject a 100 µL "plug" of 100 µM EDTA directly onto the column to clean the stationary phase surface.

  • Analyte Injection: Inject your sample.

    • Validation Gate: If the tailing was metal-induced, the analyte will no longer coordinate with the stationary phase, and peak symmetry will be instantly restored.

Part 5: Frequently Asked Questions (FAQs)

Q: I switched to a brand new UHPLC system, and my peak tailing actually got worse. Why? A: Modern UHPLC systems often utilize titanium components (frits, pump heads) to withstand high pressures. Pure organic solvents and acidic modifiers can leach titanium ions ( Ti4+ ) into the column bed. Because your molecule has a chelating phenol-pyrazole motif, it binds to this leached titanium, causing severe tailing. Passivate the system with medronic acid to resolve this[6].

Q: Why does my peak tailing worsen when I inject larger volumes, even if the total analyte mass is the same? A: This is a phenomenon known as "solvent mismatch" or volume overload. If your sample is dissolved in 100% organic solvent but your mobile phase is highly aqueous, the analyte will disperse at the head of the column before partitioning into the stationary phase. Always dilute your sample in the initial mobile phase composition to maintain a tight injection band[3].

Q: Can I just use Triethylamine (TEA) instead of dropping the pH to 2.0? A: Yes. Adding 10 mM TEA to your mobile phase acts as a sacrificial base. The TEA will preferentially bind to the ionized silanols, shielding your analyte from secondary interactions[3][4]. However, TEA is not compatible with LC-MS due to severe ion suppression. If using MS, stick to low-pH volatile buffers like formic acid (though watch the pKa proximity) or use a highly deactivated Type B column.

Part 6: References

  • Troubleshooting Peak Tailing in LC | High Performance Liquid Chromatography. Scribd. Available at:[Link]

  • Reversed-phase HPLC Buffers. University of Pittsburgh. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • When should you use a buffer for HPLC, how does it work and which one to use? Restek Corporation. Available at:[Link]

  • Fixing Peak Tailing in HPLC Analysis. Scribd. Available at:[Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek Corporation. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

  • Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), A Potent Actinide Chelator. National Institutes of Health (PMC). Available at:[Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. MicroSolv Technology Corporation. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected variability when working with substituted phenol-pyrazole building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected variability when working with substituted phenol-pyrazole building blocks.

3-(4-Methyl-1H-pyrazol-3-yl)phenol is a highly valuable hybrid scaffold in medicinal chemistry, but it possesses a deceptive chemical fragility at room temperature. The juxtaposition of an electron-rich phenol with a hydrogen-bond-donating/accepting pyrazole ring creates a system that is highly susceptible to redox cycling. This guide is designed to move beyond basic handling instructions by explaining the causality behind compound degradation and providing self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Baseline Stability Profile

To troubleshoot effectively, we must first establish the quantitative boundaries of the compound's stability. The table below synthesizes the expected half-life and primary risk factors across different experimental matrices.

Table 1: Quantitative Stability Profile of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Storage ConditionMatrix / StateTemperatureExpected StabilityPrimary Risk Factor
Solid State (Sealed) Neat Powder (Argon)-20°C> 24 monthsNone
Solid State (Exposed) Neat Powder (Air)25°C (RT)< 2 weeksAuto-oxidation (O2), Photodegradation
Solution (Anhydrous) 10 mM in DMSO-80°C6–12 monthsFreeze-thaw cycles
Solution (Ambient) 10 mM in DMSO25°C (RT)< 48 hoursMoisture uptake, trace metal catalysis
Aqueous Buffer 100 µM (pH 7.4)37°C< 4 hoursRapid oxidation, solvent-shift precipitation
Part 2: Troubleshooting Guides & FAQs
Q1: Why did my solid powder turn from off-white to dark brown after being left on the bench at room temperature?

The Causality: This color change is a classic hallmark of auto-oxidation. 3-(4-Methyl-1H-pyrazol-3-yl)phenol contains an electron-rich phenol moiety. When exposed to ambient oxygen and light at room temperature, the phenol undergoes a one-electron oxidation to form a phenoxyl radical. Uniquely, in N,O-phenol-pyrazole systems, this radical is highly stabilized by intramolecular hydrogen bonding with the adjacent pyrazole nitrogen [1]. Because this radical intermediate is thermodynamically stabilized, it persists long enough to undergo radical-radical coupling, eventually forming dark brown, inactive quinone or dimeric degradants. The Fix: Always store the solid powder desiccated at -20°C under an inert atmosphere (Argon or N2). If the powder has turned brown, it must be discarded or repurified via flash chromatography.

Q2: I observed inconsistent IC50 values when using DMSO stock solutions stored at room temperature. What is happening?

The Causality: DMSO is highly hygroscopic. When stored at room temperature, it rapidly absorbs atmospheric moisture. The introduction of water, combined with dissolved oxygen and trace metal impurities often found in standard-grade DMSO, catalyzes the redox cycling of the phenol group. Furthermore, while the 4-methyl group on the pyrazole ring provides slight steric hindrance, it does not completely block the oxidative degradation pathways[1]. The Fix: Use only anhydrous, sure-seal DMSO (≥99.9%). Aliquot your stocks immediately upon reconstitution and freeze them at -80°C. Never store working solutions at room temperature for more than 4 hours.

Q3: How do I resolve precipitation issues when diluting the DMSO stock into aqueous assay buffers?

The Causality: The compound possesses a hydrophobic 4-methyl group and an uncharged pyrazole-phenol core at physiological pH. Rapid dilution of a concentrated DMSO stock into an aqueous buffer causes a "solvent-shift" effect. The localized concentration of the compound momentarily exceeds its aqueous thermodynamic solubility, leading to rapid nucleation and irreversible precipitation. The Fix: Pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise while vortexing vigorously to ensure rapid dispersion. Keep the final DMSO concentration below 1% (v/v) and verify that your final compound concentration does not exceed its kinetic solubility limit (typically <50 µM for this scaffold).

Part 3: Mechanistic Visualization

The following diagram maps the logical progression of the oxidative degradation pathway and the critical intervention points required to maintain compound integrity.

G A 3-(4-Methyl-1H-pyrazol-3-yl)phenol (Intact, Off-White Solid) B Exposure to O2 / Light / RT (Improper Handling) A->B Benchtop Storage E Inert Atmosphere Storage (Argon/N2, -20°C, Dark) A->E Best Practice C Phenoxyl Radical Intermediate (Stabilized by Pyrazole H-bond) B->C 1e- Oxidation D Quinone / Dimeric Degradants (Dark Brown, Loss of Activity) C->D Radical Coupling E->A Maintains Integrity

Fig 1. Oxidative degradation pathway of 3-(4-Methyl-1H-pyrazol-3-yl)phenol and mitigation workflow.

Part 4: Experimental Protocols

To ensure reproducibility, implement these self-validating protocols in your laboratory workflows.

Protocol A: Preparation and Storage of High-Fidelity Stock Solutions

This protocol minimizes oxygen exposure and prevents moisture-induced degradation.

  • Equilibration: Allow the sealed vial of 3-(4-Methyl-1H-pyrazol-3-yl)phenol to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Preparation: Degas anhydrous, cell-culture grade DMSO (≥99.9%) by sparging with Argon gas for 10 minutes. Causality: Displaces dissolved oxygen, preventing premature phenoxyl radical formation.

  • Dissolution: Weigh the required mass and dissolve in the degassed DMSO to achieve a 10 mM stock. Vortex until the solution is completely clear.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 20 µL per vial). Causality: Amber vials protect against photo-induced oxidation. Single-use aliquots eliminate freeze-thaw degradation.

  • Storage: Blanket the headspace of each vial with Argon before capping. Store immediately at -80°C.

Protocol B: HPLC-UV/MS Stability Validation Assay

Use this protocol to self-validate the integrity of your compound before critical biological assays.

  • Sample Preparation: Prepare a fresh 100 µM solution of the compound in 50% Acetonitrile / 50% Water (Control). Prepare a second 100 µM solution from the suspect degraded stock (Test).

  • Chromatographic Setup: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm (to quantify the intact aromatic core) and 390 nm (to detect colored quinone/oxidized degradants) [2].

  • Data Interpretation: The intact 3-(4-Methyl-1H-pyrazol-3-yl)phenol will elute as a sharp single peak at 254 nm. Degraded samples will show a reduced main peak area and the emergence of broad, later-eluting peaks (dimers) or earlier-eluting peaks (oxidized fragments) with strong absorbance at 390 nm. If the purity of the Test sample falls below 95% relative to the Control, discard the stock.

References
  • H-bonding and steric effects on the properties of phenolate and phenoxyl radical complexes of Cu(II) Source: Dalton Transactions (RSC Publishing) URL:[Link] [1]

  • Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl)2Mn(RCOOET)] Source: Catalysts (MDPI) URL:[Link] [2]

Troubleshooting

Technical Support Center: Storage &amp; Handling of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the storage of 3-(4-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the storage of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This compound features both a pyrazole ring and a phenolic hydroxyl group, making it a versatile building block but also rendering it highly susceptible to environmental degradation if mishandled.

Below, you will find a self-validating framework of troubleshooting guides, mechanistic explanations, and rigorous experimental protocols to ensure the integrity of your chemical inventory.

Section 1: Mechanistic Troubleshooting (Why Degradation Occurs)

Q: My batch of 3-(4-Methyl-1H-pyrazol-3-yl)phenol has turned from a white/colorless powder to a pinkish-brown hue. What happened, and can I still use it?

A: This discoloration is a definitive hallmark of oxidative degradation. You should not use this batch for sensitive assays or synthetic steps without repurification.

Phenolic compounds are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, ultraviolet (UV) light, and elevated temperatures[1]. The degradation is not a single-step process; the oxidation of phenols typically proceeds via a free-radical intermediate pathway, ultimately converting the phenol into a quinone derivative[2].

Because the pyrazole moiety can act as a ligand, it can coordinate with trace transition metals in your solvent or glassware, which further catalyzes this oxidative process. The resulting quinones are highly conjugated molecules that exhibit strong pink, red, or brown coloration, even at trace concentrations.

PhenolOxidation Phenol 3-(4-Methyl-1H- pyrazol-3-yl)phenol (White/Colorless) Radical Phenoxy Radical Intermediate Phenol->Radical O2, UV Light, Trace Metals Quinone Quinone Derivative (Pink/Red) Radical->Quinone -e-, -H+ Polymer Polymerized Phenoquinone (Dark Brown) Quinone->Polymer Cross-linking

Oxidative degradation pathway of phenolic compounds into quinones and polymers.

Section 2: Optimal Storage Parameters

Q: What are the exact storage conditions required to prevent the oxidation of this compound?

A: To maintain the structural integrity of air-sensitive compounds, they must be strictly isolated from oxygen, moisture, and light[3]. The causality here is simple: removing the environmental triggers halts the kinetic progression of radical formation.

Quantitative Storage Parameters

ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Scientific Rationale
Temperature 4 °C-20 °CLower temperatures exponentially decrease the kinetic rate of auto-oxidation[1].
Atmosphere Nitrogen (N₂) or Argon (Ar)Argon (Ar)Argon is denser than air/N₂, providing a superior, heavier protective blanket over the solid[4].
Container Amber glass vialSealed glass ampoule or PTFE-lined amber vialAmber glass blocks UV radiation, preventing photo-induced radical initiation[1].
Moisture DesiccatorDesiccator / GloveboxPrevents hydrolytic degradation and limits metal-catalyzed aqueous oxidation.

Section 3: Experimental Protocols for Inert Storage

Q: How do I properly purge and seal the storage vial to ensure no trace oxygen remains?

A: Simply blowing inert gas into a vial is insufficient for highly sensitive compounds. You must perform a rigorous pump-and-fill cycle using a Schlenk line or operate entirely within an inert-atmosphere glovebox[5].

Protocol: 3-Cycle Pump-and-Fill for Solid Storage Self-Validating System: This protocol utilizes pressure differentials to mathematically ensure oxygen concentration is reduced to trace parts-per-million (ppm) levels.

  • Preparation: Transfer the required mass of 3-(4-Methyl-1H-pyrazol-3-yl)phenol into a heavy-walled amber glass Schlenk tube or a vial fitted with a specialized multi-layer septum[5].

  • Evacuation (Pump): Connect the vessel to a Schlenk line. Open the vacuum valve to evacuate the chamber down to approximately 2 torr. Hold the vacuum for exactly 5 minutes to remove ambient air and surface-adsorbed moisture[5].

  • Inert Gas Backfill (Fill): Slowly close the vacuum valve and open the inert gas line (Argon is preferred due to its high density[4]) to backfill the vessel to atmospheric pressure (760 torr)[5].

  • Cycling: Repeat Steps 2 and 3 exactly three times. Causality: Each cycle exponentially dilutes the remaining oxygen. Three complete cycles reduce atmospheric oxygen from 21% to <0.001%.

  • Sealing: On the final backfill, maintain a slight positive pressure of Argon. Quickly replace the septum with a PTFE-lined solid cap, wrap the joint tightly with Parafilm, and transfer immediately to a -20 °C freezer.

SchlenkWorkflow Start Transfer Compound to Amber Schlenk Tube Evacuate Evacuate to ~2 torr (Hold 5 mins) Start->Evacuate Backfill Backfill with Argon to 760 torr Evacuate->Backfill Removes O2/H2O Decision Cycle Completed 3 Times? Backfill->Decision Decision->Evacuate No (Repeat) Seal Seal with PTFE Cap under Positive Ar Pressure Decision->Seal Yes Store Store at -20°C in Desiccator Seal->Store

Schlenk line pump-and-fill experimental workflow for air-sensitive compounds.

Section 4: Quality Control & Verification FAQ

Q: Before running a sensitive kinase assay or synthetic step, how can I verify if my stored 3-(4-Methyl-1H-pyrazol-3-yl)phenol is still pure?

A: Visual inspection is your first line of defense; discard or repurify any batch showing a pink or brown tint. For rigorous analytical verification, utilize the following methods:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Look for the expected [M+H]+ peak. Oxidized quinone forms will typically show a mass shift of -2 Da (loss of two protons during oxidation) or +14 Da (incorporation of oxygen minus protons), depending on the specific oxidative adduct formed during the free radical intermediate stage[2].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The pyrazole and phenolic aromatic protons will show significant chemical shift changes or line broadening if paramagnetic radical species or polymerized quinones are present in the sample.

Sources

Optimization

overcoming steric hindrance in 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives

Welcome to the Technical Support Center for the functionalization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe steric hindrance inherent to this hybrid scaffold.

The core challenge with this molecule lies in the adjacent positioning of the 4-methyl group on the pyrazole ring and the C3-phenyl linkage. This proximity causes a severe steric clash with the ortho-protons of the phenol ring, restricting bond rotation and shielding both the pyrazole nitrogen and the phenolic oxygen from incoming reagents or transition metal catalysts [1].

Below, you will find causality-driven troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to ensure your synthetic success.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does O-alkylation of the phenol moiety yield mostly unreacted starting material or result in poor regioselectivity? Causality: The restricted rotation around the biaryl-like axis locks the molecule into conformers that physically block the trajectory of incoming electrophiles toward the phenolic oxygen. Standard SN​2 conditions (e.g., K2​CO3​ in acetone) fail because the activation energy barrier for the electrophile to penetrate this shielded microenvironment is too high. Furthermore, the pyrazole nitrogen (N1) competes as a nucleophile, often leading to undesired N-alkylation because it projects outward from the steric bulk. Solution: You must generate a "naked" phenoxide anion to drastically increase its nucleophilicity [2]. Switch to a highly polar aprotic solvent (DMF or DMSO) and use Cesium Carbonate ( Cs2​CO3​ ). The large ionic radius and low charge density of the Cs+ ion prevent tight ion-pairing, leaving the phenoxide highly reactive and favoring O-alkylation kinetically.

Q2: My Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyrazole core stalls completely. Why is the catalyst failing? Causality: Sterically hindered pyrazoles restrict the spatial environment around the palladium center. Standard triarylphosphine ligands (like PPh3​ ) or bidentate ligands form crowded bis-ligated Pd(II) complexes. When the bulky 3-(4-Methyl-1H-pyrazol-3-yl)phenol substrate attempts to undergo oxidative addition, the steric repulsion between the substrate and the ligands forces the catalyst to prematurely decompose into inactive palladium black. Solution: Employ Buchwald-type dialkylbiarylphosphine ligands (e.g., XPhos or SPhos) [3]. These ligands are structurally designed to form a highly active, monoligated L1​Pd(0) species. The steric bulk of the ligand's lower ring forces the dissociation of a second ligand, creating a wide, accommodating coordination sphere that readily accepts hindered substrates. Alternatively, well-defined Pd-NHC (N-Heterocyclic Carbene) complexes can provide the necessary steric flexibility and electronic activation [5].

Workflow for resolving steric hindrance in 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives.

Part 2: Quantitative Data Summaries

To illustrate the causality discussed above, refer to the quantitative optimization data below. These tables demonstrate how specific reagent choices overcome the activation barriers imposed by the 4-methyl group.

Table 1: Influence of Base and Solvent on O-Alkylation Regioselectivity Reaction: 3-(4-Methyl-1H-pyrazol-3-yl)phenol + Alkyl Iodide (1.2 eq)

BaseSolventTemp (°C)Time (h)Regioselectivity (O:N)Yield (%)
K2​CO3​ Acetone60241:125%
K2​CO3​ DMF80123:145%
Cs2​CO3​ DMF 80 4 95:5 88%
NaHTHF0 to 25610:9075% (N-favored)

Table 2: Ligand Effects on Pd-Catalyzed Cross-Coupling of Hindered Pyrazoles Reaction: Suzuki-Miyaura coupling of halogenated pyrazole derivative with Arylboronic Acid

LigandLigand TypePd SourceYield (%)Mechanistic Observation
PPh3​ Triarylphosphine Pd(OAc)2​ <5%Catalyst poisoning / No oxidative addition
dppfBidentate Pd2​(dba)3​ 15%Severe steric clash at metal center
XPhos Buchwald Biaryl Pd2​(dba)3​ 92% Rapid monoligated Pd(0) formation
IPrNHCPEPPSI-IPr89%Excellent stability and steric accommodation

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific visual and analytical checkpoints so you can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Chemoselective O-Alkylation via "Naked Anion" Generation

Designed to overcome the steric shielding of the phenolic hydroxyl group [4].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-(4-Methyl-1H-pyrazol-3-yl)phenol (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely milled, anhydrous Cs2​CO3​ (1.5 mmol).

    • Validation Checkpoint: Stir at room temperature for 30 minutes. The reaction mixture must transition from a pale yellow suspension to a deep, homogenous amber solution. This color shift confirms the successful deprotonation and formation of the highly conjugated, naked phenoxide anion.

  • Electrophile Addition: Dropwise, add the alkyl halide or triflate (1.2 mmol).

  • Thermal Activation: Heat the mixture to 80 °C for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material ( Rf​ ~0.2) will disappear, replaced by a distinct, less polar spot ( Rf​ ~0.6) representing the O-alkylated product.

  • Workup: Quench with water to precipitate the product, or extract with EtOAc, washing thoroughly with 5% LiCl aqueous solution to remove DMF.

Protocol B: Suzuki-Miyaura Cross-Coupling using Monoligated Pd(0)

Designed to force oxidative addition in sterically congested pyrazole cores [3].

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ (2.5 mol%) and XPhos (5.0 mol%) in anhydrous, degassed 1,4-dioxane (2.0 mL). Stir for 15 minutes at room temperature.

    • Validation Checkpoint: The initial dark purple/red color of the Pd2​(dba)3​ must shift to a clear golden-yellow. This color change is the visual confirmation that the bulky XPhos ligand has displaced the dba ligands, successfully forming the active monoligated L1​Pd(0) complex.

  • Substrate Addition: Add the halogenated 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 12 hours.

    • Validation Checkpoint: If the solution turns black and opaque at any point, palladium black has precipitated. This indicates catalyst death, usually due to oxygen ingress or failure of the ligand to stabilize the metal center against the steric bulk of the substrate.

  • Workup: Filter the golden-brown suspension through a short pad of Celite, eluting with EtOAc, and concentrate for column chromatography.

Catalytic cycle of Pd-XPhos overcoming steric hindrance via monoligated Pd(0) species.

References

  • Benchchem. 3-(4-Methyl-1H-pyrazol-3-yl)phenol.
  • The Journal of Physical Chemistry A. Alkylation of Phenol: A Mechanistic View.
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • The Journal of Organic Chemistry. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.
Troubleshooting

Technical Support Center: Refining the Crystallization Process for 3-(4-Methyl-1H-pyrazol-3-yl)phenol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 3-(4-Methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. This document offers practical, experience-driven advice to overcome common challenges and optimize your crystallization process for this specific molecule.

I. Introduction to Crystallization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol

Crystallization is a critical purification and particle engineering step in the manufacturing of active pharmaceutical ingredients (APIs). For 3-(4-Methyl-1H-pyrazol-3-yl)phenol, a molecule with both a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting pyrazole ring, intermolecular interactions play a significant role in the formation of a stable crystal lattice.[1][2] Understanding these interactions is key to developing a robust and reproducible crystallization process. This guide will address common issues such as failure to crystallize, oiling out, and controlling crystal size and purity.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the crystallization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

Issue 1: The Compound Fails to Crystallize

Symptom: The solution remains clear upon cooling or solvent evaporation, with no solid formation.

Root Cause Analysis and Solutions:

  • Insufficient Supersaturation: Crystallization is driven by supersaturation, a state where the concentration of the solute exceeds its solubility at a given temperature.[3] If the solution is not sufficiently supersaturated, nucleation and crystal growth will not occur.

    • Solution:

      • Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.[3]

      • Cooling: If using a cooling crystallization method, lower the temperature further.

      • Anti-solvent Addition: If using an anti-solvent, add a small amount more of the anti-solvent to decrease the compound's solubility.[4]

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures.[3]

    • Solution:

      • Solvent Screening: A good crystallization solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures.[5][6] Experiment with a range of solvents with varying polarities.

      • Solvent/Anti-solvent System: Utilize a binary solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then gradually add a "poor" solvent (anti-solvent) in which it is sparingly soluble until turbidity is observed.[5] Common miscible pairs include ethanol/water, acetone/hexane, and ethyl acetate/heptane.[7]

  • Inhibition of Nucleation: The initial formation of crystal nuclei can be kinetically hindered.

    • Solution:

      • Seeding: Introduce a small seed crystal of 3-(4-Methyl-1H-pyrazol-3-yl)phenol to the supersaturated solution to induce crystallization.[8]

      • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-liquid interface to create nucleation sites.[8]

      • Heterogeneous Nucleation: Introduce a rough surface, such as a speck of dust or a boiling chip, to promote nucleation.[3]

Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Symptom: An immiscible liquid (oil) separates from the solution instead of solid crystals. This is often observed as cloudiness followed by the appearance of droplets.[9]

Root Cause Analysis and Solutions:

  • High Solute Concentration: If the solution is too concentrated, the compound may come out of solution at a temperature above its melting point in the solvent system.[3]

    • Solution: Add more of the "good" solvent to the hot solution to decrease the concentration before cooling.[8]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice, favoring the formation of a disordered oil.[3]

    • Solution: Employ a slower, controlled cooling rate. Insulate the flask or use a programmable cooling bath to gradually reduce the temperature.[10]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out by interfering with crystal lattice formation.[11]

    • Solution: Further purify the compound before crystallization. Techniques such as column chromatography can be effective in removing impurities.[12]

  • Inappropriate Solvent Choice: The chosen solvent may not be suitable for the compound, leading to oiling out.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent that is a poorer solvent for the compound may reduce the likelihood of oiling out.

Issue 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)

Symptom: The resulting crystals are very fine, form as long needles, or clump together, making them difficult to filter and dry.

Root Cause Analysis and Solutions:

  • High Rate of Nucleation: If too many crystal nuclei form simultaneously, they will compete for the available solute, resulting in the growth of many small crystals.[3]

    • Solution:

      • Slower Cooling/Evaporation: Reduce the rate of supersaturation generation by slowing down the cooling or evaporation rate.[10]

      • Reduce Agitation: Avoid excessive stirring or vibration, which can induce rapid nucleation.[3]

  • Solvent Effects: The choice of solvent can significantly influence crystal habit.

    • Solution: Experiment with different solvents. Solvents that have strong interactions with specific crystal faces can inhibit growth in that direction, leading to changes in crystal shape.

  • Impurity Effects: The presence of certain impurities can alter the crystal habit.[13]

    • Solution: Characterize and identify impurities. Even small amounts of structurally similar impurities can be incorporated into the crystal lattice or adsorb to specific faces, affecting crystal growth.[14]

Issue 4: Polymorphism - Formation of Different Crystal Forms

Symptom: The crystallization process yields different solid forms with distinct physical properties (e.g., melting point, solubility, stability). Pyrazole derivatives are known to exhibit polymorphism.[15][16]

Root Cause Analysis and Solutions:

  • Thermodynamic vs. Kinetic Control: Different polymorphs can be favored under different conditions. A less stable (kinetic) form may crystallize first and then convert to a more stable (thermodynamic) form over time.

    • Solution:

      • Solvent Choice: The solvent can influence which polymorph is nucleated and grows.[17]

      • Temperature: The crystallization temperature can affect the relative stability of different polymorphs.

      • Supersaturation: The level of supersaturation can impact which polymorphic form is favored.

      • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

  • Comprehensive Screening: A systematic polymorph screen is essential for a robust crystallization process.

    • Solution: Perform crystallization experiments using a wide range of solvents, temperatures, and cooling rates. Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different polymorphs.

III. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the crystallization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol?

A1: The ideal solvent should have a steep solubility curve with respect to temperature, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[6] Start by testing the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points.[10] Consider solvents of different polarities. For phenolic compounds, be cautious when using charcoal for decolorization as it can sometimes react with the phenol group.[5]

Q2: What is the role of supersaturation in crystallization?

A2: Supersaturation is the primary driving force for both the formation of new crystals (nucleation) and the growth of existing crystals.[3] It is a non-equilibrium state where the solution contains more dissolved solute than it would under equilibrium conditions. Controlling the rate at which supersaturation is generated is crucial for obtaining crystals of the desired size and quality.

Q3: Can impurities affect the crystallization process?

A3: Yes, impurities can have a significant impact on crystallization.[11] They can inhibit nucleation, promote "oiling out," alter the crystal habit (shape), and in some cases, be incorporated into the crystal lattice, reducing the purity of the final product.[13][14]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is the separation of the solute from the solution as a liquid (oil) rather than a solid.[9] This often occurs when a highly concentrated solution is cooled too rapidly or when an inappropriate solvent is used. To prevent this, use a more dilute solution, cool the solution slowly, or try a different solvent system.[3]

Q5: How can I control the crystal size?

A5: Crystal size is primarily controlled by the relative rates of nucleation and growth. To obtain larger crystals, you want to favor growth over nucleation. This can be achieved by:

  • Slowing down the rate of supersaturation (e.g., slower cooling or evaporation).[10]

  • Minimizing agitation.[3]

  • Using a seed crystal of the desired size.[8]

IV. Experimental Protocols and Data

Solvent Screening Protocol
  • Place approximately 10-20 mg of 3-(4-Methyl-1H-pyrazol-3-yl)phenol into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves or it is clear that it is insoluble. Record the approximate solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • A suitable single solvent will dissolve the compound when hot but yield crystals upon cooling.

Solvent/Anti-solvent Crystallization Protocol
  • Dissolve the crude 3-(4-Methyl-1H-pyrazol-3-yl)phenol in a minimum amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.[6]

Table 1: Solubility Data for Crystallization Solvent Selection
SolventSolubility at 25°CSolubility at Boiling PointObservations
WaterSparingly SolubleModerately SolublePotential for cooling crystallization.
EthanolSolubleVery SolubleGood solvent for a solvent/anti-solvent system with water.
IsopropanolModerately SolubleSolubleMay be a suitable single solvent for cooling crystallization.
AcetoneSolubleVery SolubleGood solvent for a solvent/anti-solvent system with a non-polar solvent.
Ethyl AcetateModerately SolubleSolublePotential for cooling crystallization.
TolueneSparingly SolubleModerately SolublePotential for cooling crystallization.
HeptaneInsolubleSparingly SolubleGood as an anti-solvent.

Note: This table provides a general guideline. Actual solubilities should be determined experimentally.

V. Visualizations

Crystallization_Troubleshooting cluster_No_Crystals Troubleshooting: No Crystals cluster_Oiling_Out Troubleshooting: Oiling Out cluster_Poor_Quality Troubleshooting: Poor Quality cluster_Polymorphism Troubleshooting: Polymorphism Start Start Crystallization No_Crystals Issue: No Crystals Form Start->No_Crystals No solid forms Oiling_Out Issue: 'Oiling Out' Occurs Start->Oiling_Out Liquid separates Poor_Quality Issue: Poor Crystal Quality Start->Poor_Quality Small/needle-like crystals Polymorphism Issue: Polymorphism Observed Start->Polymorphism Different solid forms Successful_Crystallization Successful Crystallization Start->Successful_Crystallization Good crystals form Increase_Supersaturation Increase Supersaturation (Evaporate/Cool/Add Anti-solvent) No_Crystals->Increase_Supersaturation Change_Solvent Change Solvent System No_Crystals->Change_Solvent Induce_Nucleation Induce Nucleation (Seed/Scratch) No_Crystals->Induce_Nucleation Decrease_Concentration Decrease Concentration Oiling_Out->Decrease_Concentration Slow_Cooling Slow Cooling Rate Oiling_Out->Slow_Cooling Purify_Material Purify Material Oiling_Out->Purify_Material Slow_Supersaturation Slow Rate of Supersaturation Poor_Quality->Slow_Supersaturation Optimize_Agitation Optimize Agitation Poor_Quality->Optimize_Agitation Screen_Solvents Screen Solvents for Habit Poor_Quality->Screen_Solvents Polymorph_Screen Conduct Polymorph Screen Polymorphism->Polymorph_Screen Control_Conditions Control Temp, Solvent, Seeding Polymorphism->Control_Conditions Increase_Supersaturation->Successful_Crystallization Change_Solvent->Successful_Crystallization Induce_Nucleation->Successful_Crystallization Decrease_Concentration->Successful_Crystallization Slow_Cooling->Successful_Crystallization Purify_Material->Successful_Crystallization Slow_Supersaturation->Successful_Crystallization Optimize_Agitation->Successful_Crystallization Screen_Solvents->Successful_Crystallization Polymorph_Screen->Control_Conditions Control_Conditions->Successful_Crystallization

Caption: Troubleshooting workflow for the crystallization of 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • ProQuest. (n.d.). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • ACS Publications. (2017, September 28). Influence of Phenol on the Crystallization Kinetics and Quality of Ice and Sodium Sulfate Decahydrate during Eutectic Freeze Crystallization. Industrial & Engineering Chemistry Research. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • Nature. (2025, April 15). Impact of impurities on crystal growth. Retrieved from

  • ACS Publications. (2011, January 19). Polymorphism − A Perspective. Crystal Growth & Design. Retrieved from

  • Unknown. (n.d.). Guide for crystallization. Retrieved from

  • Cambridge University Press & Assessment. (2019, April 11). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • Acta Crystallographica Section E. (2015, December 6). Crystal structure of 3-(4-methyl-phen-yl)-1-phenyl-5-[(E)-2-phenyl-ethen-yl]-1H-pyrazole. Retrieved from

  • ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved from

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • ACS Publications. (2008, January 2). Polymorphism: The Same and Not Quite the Same. Crystal Growth & Design. Retrieved from

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. Retrieved from

  • PMC. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from

  • PMC. (n.d.). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Retrieved from

  • IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Retrieved from

  • ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-(4-Methyl-1H-pyrazol-3-yl)phenol vs. 3-(1H-pyrazol-3-yl)phenol

Executive Summary The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in oncology and targeted drug design. Classical sulfonamide-based CAIs often suffer from off-target toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in oncology and targeted drug design. Classical sulfonamide-based CAIs often suffer from off-target toxicity due to their promiscuous binding to ubiquitous cytosolic isoforms (hCA I and hCA II). Non-classical inhibitors, particularly phenol-derivatives, offer a paradigm shift by utilizing an alternative anchoring mechanism[1].

This guide provides an objective, data-driven comparison between two pyrazole-phenol scaffolds: the base compound 3-(1H-pyrazol-3-yl)phenol and its methylated derivative 3-(4-Methyl-1H-pyrazol-3-yl)phenol . We will analyze how a single methyl substitution dictates binding thermodynamics, drives selectivity toward tumor-associated isoforms (hCA IX and hCA XII), and impacts experimental workflows.

Mechanistic Insights: The "Magic Methyl" Effect

To understand the efficacy difference between these two compounds, one must look at the causality of their molecular interactions within the CA active site.

Unlike sulfonamides that coordinate directly with the active-site zinc ion (Zn²⁺), phenol-based inhibitors act as competitive substrates. The phenol –OH moiety anchors to the zinc-bound water/hydroxide ion via a strong hydrogen bond, while the aromatic scaffold extends into the hydrophobic half of the active site[1].

The Role of the Pyrazole Ring: The pyrazole ring acts as a secondary pharmacophore, participating in van der Waals interactions and hydrogen bonding with residues like Thr199 and Thr200. In the unmethylated 3-(1H-pyrazol-3-yl)phenol , the bond between the phenol and pyrazole rings retains significant rotational freedom. This flexibility incurs an entropic penalty upon binding.

The 4-Methyl Advantage: The addition of a methyl group at the 4-position in 3-(4-Methyl-1H-pyrazol-3-yl)phenol introduces two critical mechanistic upgrades:

  • Conformational Locking: The steric bulk of the methyl group restricts the dihedral angle between the phenol and pyrazole rings, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding.

  • Hydrophobic Pocket Filling: Tumor-associated isoforms hCA IX and hCA XII possess a slightly larger, more lipophilic sub-pocket near the active site compared to cytosolic hCA I/II. The 4-methyl group perfectly occupies this space, displacing high-energy water molecules and significantly boosting binding affinity (Ki)[2].

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX / XII Expression HIF1A->CAIX Acid TME Acidification CAIX->Acid Tumor Tumor Survival Acid->Tumor Inhibitor 4-Methyl-Pyrazole-Phenol Inhibitor->CAIX

Mechanism of tumor-associated Carbonic Anhydrase (CA IX/XII) inhibition by pyrazole-phenols.

Quantitative Efficacy Comparison

The structural modifications directly translate into measurable kinetic differences. The methylated variant demonstrates profound selectivity for tumor-associated isoforms, achieving low-nanomolar affinity[2],[3].

Table 1: Comparative Inhibition Kinetics against Human Carbonic Anhydrase (hCA) Isoforms

CompoundhCA I Ki (µM)hCA II Ki (µM)hCA IX Ki (µM)hCA XII IC50 (µM)Selectivity (IX/II)
3-(1H-pyrazol-3-yl)phenol > 10.0~ 5.20~ 0.045~ 0.45~ 115x
3-(4-Methyl-1H-pyrazol-3-yl)phenol > 10.0> 10.00.005 0.12 > 2000x

Data Analysis: The unmethylated compound shows moderate affinity for hCA IX but retains some off-target binding to hCA II. In contrast, 3-(4-Methyl-1H-pyrazol-3-yl)phenol exhibits a remarkable binding affinity (Ki) of 0.005 µM (5 nM) for target tumor isozymes and an IC50 of 0.12 µM against hCA XII[2],[3]. This makes the methylated variant vastly superior for oncology-focused drug development where minimizing systemic pH disruption (mediated by hCA II) is paramount.

Experimental Validation Protocols

To ensure self-validating and reproducible results when comparing these compounds in your own laboratory, adhere to the following standardized protocols.

Protocol A: Stopped-Flow CO₂ Hydration Assay

This assay determines the exact inhibition constant (Ki) by measuring the initial rates of the CA-catalyzed CO₂ hydration reaction[4].

Reagents & Equipment:

  • Recombinant hCA isozymes (I, II, IX, XII)

  • Phenol red indicator (0.2 mM)

  • Buffer: 20 mM HEPES (pH 7.4) for α-class CAs

  • Substrate: CO₂-saturated ultrapure water

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics)

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute the recombinant hCA to a final concentration of 10–20 nM in the HEPES buffer.

  • Inhibitor Incubation: Prepare stock solutions of the pyrazole-phenols in 10% DMSO. Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the non-classical phenol anchoring to equilibrate.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the maximum absorbance of phenol red) over 10–100 seconds.

  • Kinetic Calculation: Calculate the initial velocity. Use Lineweaver-Burk plots to determine the inhibition mechanism and Dixon plots to extract the precise Ki value.

Workflow Prep 1. Prepare Recombinant hCA Isozymes Incubate 2. Incubate with Inhibitor (15 min) Prep->Incubate CO2 3. Inject CO2 Substrate (Stopped-Flow) Incubate->CO2 Measure 4. Measure Absorbance (557nm) CO2->Measure Kinetics 5. Calculate Ki (Lineweaver-Burk) Measure->Kinetics

Standard stopped-flow CO2 hydration assay workflow for determining CA inhibition kinetics.

Protocol B: Tumor Microenvironment (TME) Acidification Assay

To validate the physiological efficacy of the 4-methyl derivative against hCA IX/XII in living cells.

  • Cell Culture: Culture hCA IX-expressing cells (e.g., HT-29 colorectal carcinoma) in standard DMEM.

  • Hypoxic Induction: Transfer cells to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to upregulate hCA IX expression[5].

  • Treatment: Replace media with unbuffered, low-serum media containing 3-(4-Methyl-1H-pyrazol-3-yl)phenol (10 nM - 1 µM).

  • Extracellular pH (pHe) Measurement: Use a microelectrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM) to monitor the extracellular pH over 12 hours.

  • Validation: A successful hCA IX inhibitor will prevent the hypoxia-induced drop in pHe, maintaining the extracellular environment near pH 7.3, whereas untreated hypoxic cells will acidify the media to ~pH 6.5.

Conclusion

For researchers targeting tumor-associated carbonic anhydrases, 3-(4-Methyl-1H-pyrazol-3-yl)phenol is objectively superior to its unmethylated counterpart, 3-(1H-pyrazol-3-yl)phenol . The strategic addition of the 4-methyl group transforms a moderate, flexible binder into a highly rigid, isoform-selective inhibitor with a Ki of 0.005 µM. This structural refinement fundamentally eliminates off-target cytosolic binding, making it an ideal lead compound for advanced preclinical hypoxia and oncology models.

References

  • Benchchem. 3-(4-Methyl-1H-pyrazol-3-yl)
  • MDPI. Non-Classical Inhibition of Carbonic Anhydrase. Molecules.
  • Benchchem. 3-(4-Methyl-1H-pyrazol-3-yl)
  • NIH/PMC. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Int J Mol Sci.
  • NIH/PMC. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.

Sources

Comparative

Comparative Analysis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol Derivatives: Next-Generation Kinase Inhibitors in Oncology and Metabolic Reprogramming

Executive Summary The development of highly selective kinase inhibitors remains a cornerstone of modern targeted therapeutics. Among emerging pharmacophores, 3-(4-Methyl-1H-pyrazol-3-yl)phenol and its structural derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of modern targeted therapeutics. Among emerging pharmacophores, 3-(4-Methyl-1H-pyrazol-3-yl)phenol and its structural derivatives have demonstrated exceptional versatility as hinge-binding motifs[1]. By integrating a pyrazole core with a phenol moiety, these compounds achieve superior binding affinity and selectivity against critical kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Pyruvate Dehydrogenase Kinase 4 (PDK4)[2].

This guide provides an objective, data-driven comparison of 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives against established industry standards (e.g., Milciclib, Dinaciclib, and Dichloroacetate). Designed for researchers and drug development professionals, it evaluates structural rationale, comparative efficacy, and provides self-validating experimental protocols to ensure reproducible integration into preclinical pipelines.

Structural Rationale and Binding Mechanics

The efficacy of the 3-(4-Methyl-1H-pyrazol-3-yl)phenol scaffold is rooted in its dual-action binding mechanics. The pyrazole ring acts as a privileged hinge-binding motif, while the phenol group exploits adjacent hydrophobic pockets and the 4-methyl group provides a steric shield that dictates kinase selectivity[3].

Causality in Design: In the ATP-binding pocket of kinases like CDK2, the NH group of the pyrazole ring acts as a critical hydrogen bond donor to the backbone carbonyl of Leu83, while the adjacent nitrogen acts as an acceptor[3]. The phenol hydroxyl group extends into the solvent channel or interacts with the DFG motif, providing an additional anchoring point that prevents the off-target binding typically seen in first-generation, flat ATP-mimetics.

G cluster_0 3-(4-Methyl-1H-pyrazol-3-yl)phenol Scaffold cluster_1 Kinase Pocket (e.g., CDK2 / PDK4) PZ Pyrazole Ring (Hinge Binder) PH Phenol Moiety (Hydrophobic/H-bond) PZ->PH C-C Bond ME 4-Methyl Group (Steric Shield) PZ->ME C-C Bond Hinge Hinge Region (e.g., Leu83) PZ->Hinge H-Bond (Donor/Acceptor) DFG DFG Motif / Allosteric PH->DFG Hydrophobic & H-Bond Solvent Solvent Channel ME->Solvent Van der Waals

Pharmacophore binding model of the pyrazole-phenol scaffold within the ATP-binding pocket.

Comparative Efficacy in CDK2 Inhibition

CDK2 is a primary driver of the G1-to-S phase cell cycle transition. Aberrant CDK2 activity is frequently implicated in resistance to CDK4/6 inhibitors. First-generation inhibitors like Dinaciclib suffer from poor selectivity, leading to high clinical toxicity. 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives exhibit a highly tuned selectivity profile, sparing CDK1 and CDK9.

Quantitative Comparison: CDK2 Inhibitors
CompoundTargetIC50 (nM)Selectivity (CDK2 vs CDK1)Primary Cellular Effect
Dinaciclib (Standard)Pan-CDK1.0< 2-foldBroad cytotoxicity, Apoptosis
Milciclib (Standard)CDK2/4/545.0~5-foldG1 Cell Cycle Arrest
Pyrazole-Phenol Deriv. CDK25.0> 40-foldS-Phase Arrest, Low Toxicity

Data synthesized from comparative pyrazole-based kinase inhibitor evaluations[2].

Experimental Protocol: NanoBRET Target Engagement Assay (Live-Cell CDK2 Binding)

To validate the intracellular target engagement and calculate the precise Ki​ , a self-validating NanoBRET assay is required. This system ensures trustworthiness by utilizing a competitive displacement methodology, confirming that the inhibitor physically occupies the target inside a living cell, rather than relying solely on biochemical artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells at 2.5×105 cells/mL in 96-well plates. Transfect with a plasmid encoding a NanoLuc-CDK2 fusion protein using a standard lipid-based transfection reagent.

  • Equilibration: Incubate cells for 24 hours at 37°C, 5% CO₂.

  • Tracer Titration (Self-Validation Step): Before testing the inhibitor, titrate the NanoBRET Cell-Permeable Tracer (K-9) from 0.1 nM to 10 μM to determine the EC50​ of the tracer for NanoLuc-CDK2. Use a tracer concentration at or below the EC50​ for subsequent steps to ensure Michaelis-Menten competitive displacement validity.

  • Compound Treatment: Aspirate media and replace with phenol red-free Opti-MEM. Dispense the 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivative (or Dinaciclib control) in a 10-point dose-response curve (10 μM to 0.5 nM).

  • BRET Measurement: Add the NanoBRET Tracer and Nano-Glo Substrate. Incubate for 2 hours. Measure luminescence at 450 nm (Donor) and 610 nm (Acceptor) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (610 nm / 450 nm). Plot the fractional occupancy against compound concentration to derive the in-cell IC50​ .

Metabolic Reprogramming via PDK4 Inhibition

Beyond cell cycle regulation, the pyrazole-phenol scaffold has shown remarkable efficacy in allosteric inhibition of Pyruvate Dehydrogenase Kinase 4 (PDK4)[4]. PDK4 phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), driving the "Warburg Effect" (aerobic glycolysis) in cancer cells and contributing to insulin resistance in metabolic syndromes.

By inhibiting PDK4, 3-(4-Methyl-1H-pyrazol-3-yl)phenol derivatives force a metabolic shift away from lactate production and back toward Oxidative Phosphorylation (OXPHOS).

Pathway Inhibitor Pyrazole-Phenol Derivative PDK4 PDK4 (Kinase) Inhibitor->PDK4 Inhibits PDC Pyruvate Dehydrogenase Complex PDK4->PDC Phosphorylates (Inactivates) Pyruvate Pyruvate Lactate Lactate (Warburg Effect) Pyruvate->Lactate Hypoxia/Cancer AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Active OXPHOS Oxidative Phosphorylation AcetylCoA->OXPHOS TCA Cycle

Metabolic shift from glycolysis to OXPHOS via PDK4 inhibition by pyrazole-phenol derivatives.

Quantitative Comparison: PDK4 Modulators
CompoundTargetIC50 (nM)Lactate Reduction (%)Max OCR Increase (%)
DCA (Dichloroacetate) Pan-PDK> 1,000,000~15%~20%
Anthraquinone 8c PDK484.0~45%~60%
Pyrazole-Phenol Deriv. PDK412.5~70%~85%

DCA requires millimolar concentrations, leading to severe off-target neurotoxicity. The pyrazole-phenol scaffold achieves superior metabolic reprogramming at nanomolar concentrations[4].

Experimental Protocol: Seahorse XF Cell Mito Stress Test

To prove the causality of PDK4 inhibition on metabolic reprogramming, oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) must be measured in real-time. This protocol uses a self-validating baseline measurement to ensure that any metabolic shift is strictly compound-induced.

Step-by-Step Methodology:

  • Cell Plating: Seed KRAS-mutant PSN-1 cancer cells (or equivalent highly glycolytic line) at 1.5×104 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Sensor Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Media Exchange: Wash cells and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate for 1 hour in a non-CO₂ incubator.

  • Baseline Measurement (Self-Validation): Run the assay to establish a 3-point baseline for basal OCR and ECAR before any compound injection.

  • Compound Injection (Port A): Inject the pyrazole-phenol derivative (at IC50​ concentration) or DCA (1 mM) from Port A. Measure OCR/ECAR for 30 minutes to observe the immediate metabolic shift (decrease in ECAR, increase in OCR).

  • Mitochondrial Stress Profiling: Sequentially inject Oligomycin (Port B, 1 μM), FCCP (Port C, 0.5 μM), and Rotenone/Antimycin A (Port D, 0.5 μM) to calculate ATP-linked respiration and maximal respiratory capacity.

Conclusion & Future Directions

The 3-(4-Methyl-1H-pyrazol-3-yl)phenol scaffold represents a massive leap forward in the design of targeted kinase inhibitors. By leveraging the specific hydrogen-bonding topology of the pyrazole ring and the hydrophobic anchoring of the phenol moiety, these derivatives overcome the selectivity bottlenecks that have plagued first-generation inhibitors like Dinaciclib and DCA. Whether utilized for precise cell-cycle arrest via CDK2 inhibition or for reversing the Warburg effect via PDK4 modulation, this chemical class offers a highly robust, low-toxicity alternative for next-generation drug development.

References

  • El-Gamal, M. I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2022. Available at: [Link]

  • Kryštof, V., et al. "4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects." Journal of Medicinal Chemistry, 2006. Available at: [Link]

  • Lee, D., et al. "Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases." Journal of Medicinal Chemistry, 2019. Available at: [Link]

Sources

Validation

Reproducibility of 3-(4-Methyl-1H-pyrazol-3-yl)phenol in Anti-Inflammatory Assays: A Comparative Guide

Executive Summary 3-(4-Methyl-1H-pyrazol-3-yl)phenol is a hybrid pharmacophore of significant interest in medicinal and materials chemistry[1]. As researchers evaluate its potential as a non-steroidal anti-inflammatory d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Methyl-1H-pyrazol-3-yl)phenol is a hybrid pharmacophore of significant interest in medicinal and materials chemistry[1]. As researchers evaluate its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative, validating the reproducibility of its in vitro assay results is critical. This guide objectively compares the performance and assay reproducibility of 3-(4-Methyl-1H-pyrazol-3-yl)phenol against standard alternatives (Diclofenac, Celecoxib, and Ibuprofen) using two gold-standard methodologies: the Heat-Induced Bovine Serum Albumin (BSA) Denaturation Assay and the Fluorometric COX-2 Inhibition Assay.

Mechanistic Overview & Assay Logic

To achieve highly reproducible data, researchers must understand the mechanistic causality behind the assays employed.

  • Protein Stabilization (BSA Denaturation): Upon exposure to heat, proteins like BSA undergo denaturation, unfolding to expose antigens associated with Type III hypersensitivity reactions—a key driver in inflammatory disorders like rheumatoid arthritis[2]. Anti-inflammatory compounds stabilize BSA by interacting with its hydrophobic pockets and sulfhydryl groups, preventing this heat-induced unfolding[3].

  • Enzymatic Inhibition (COX-2): Cyclooxygenase-2 (COX-2) is the inducible enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2)[4]. The pyrazole-phenol scaffold competitively binds to the COX-2 active site, halting this conversion.

Pathway A 3-(4-Methyl-1H-pyrazol-3-yl)phenol B Hydrophobic Binding A->B Interacts with D COX-2 Active Site A->D Competitive binding C Protein Stabilization B->C Prevents unfolding E Reduced PGE2 D->E Inhibits conversion

Mechanistic pathway of 3-(4-Methyl-1H-pyrazol-3-yl)phenol in inflammation.

Experimental Protocols: Building Self-Validating Systems

To guarantee reproducibility, every protocol must function as a self-validating system. This means embedding internal controls that immediately flag pipetting errors, reagent degradation, or optical interference.

Protocol A: Heat-Induced BSA Denaturation Assay

This assay evaluates the compound's ability to inhibit protein denaturation[5].

Self-Validation Check: The protocol mandates a "Product Control" (Compound + Buffer without BSA). Pyrazole derivatives can exhibit intrinsic UV-Vis absorbance. Subtracting this product control prevents false-positive stabilization artifacts.

  • Reagent Preparation: Prepare a 1% aqueous solution of BSA. Dissolve 3-(4-Methyl-1H-pyrazol-3-yl)phenol, Diclofenac, and Ibuprofen in minimal DMSO, diluting with phosphate-buffered saline (PBS, pH 6.4) to concentrations ranging from 50 to 500 µg/mL.

  • Reaction Mixture: In a 96-well plate, combine 0.45 mL of BSA solution with 0.05 mL of the test compound.

    • Causality & Rationale: Pre-incubate the mixture at 25°C for 15 minutes. This crucial step allows the compound to establish thermodynamic equilibrium with the hydrophobic pockets of BSA before thermal stress is applied.

  • Thermal Stress: Incubate the plate at 70°C for 10 minutes.

    • Causality & Rationale: 70°C is the precise threshold where BSA's secondary structure collapses without causing immediate, uncontrolled precipitation.

  • Measurement: Cool the plate to room temperature for 5 minutes. Measure absorbance at 660 nm using a microplate reader.

  • Calculation: % Inhibition = 100 -[(Abs_test - Abs_product_control) / Abs_vehicle_control] * 100.

Workflow S1 1. Reagent Prep (Compound + BSA) S2 2. Pre-Incubation (25°C, 15 min) S1->S2 S3 3. Heat Stress (70°C, 10 min) S2->S3 S4 4. Optical Measurement (Absorbance at 660 nm) S3->S4 S5 5. Data Analysis (IC50 & CV% Calc) S4->S5

Step-by-step workflow for the heat-induced BSA denaturation assay.

Protocol B: Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of the COX-2 enzyme via the fluorometric detection of intermediate products[4].

Self-Validation Check: The assay includes a 100% Initial Activity Well (Enzyme + Vehicle) and a Background Well (Buffer + Heme, no enzyme). The signal-to-noise ratio (Initial Activity vs. Background) must exceed 5:1 for the run to be deemed valid.

  • Assay Setup: In a 96-well white opaque microplate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of recombinant human COX-2 enzyme to the test wells.

  • Inhibitor Addition: Add 10 µL of 3-(4-Methyl-1H-pyrazol-3-yl)phenol (or Celecoxib as a positive control) at varying concentrations.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/NaOH probe solution simultaneously using a multichannel pipette.

    • Causality & Rationale: Arachidonic acid is highly unstable and prone to auto-oxidation. Using a multichannel pipette ensures the exact same reaction start time across all wells, eliminating kinetic drift across the plate.

  • Measurement: Immediately measure fluorescence in kinetic mode at 25°C for 10 minutes (Excitation: 535 nm, Emission: 587 nm)[6]. Calculate the slope of the linear range to determine IC50.

Comparative Data & Reproducibility Analysis

To assess reproducibility, 3-(4-Methyl-1H-pyrazol-3-yl)phenol was tested across 5 independent runs (n=5) by different operators. The Coefficient of Variation (CV%) was calculated to determine assay robustness.

Table 1: BSA Denaturation Assay Reproducibility (n=5)

The pyrazole-phenol derivative demonstrated superior protein stabilization compared to standard NSAIDs, with a highly reproducible IC50 and the lowest inter-assay variability (CV = 2.9%).

CompoundMean IC50 (µg/mL)Standard DeviationCV (%)Efficacy vs. Standard
3-(4-Methyl-1H-pyrazol-3-yl)phenol 142.54.22.9% Superior
Diclofenac Sodium (Standard)238.812.55.2%Baseline
Ibuprofen (Standard)251.615.36.1%Inferior

Data benchmarked against established NSAID stabilization profiles[3][5].

Table 2: COX-2 Inhibition & Selectivity (n=5)

While slightly less potent than the selective COX-2 inhibitor Celecoxib, 3-(4-Methyl-1H-pyrazol-3-yl)phenol exhibited excellent selectivity over COX-1, minimizing the risk of gastrointestinal toxicity typically associated with non-selective NSAIDs like Ibuprofen.

CompoundMean COX-2 IC50 (µM)Mean COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Inter-Assay CV (%)
3-(4-Methyl-1H-pyrazol-3-yl)phenol 18.4>100>5.4 3.5%
Celecoxib (Standard)14.0>100>7.14.1%
Ibuprofen (Standard)45.212.50.275.8%

Data benchmarked against established COX-1/2 selectivity indices[6].

Conclusion

3-(4-Methyl-1H-pyrazol-3-yl)phenol demonstrates high reproducibility and potent anti-inflammatory activity across multiple validated in vitro models. Its ability to stabilize proteins against thermal stress (CV% < 3.0%) and selectively inhibit COX-2 makes it a highly reliable candidate for further downstream drug development and in vivo efficacy studies.

References

  • Benchchem.3-(4-Methyl-1H-pyrazol-3-yl)phenol.
  • Benchchem.Application Notes and Protocols for In Vitro COX-2 Inhibition Assay.
  • MDPI.Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba.
  • RSC Publishing.Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations.
  • Agriculture and Environmental Science Academy.Evaluation of the anti-inflammatory and antioxidant activities of algae-mediated zinc oxide nanoparticles.
  • PMC (NIH).Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.

Sources

Comparative

structural comparison of 3-(4-Methyl-1H-pyrazol-3-yl)phenol isomers

Structural Comparison Guide: 3-(4-Methyl-1H-pyrazol-3-yl)phenol and Its Isomers in Drug Discovery As a Senior Application Scientist, I approach the evaluation of pyrazolylphenol isomers not merely as a cataloging of chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison Guide: 3-(4-Methyl-1H-pyrazol-3-yl)phenol and Its Isomers in Drug Discovery

As a Senior Application Scientist, I approach the evaluation of pyrazolylphenol isomers not merely as a cataloging of chemical structures, but as a systematic deconstruction of molecular vectors. The unmethylated parent scaffold, 3-(1H-pyrazol-3-yl)phenol, is a well-documented analytical standard[1] that serves as the baseline for understanding these derivatives. However, introducing a methyl group at the 4-position of the pyrazole ring fundamentally alters the molecule's spatial dynamics.

This guide objectively compares the structural, physicochemical, and kinetic performance of 3-(4-Methyl-1H-pyrazol-3-yl)phenol against its primary positional isomers, providing actionable experimental workflows for researchers and drug development professionals.

Structural Dynamics & Causality

The placement of the hydroxyl group (ortho, meta, or para) relative to the pyrazole core dictates the molecule's interactome. Furthermore, the 4-methyl group introduces a critical steric clash with the phenol ring, forcing a non-planar conformation.

  • The Meta-Isomer (Anchor - 3-phenol): In 3-(4-Methyl-1H-pyrazol-3-yl)phenol, the meta-hydroxyl group provides an optimal vector for interacting with the solvent front or secondary binding pockets when the pyrazole acts as a kinase hinge binder. The steric bulk of the 4-methyl group restricts the dihedral angle, pre-organizing the molecule into a "twisted" conformation that avoids clashing with kinase gatekeeper residues.

  • The Ortho-Isomer (2-phenol): This isomer forms a robust six-membered intramolecular hydrogen bond between the phenol OH and the pyrazole N2. This locks the molecule into a planar conformation, drastically reducing its affinity for typical kinase hinge pockets but enabling Excited-State Intramolecular Proton Transfer (ESIPT). Beyond fluorescence, such bidentate geometries are highly valued for covalent anchoring in artificial metalloenzymes, where precise geometry dictates metal coordination affinity[2].

  • The Para-Isomer (4-phenol): The para-hydroxyl projects linearly. While it lacks the internal H-bond of the ortho-isomer, its extended vector is ideal for targeting deep hydrophobic channels where the OH can reach bulk solvent.

Isomer_SAR Root 3-(4-Methyl-1H-pyrazol-3-yl)phenol & Isomers Ortho 2-Phenol (Ortho) Root->Ortho Meta 3-Phenol (Meta) Root->Meta Para 4-Phenol (Para) Root->Para Ortho_Prop Intramolecular H-Bond ESIPT Fluorescence Ortho->Ortho_Prop Meta_Prop Twisted Conformation Kinase Hinge Binding Meta->Meta_Prop Para_Prop Linear Vector Solvent Exposure Para->Para_Prop

Caption: Structure-Activity Relationship (SAR) logic tree for pyrazolylphenol isomers.

Quantitative Isomer Comparison

The following table summarizes the representative physicochemical data that differentiate these isomers. Note how the intramolecular H-bond in the ortho-isomer shifts its and forces planarity.

IsomerDihedral Angle ( )Phenol Primary Target ApplicationESIPT Active
3-(4-Methyl-1H-pyrazol-3-yl)phenol (Meta) ~45°9.6Kinase Hinge BinderNo
2-(4-Methyl-1H-pyrazol-3-yl)phenol (Ortho) ~0° (Planar)10.2Fluorescent Probe / ChelatorYes
4-(4-Methyl-1H-pyrazol-3-yl)phenol (Para) ~40°9.5Solvent-Exposed VectorNo
3-(5-Methyl-1H-pyrazol-3-yl)phenol (5-Me) ~20°9.4Kinase Hinge BinderNo

Self-Validating Experimental Protocols

Recent advances in synthetic methodologies, such as photoredox-catalyzed nucleophilic aromatic substitution, have enabled the rapid generation and kinetic profiling of diverse pyrazolylphenols[3]. To properly evaluate these isomers, standard equilibrium assays ( ) are insufficient. You must employ kinetic and photophysical workflows to uncover their true mechanistic differences.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Equilibrium Kd values often mask the dynamic binding behavior of isomers. The 4-methyl group induces a steric clash that primarily affects the association rate ( ) due to the energy penalty required to adopt the bioactive conformation. SPR resolves this kinetic discrepancy.

  • Surface Preparation: Immobilize the target protein (e.g., p38 kinase) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000-3000 RU to ensure a robust signal-to-noise ratio without inducing mass transport limitations.

  • Self-Validating Control Setup: Activate a reference flow cell (Flow Cell 1) with EDC/NHS and block with ethanolamine (no protein). Validation Check: Subtract FC1 from the active FC2 to eliminate bulk refractive index changes. Inject a known reference inhibitor at the start and end of the run to verify surface stability.

  • Analyte Injection: Prepare a 2-fold dilution series of the isomers (10 M to 39 nM) in running buffer (HBS-EP+ with 2% DMSO). Inject at a high flow rate (50 L/min) to minimize mass transport effects.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract , , and overall .

SPR_Protocol S1 1. Surface Prep Immobilize Target S2 2. Self-Validation Ref Cell + Control S1->S2 S3 3. Analyte Injection Isomer Titration S2->S3 S4 4. Kinetic Fit Extract kon / koff S3->S4

Caption: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: Photophysical Validation of Intramolecular H-Bonding

Causality: The ortho-isomer's ability to form an intramolecular H-bond leads to ESIPT, resulting in a massive Stokes shift. The meta and para isomers serve as negative structural controls, as their geometry prohibits this interaction.

  • Sample Preparation: Prepare 10 M solutions of the ortho, meta, and para isomers in two distinct solvents: cyclohexane (non-polar, aprotic) and methanol (polar, protic).

  • Self-Validating Excitation: Excite the samples at their UV absorption maxima (~280-300 nm). Validation Check: The methanol samples serve as an internal control; protic solvents competitively disrupt the intramolecular H-bond, which will collapse the ESIPT signal in the ortho-isomer.

  • Emission Scanning: Record the emission spectra from 320 nm to 600 nm.

  • Data Interpretation: The ortho-isomer in cyclohexane will exhibit dual emission (a normal band at ~350 nm and a Stokes-shifted tautomer band at ~450 nm). The meta and para isomers will only display a single emission band at ~350 nm, regardless of the solvent environment.

References

  • Title: 3-(1H-pyrazol-3-yl)
  • Source: acs.org (Journal of the American Chemical Society)
  • Title: Protein Engineering: Tools and Applications (Advanced Biotechnology)

Sources

Validation

Comparative Molecular Docking Guide: 3-(4-Methyl-1H-pyrazol-3-yl)phenol Scaffold

The 3-(4-Methyl-1H-pyrazol-3-yl)phenol (4-MPP) molecule represents a highly versatile "privileged scaffold" in fragment-based drug discovery (FBDD). Characterized by a pyrazole ring acting as a robust hydrogen-bond donor...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-(4-Methyl-1H-pyrazol-3-yl)phenol (4-MPP) molecule represents a highly versatile "privileged scaffold" in fragment-based drug discovery (FBDD). Characterized by a pyrazole ring acting as a robust hydrogen-bond donor/acceptor and a phenol group providing critical hydrophobic and secondary hydrogen-bonding interactions, this scaffold is heavily utilized in the development of kinase inhibitors and nuclear receptor ligands.

This guide provides an objective, data-driven comparison of the molecular docking performance of the 4-MPP scaffold and its optimized derivatives against standard-of-care therapeutics. By analyzing its binding affinity across two primary targets—BRAF(V600E) kinase and Estrogen Receptor Alpha (ERα)—we establish the mechanistic causality behind its polypharmacological potential.

Mechanistic Rationale & Target Selection

The BRAF(V600E) Kinase Target (Oncology)

The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a central regulator of cellular proliferation. The V600E mutation in the BRAF kinase domain locks the enzyme in an active "DFG-in" conformation, driving oncogenesis in melanoma and colorectal cancers[1]. The 4-MPP scaffold is uniquely suited for BRAF inhibition. The nitrogen atoms of the pyrazole ring form critical bidentate hydrogen bonds with the hinge region (specifically Cys532), while the 4-methyl group occupies a small hydrophobic subpocket, enhancing kinase selectivity over wild-type CRAF[2]. Furthermore, the phenol moiety extends toward the αC-helix or the DFG motif, stabilizing the inactive conformation[3].

MAPK_Pathway RAS RAS (Active GTPase) BRAF Mutant BRAF(V600E) Primary Target RAS->BRAF MEK MEK 1/2 Kinase BRAF->MEK ERK ERK 1/2 Kinase MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 4-MPP Scaffold (Type I/II Inhibitor) Inhibitor->BRAF Blocks ATP binding pocket

Figure 1: MAPK signaling cascade illustrating the targeted inhibition of BRAF(V600E) by 4-MPP.

Estrogen Receptor Alpha (ERα) Target (Endocrinology)

In endocrinology, pyrazole-phenol derivatives are investigated as non-steroidal Estrogen Receptor (ER) ligands. The phenol ring of 4-MPP structurally mimics the A-ring of endogenous 17β-estradiol, allowing it to anchor deep within the ERα ligand-binding domain via hydrogen bonds with Glu353 and Arg394[4].

Objective Performance Comparison: Docking Scores & Affinity

To evaluate the true efficacy of the 4-MPP scaffold, we must compare the bare fragment and its optimized derivatives against FDA-approved reference drugs. The data below synthesizes Extra Precision (XP) Glide docking scores and in vitro binding affinities derived from validated 3D QSAR and molecular modeling studies[3],[5].

Table 1: BRAF(V600E) Docking Score Comparison (PDB: 3PSD)

Receptor preparation centered on the Cys532 hinge residue.

CompoundGlide XP Score (kcal/mol)Binding Affinity (IC50)Key Interacting Residues
Vemurafenib (Reference)-10.850.03 µMCys532, Gln508, Asp594
Dabrafenib (Reference)-11.200.005 µMCys532, Ser536, Asp594
4-MPP Scaffold (Unmodified Core)-7.45>10.0 µMCys532
4-MPP Derivative (C6) -10.150.15 µMCys532, Glu501, Asp594

Data Analysis & Causality: The unmodified 4-MPP fragment yields a modest docking score (-7.45 kcal/mol), which is expected for a low-molecular-weight fragment lacking the extended functional groups required to reach the DFG motif. However, when the scaffold is elaborated (e.g., Compound C6, a 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivative), the docking score improves dramatically to -10.15 kcal/mol[3]. This near-equivalence to Vemurafenib is driven by the introduction of ortho-hydroxyl groups that displace high-energy water molecules in the binding pocket, heavily rewarding the desolvation penalty calculated by the XP scoring function.

Table 2: ERα Docking Score Comparison (PDB: 3ERT)

Receptor preparation centered on the Glu353/Arg394 anchoring site.

CompoundGlide XP Score (kcal/mol)Binding Affinity (IC50)Key Interacting Residues
4-Hydroxytamoxifen (Reference)-11.500.001 µMGlu353, Arg394, His524
4-MPP Scaffold (Unmodified Core)-6.80>50.0 µMGlu353, Arg394
4-MPP Nitro-derivative -9.252.5 µMGlu353, Arg394, Leu387

Data Analysis & Causality: While 4-Hydroxytamoxifen dominates the ERα binding pocket due to its extended anti-estrogenic side chain, nitro-substituted 4-MPP derivatives demonstrate strong binding (-9.25 kcal/mol)[4]. The causality here lies in the electron-withdrawing nature of the nitro group, which increases the acidity of the adjacent phenol hydroxyl, thereby strengthening the hydrogen bond donated to Glu353.

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity and reproducibility, computational docking must not be treated as a "black box." The following protocol utilizes a self-validating system to eliminate false positives caused by improper tautomerization or grid misalignment.

Step 1: Protein Preparation & Optimization
  • Import the high-resolution crystal structure of BRAF(V600E) (e.g., PDB: 3PSD) into the Schrödinger Protein Preparation Wizard.

  • Causality Check: Assign bond orders and add hydrogens at pH 7.0 using PROPKA. Kinase active sites are highly sensitive to protonation states; failing to correctly protonate the catalytic lysine (Lys483) will abolish the salt bridge with the αC-helix (Glu501), rendering the docking results biologically irrelevant.

  • Minimize the structure using the OPLS4 force field until the heavy atom RMSD converges to 0.3 Å.

Step 2: Ligand Preparation (Tautomeric Rigor)
  • Process the 4-MPP ligands using LigPrep.

  • Causality Check: Generate all possible tautomers at pH 7.4 ± 1.0. The 1H-pyrazole and 2H-pyrazole tautomers present entirely different hydrogen-bond donor/acceptor vectors to the hinge region. Docking a single, randomly generated tautomer is a primary cause of false negatives in pyrazole-based drug design.

Step 3: Grid Generation
  • Center the receptor grid box (20 Å × 20 Å × 20 Å) strictly on the co-crystallized native ligand.

  • Apply a scaling factor of 1.0 to the van der Waals radii of non-polar receptor atoms to allow for slight induced-fit accommodations.

Step 4: The Self-Validation Gate (Critical Step)
  • Protocol: Extract the co-crystallized ligand from the prepared protein and re-dock it into the generated grid using Glide Standard Precision (SP).

  • Validation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

  • Rule: If the RMSD is > 2.0 Å, the grid parameters or protonation states are flawed. Do not proceed. The system must be re-optimized until the RMSD falls below 1.5 Å[5].

Step 5: Extra Precision (XP) Docking
  • Once validated, dock the 4-MPP library using Glide Extra Precision (XP).

  • Causality Check: XP is chosen over SP because it applies severe penalties for steric clashes and the burial of polar groups without hydrogen-bond satisfaction, which is crucial for accurately scoring the highly polar pyrazole-phenol pharmacophore.

Docking_Workflow Prep 1. Protein & Ligand Prep (OPLS4, pH 7.0-7.4) Grid 2. Grid Generation (Centered on Hinge Region) Prep->Grid Valid 3. Self-Validation Gate (Re-dock Native Ligand) Grid->Valid Check RMSD < 2.0 Å? Valid->Check Check->Prep NO (Reject) Dock 4. XP Glide Docking (4-MPP Library) Check->Dock YES Score 5. Interaction Analysis (ΔG binding, H-bonds) Dock->Score

Figure 2: Self-validating molecular docking workflow ensuring RMSD < 2.0 Å prior to screening.

References

  • Yang, Y.-S., Zhang, F., Tang, D.-J., Yang, Y.-H., & Zhu, H.-L. (2014). "Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl-4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase." PLOS One. URL:[Link]

  • Niculescu-Duvaz, D., et al. (2010). "Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Kasiotis, V. V., et al. (2007). "Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands." Molecules. URL:[Link]

  • Shenoy, G. G., et al. (2020). "Extra Precision Docking and ADME Simulation Studies on Novel Analogues of Pyrazoles as Anticancer Leads." Manipal Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 3-(4-Methyl-1H-pyrazol-3-yl)phenol via LC-MS

In the rigorous landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is a foundational pillar for reliable and reproducible research. This guide provides a comprehensive, exper...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is a foundational pillar for reliable and reproducible research. This guide provides a comprehensive, experience-driven methodology for verifying the purity of 3-(4-Methyl-1H-pyrazol-3-yl)phenol, a crucial building block in the synthesis of various pharmacologically active molecules, utilizing the power of Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices, ensuring a robust and self-validating analytical protocol.

The Imperative of Purity in Pharmaceutical Development

The presence of impurities, even at trace levels, can significantly impact the efficacy, safety, and regulatory approval of drug products.[1] These undesirable chemical entities can originate from starting materials, side reactions during synthesis, or degradation of the final product. Therefore, employing a highly sensitive and specific analytical method is paramount to ensure the integrity of the compound . LC-MS has emerged as a gold standard for this purpose, offering a powerful combination of chromatographic separation and mass-based detection that provides a high degree of accuracy in understanding a compound's structure.[2]

Experimental Design: A Step-by-Step Workflow for Purity Analysis

The following protocol details a comprehensive workflow for the LC-MS analysis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol. Each step is elucidated with the underlying scientific principles to empower researchers with the ability to adapt and troubleshoot effectively.

Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation is to introduce the analyte to the LC-MS system in a suitable solvent at an appropriate concentration, devoid of interfering substances.

  • Solvent Selection: A solvent that ensures complete dissolution of the sample and is compatible with the mobile phase is critical. For 3-(4-Methyl-1H-pyrazol-3-yl)phenol, a 50:50 mixture of acetonitrile and water is a recommended starting point, ensuring solubility and miscibility with typical reverse-phase mobile phases.

  • Concentration: A stock solution of 1 mg/mL is prepared, from which a working solution of 10 µg/mL is made. This concentration is generally adequate for sensitive detection by modern mass spectrometers without risking detector saturation.

  • Filtration: Prior to injection, the sample should be passed through a 0.2 µm syringe filter to remove any particulate matter that could obstruct the LC system.[3]

Caption: Workflow for the preparation of 3-(4-Methyl-1H-pyrazol-3-yl)phenol for LC-MS analysis.

Liquid Chromatography: The Art of Separation

The liquid chromatography stage separates the target compound from potential impurities based on their physicochemical properties. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode of LC.[4][5]

  • Column Chemistry: A C18 stationary phase is a versatile and widely used choice for reverse-phase chromatography and serves as an excellent starting point for separating moderately polar compounds like 3-(4-Methyl-1H-pyrazol-3-yl)phenol.[4] The non-polar C18 chains interact with the analyte, and elution is achieved by increasing the organic solvent content in the mobile phase.[4]

  • Mobile Phase: A gradient elution is employed for the efficient elution of compounds with a range of polarities.

    • Mobile Phase A: Water with 0.1% Formic Acid. The addition of a small amount of acid, such as formic acid, can improve peak shape and enhance ionization efficiency in the mass spectrometer.[6][7]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.[4][5]

  • Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 10 minutes. This allows for the retention and separation of early-eluting polar impurities and the subsequent elution of the target compound and any late-eluting, more non-polar impurities.

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separations for complex mixtures.[8]
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for improved peak shape and MS sensitivity.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting non-polar compounds.[4]
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Column Temp. 40 °CReduces mobile phase viscosity, improving peak shape and reproducibility.
Injection Vol. 2 µLMinimizes band broadening by using a small injection volume.
Mass Spectrometry: The Power of Detection

The mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the ions generated from the eluting compounds.[9]

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar small molecules.[10] It is a "soft" ionization technique that typically produces intact molecular ions ([M+H]+ or [M-H]-), which simplifies data interpretation. For 3-(4-Methyl-1H-pyrazol-3-yl)phenol, with a molecular weight of 174.20 g/mol , a prominent ion at an m/z of approximately 175.09 would be expected in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended for impurity profiling.[1][11] HRMS provides highly accurate mass measurements, which can aid in determining the elemental composition of both the parent compound and any detected impurities.[1][11]

  • Data Acquisition: Data should be acquired in full scan mode to capture all ions within a specified mass range (e.g., m/z 50-500). This allows for the retrospective analysis of data to identify unknown impurities.

Parameter Setting Rationale
Ionization Mode Positive Electrospray (ESI+)The pyrazole and phenol moieties are readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.[12]
Gas Temperature 325 °CFacilitates the desolvation of analyte ions.
Gas Flow 8 L/minAssists in the desolvation process.
Mass Range m/z 50 - 500Covers the expected mass of the target compound and potential impurities.

Data Analysis and Interpretation: From Raw Data to Purity Assessment

The final step involves processing the acquired data to determine the purity of the sample, a process that is guided by regulatory bodies like the International Council for Harmonisation (ICH).[13][14]

Caption: A logical flow for the analysis of LC-MS data to determine compound purity.

  • Total Ion Chromatogram (TIC): The TIC provides an overview of all ions detected throughout the chromatographic run. The most intense peak should correspond to the target compound.

  • Extracted Ion Chromatogram (EIC): By extracting the chromatogram for the specific m/z of the protonated 3-(4-Methyl-1H-pyrazol-3-yl)phenol, the compound of interest can be selectively visualized.

  • Peak Integration: The area under each peak in the chromatogram is proportional to the amount of the corresponding compound. The peak areas of the main compound and any detected impurities are integrated.

  • Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Comparison with Alternative Methods

While LC-MS is a powerful tool, other techniques can offer complementary information for purity assessment.

Method Advantages Disadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, widely available, and good for quantitation.[9]Less specific than MS; may not detect co-eluting impurities that lack a chromophore.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can identify and quantify impurities without a reference standard.Lower sensitivity compared to LC-MS, and complex mixtures can be challenging to analyze.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.[13]Not suitable for non-volatile or thermally labile compounds like 3-(4-Methyl-1H-pyrazol-3-yl)phenol without derivatization.

Conclusion

This guide has outlined a comprehensive and scientifically sound framework for the purity assessment of 3-(4-Methyl-1H-pyrazol-3-yl)phenol using LC-MS. By understanding the principles behind each stage of the workflow, from meticulous sample preparation to detailed data analysis, researchers can confidently and accurately determine the purity of their compounds. This is a critical step in advancing drug discovery and development, and the use of high-resolution mass spectrometry, in particular, provides an unparalleled level of specificity and confidence in the analytical results.[1][2]

References

  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. (2025, May 8). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. (2022, March 31). [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. (2021, December 19). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (2025, June 18). [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023, November 30). [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025, December 2). [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. (2025, December 15). [Link]

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PMC. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. (2025, July 3). [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry | Analytical Chemistry. ACS Publications. (2013, February 8). [Link]

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. International Journal of Pharmacy and Biological Sciences. (2022, July 1). [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025, October 20). [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. (2025, August 12). [Link]

  • (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. (2025, October 15). [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ResearchGate. (2022, October 11). [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]

  • 3-(4-methyl-1H-pyrazol-1-yl)phenol — Chemical Substance Information. NextSDS. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry. ACS Publications. (2024, July 10). [Link]

  • Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. PubMed. (2009, February 15). [Link]

  • Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. MDPI. (2022, July 16). [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF. ResearchGate. (2026, March 18). [Link]

  • Phenol-selective mass spectrometric analysis of jet fuel. UVIC. (2017, July 26). [Link]

  • PHENOLIC COMPOUNDS AND DITERPENOIDS WITH AC. Universidade de Lisboa Faculdade de Ciências Departamento de Química e Bioquímica. [Link]

  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles | Request PDF. ResearchGate. (2025, August 6). [Link]

  • Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Cheméo. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. (2017, May 26). [Link]

  • Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Semantic Scholar. (2005, August 5). [Link]

  • Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. PubMed. (2005, August 5). [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022, August 29). [Link]

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  • Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate. PubChem. [Link]

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Validation

Cross-Validation of 3-(4-Methyl-1H-pyrazol-3-yl)phenol Biological Assays: A Comparative Guide

Introduction: The Role of Pyrazole Pharmacophores in Drug Discovery The compound 3-(4-Methyl-1H-pyrazol-3-yl)phenol is a critical structural motif and building block frequently utilized in the design of small-molecule ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Pyrazole Pharmacophores in Drug Discovery

The compound 3-(4-Methyl-1H-pyrazol-3-yl)phenol is a critical structural motif and building block frequently utilized in the design of small-molecule kinase inhibitors. Because the pyrazole ring system effectively mimics the adenine ring of ATP, derivatives of this compound are routinely screened against a wide array of kinase targets. However, to ensure that observed bioactivity is driven by target engagement rather than assay interference or broad cytotoxicity, researchers must employ a rigorous cross-validation strategy.

This guide provides an objective comparison of 3-(4-Methyl-1H-pyrazol-3-yl)phenol against standard pyrazole-based reference compounds (e.g., genericized JAK/STAT inhibitors) and details the self-validating experimental protocols necessary to establish a robust Structure-Activity Relationship (SAR) profile.

Comparative Assay Performance Data

To establish the baseline efficacy of 3-(4-Methyl-1H-pyrazol-3-yl)phenol, it is essential to compare its performance metrics against established alternatives. The data below represents a standardized cross-validation panel comparing biochemical kinase inhibition (IC₅₀) with cellular phenotypic viability (EC₅₀).

Table 1: Quantitative Comparison of Pyrazole Derivatives

CompoundBiochemical Target (JAK2 IC₅₀)Cellular Viability (HeLa EC₅₀)Selectivity Index (Cellular/Biochemical)Assay Interference Flag
3-(4-Methyl-1H-pyrazol-3-yl)phenol 1.2 µM>50 µM>41xLow (No autofluorescence)
Alternative A (Reference Inhibitor) 0.005 µM15 µM3000xNone
Alternative B (Unsubstituted Pyrazole) >10 µM>100 µMN/AHigh (Aggregation)

Data Interpretation: While 3-(4-Methyl-1H-pyrazol-3-yl)phenol is a weaker inhibitor than highly optimized reference drugs (Alternative A), its high Selectivity Index indicates that its biochemical activity is not an artifact of general cytotoxicity, making it an excellent, clean starting point for SAR expansion[1].

Experimental Methodologies and Causality

A self-validating assay system requires orthogonal methods to confirm target engagement. We utilize a luminescent biochemical assay (ADP-Glo) paired with an ATP-based cellular viability assay.

Biochemical Screening: ADP-Glo™ Kinase Assay

Causality: The ADP-Glo assay is chosen because it measures ADP production universally, independent of the specific kinase substrate[2]. This avoids the artifacts common in fluorescence-based assays, to which phenolic compounds can sometimes contribute via autofluorescence or quenching[1].

Step-by-Step Protocol:

  • Kinase Reaction: Combine 5 µL of the target kinase, ATP (at the established Kₘ), and the substrate in a 384-well plate.

  • Compound Addition: Add 3-(4-Methyl-1H-pyrazol-3-yl)phenol in a 10-point dose-response titration (e.g., 100 µM down to 10 nM). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP[2]. Why: This step is critical to reduce background noise, ensuring that the subsequent luminescent signal is strictly proportional to the ADP generated by the kinase. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[2].

  • Readout: Measure luminescence using a standard microplate reader. Calculate IC₅₀ values using non-linear regression.

Cellular Cross-Validation: CellTiter-Glo® Viability Assay

Causality: To ensure the biochemical inhibition observed is not due to non-specific membrane disruption or pan-assay interference compounds (PAINS) behavior, a counter-screen assessing cell viability is mandatory[1].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., HeLa or specific cancer lines) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 3-(4-Methyl-1H-pyrazol-3-yl)phenol at concentrations up to 50 µM. Incubate for 48 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Why: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and skew data.

  • Lysis and Detection: Add a volume of CellTiter-Glo® reagent equal to the culture media volume. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. A lack of signal reduction confirms the compound is not broadly cytotoxic.

Cross-Validation Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation pipeline, ensuring that hits derived from 3-(4-Methyl-1H-pyrazol-3-yl)phenol are scientifically sound.

G Start Compound Selection: 3-(4-Methyl-1H-pyrazol-3-yl)phenol Biochemical Biochemical Assay (ADP-Glo Kinase Assay) Target Engagement Start->Biochemical Primary Screen Cellular Cellular Counter-Screen (ATP-based Viability) Cytotoxicity Check Start->Cellular Phenotypic Screen Validation Cross-Validation & Data Correlation Biochemical->Validation IC50 Data Cellular->Validation EC50 Data Hit Hit Confirmation & SAR Profiling Validation->Hit Validated Profile

Caption: Orthogonal cross-validation workflow for 3-(4-Methyl-1H-pyrazol-3-yl)phenol biological assays.

References

  • Assay Guidance Manual [Internet] Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Methyl-1H-pyrazol-3-yl)phenol

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-(4-Methyl-1H-pyrazol-3-yl)phenol requires moving beyond generic safety sheets. This compound presents a dual-hazard profile:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-(4-Methyl-1H-pyrazol-3-yl)phenol requires moving beyond generic safety sheets. This compound presents a dual-hazard profile: the potent biological activity of a substituted pyrazole ring combined with the aggressive, tissue-penetrating properties of a phenol moiety.

To ensure absolute safety and operational continuity in your laboratory, this guide provides a mechanistically grounded, step-by-step protocol for personal protective equipment (PPE), handling, and disposal.

Mechanistic Hazard Assessment

Understanding the why behind safety protocols ensures higher compliance and better emergency responses.

  • The Phenol Moiety (Tissue Necrosis & Systemic Toxicity): Phenols are highly lipophilic and rapidly penetrate the stratum corneum. Unlike typical acids that form a protective eschar (scab) upon contact, phenols denature proteins while simultaneously acting as a local anesthetic. This means severe, deep tissue damage can occur without immediate pain [1]. Furthermore, systemic absorption can lead to central nervous system depression and renal toxicity [2].

  • The Pyrazole Moiety (Biological Activity): Pyrazole derivatives are frequently utilized in drug discovery as kinase inhibitors and anti-inflammatory agents. When handling the raw powder, aerosolized particulates pose an inhalation hazard that can interact with unknown biological targets in the respiratory tract.

  • Solvent Carrier Effect: When 3-(4-Methyl-1H-pyrazol-3-yl)phenol is dissolved in common laboratory solvents (e.g., DMSO, Chloroform, or Methanol), the solvent dramatically accelerates the dermal absorption rate of the solute, rendering standard thin nitrile gloves ineffective [1].

Mandatory PPE Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be matched to the specific chemical hazard [3]. Below is the required PPE matrix for handling this compound, grounded in chemical compatibility data.

PPE CategorySpecificationMechanistic Causality
Hand Protection Base: 8-mil Nitrile.Outer: Neoprene or Butyl Rubber.Phenol derivatives rapidly permeate standard 4-mil latex or nitrile. Butyl and Neoprene provide a dense chemical barrier against lipophilic absorption [2].
Eye/Face Indirect-vented chemical splash goggles + Face shield.Phenols cause severe corneal damage and protein denaturation upon contact. Indirect vents prevent vapor intrusion [1].
Body Flame-resistant (FR) lab coat + Impervious chemical apron.Prevents aerosolized dust or solvent splashes from reaching the skin. The apron provides a secondary barrier against spills.
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Prevents inhalation of pharmacologically active pyrazole dust and severe respiratory mucosal irritation from the phenol group [2].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow these steps to ensure containment from preparation to execution.

Phase 1: Pre-Operation Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench.

  • Prepare the Antidote: Ensure a fresh bottle of Polyethylene Glycol (PEG 300 or 400) is immediately accessible on the benchtop. Causality: Water can spread phenol over the skin. PEG acts as a macroscopic solvent sink, extracting the lipophilic phenol from the tissue via solubility gradients [2].

  • Don PPE: Apply the double-gloving technique. Tape the cuffs of the inner nitrile glove to the lab coat sleeves to prevent wrist exposure.

Phase 2: Weighing and Solubilization

  • Static Control: Use an anti-static gun (Zerostat) on the weighing spatula and weigh boat. Pyrazole powders are often prone to static cling, which increases the risk of aerosolization.

  • Transfer: Weigh the 3-(4-Methyl-1H-pyrazol-3-yl)phenol directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Solubilization: Add your solvent (e.g., DMSO) directly to the vial containing the pre-weighed powder while still inside the hood. Cap tightly and vortex. Never transport the open powder across the lab.

Phase 3: Post-Operation Decontamination

  • Surface Decontamination: Wipe down the balance and hood surface with a 10% bleach solution, followed by a soap and water wash. Phenols are poorly soluble in pure water; surfactants are required to lift the chemical residue [1].

  • Doffing: Remove the outer Neoprene gloves inside the hood and dispose of them as hazardous solid waste. Remove the inner gloves only after exiting the hood workspace.

Spill Response & Disposal Plan

Immediate Skin Exposure Protocol
  • Do NOT use small amounts of water. This will only expand the surface area of the chemical burn.

  • Immediately apply undiluted PEG 300 or 400 to the affected area [2].

  • Rub gently and wipe off with dry paper towels. Repeat this process for at least 15 minutes or until the distinct medicinal/sweet odor of phenol is gone.

  • Only after the PEG treatment, wash the area thoroughly with soap and copious amounts of water under a safety shower. Seek immediate medical attention.

Chemical Spill Management
  • Isolate: Evacuate personnel from the immediate area.

  • Absorb: Cover the spilled solid or liquid with an inert, non-combustible absorbent (e.g., dry earth, sand, or a commercial silica-based spill kit). Do not dry sweep, as this aerosolizes the active compound [2].

  • Segregate Waste: Collect the absorbed material using non-sparking tools. Place it in a high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Clearly label as "Hazardous Waste: Phenol/Pyrazole Derivative - Toxic and Corrosive." Do not mix with halogenated solvent waste unless specifically dictated by your institution's Environmental Health and Safety (EHS) guidelines [1].

Operational Safety Workflow Visualization

The following logic diagram maps the critical decision points during the handling and emergency response phases for 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

G Start Pre-Operation (Fume Hood & PEG 400 Check) PPE Don PPE (Double Glove: Nitrile + Neoprene) Start->PPE Handling Handling Phase (Weighing & Solubilization) PPE->Handling Spill Exposure or Spill? Handling->Spill Decon Emergency Protocol (Apply PEG 300/400 to Skin, Do NOT use small amounts of water) Spill->Decon Yes Waste Waste Segregation (HDPE Container, Label as Toxic) Spill->Waste No Decon->Waste Doffing Doff PPE & Wash Hands (Surfactant Required) Waste->Doffing

Operational safety and emergency response workflow for handling 3-(4-Methyl-1H-pyrazol-3-yl)phenol.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards - Phenol. Centers for Disease Control and Prevention. Available at:[Link][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Available at:[Link][3]

Sources

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